molecular formula C20H17NO4 B557621 Fmoc-D-Pra-OH CAS No. 220497-98-3

Fmoc-D-Pra-OH

货号: B557621
CAS 编号: 220497-98-3
分子量: 335.4 g/mol
InChI 键: DJGMNCKHNMRKFM-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fmoc-D-Pra-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGMNCKHNMRKFM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426505
Record name Fmoc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-98-3
Record name Fmoc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Pra-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine), a key building block in modern peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and peptide science.

Core Chemical Properties

This compound is a derivative of the amino acid glycine (B1666218) and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl group on the side chain.[1][2] This unique structure makes it a valuable reagent for the introduction of an alkyne moiety into peptides, enabling further modifications via click chemistry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference(s)
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid
Synonyms Fmoc-D-propargylglycine, (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid
CAS Number 220497-98-3[3][4][5]
Molecular Formula C₂₀H₁₇NO₄[4][6]
Molecular Weight 335.36 g/mol [1][7]
Appearance White to off-white solid[6]
Melting Point 175 - 177 °C[6]
Boiling Point Data not available (likely decomposes)
Solubility DMSO: 100 mg/mL (298.19 mM)[1][7]
Purity ≥97%[4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][7]

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the Fmoc protecting group, the chiral center, and the terminal alkyne functionality.

Fmoc_D_Pra_OH_Structure cluster_fmoc Fmoc Group cluster_amino_acid D-Propargylglycine Core fmoc c1 C c2 C c1->c2 c12 C c1->c12 c3 C c2->c3 c4 C c3->c4 c5 C c4->c5 c6 C c5->c6 c6->c1 c7 C c6->c7 c8 C c7->c8 c9 C c8->c9 c10 C c9->c10 c11 C c10->c11 c11->c7 c12->c11 o1 O c12->o1 h1 H c12->h1 c13 C o2 O c13->o2 =O n1 N c13->n1 o1->c13 c14 C ca Cα(R) n1->ca c C ca->c cb ca->cb o3 O c->o3 =O oh OH c->oh cg cb->cg cd cg->cd ≡C h2 H cd->h2

Figure 1: Chemical structure of this compound.

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate a D-propargylglycine residue into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual SPPS.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[8]

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[9]

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.[8]

  • The treatment is typically performed in two steps: a brief wash (1-5 minutes) followed by a longer incubation (15-30 minutes).[8][9]

  • Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.

3. Amino Acid Coupling:

  • Activation: In a separate vessel, pre-activate this compound (typically 3 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIEA) in DMF.[9][10]

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[8]

  • Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[10][11] If the test is positive (indicating free amines), the coupling step can be repeated.[10]

  • Wash the resin thoroughly with DMF.

4. Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with a solvent such as dichloromethane (B109758) (DCM).[9]

  • Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (B1312306) - TIS).[8][9]

  • Precipitate the cleaved peptide in cold diethyl ether, pellet it by centrifugation, and dry it under vacuum.[9]

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

SPPS_Workflow start Start with Resin resin_swelling 1. Resin Swelling (e.g., DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling 3. Amino Acid Coupling (this compound + Activator + Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage 4. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Peptide Purification (e.g., RP-HPLC) cleavage->purification end Purified Peptide purification->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Application in Click Chemistry

The propargyl group of this compound serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the site-specific conjugation of peptides containing D-propargylglycine with molecules bearing an azide (B81097) group, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.

A general protocol for a CuAAC reaction would involve dissolving the peptide containing the D-propargylglycine residue and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like t-butanol or DMSO). A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is then added. A copper-ligating agent, such as TBTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency. The reaction is typically stirred at room temperature until completion.

The logical relationship for the application of this compound in peptide modification via click chemistry is outlined below.

Click_Chemistry_Logic start This compound spps Incorporate into Peptide via SPPS start->spps peptide_alkyne Peptide with Terminal Alkyne spps->peptide_alkyne click_reaction CuAAC Click Chemistry (Cu(I) catalyst) peptide_alkyne->click_reaction azide_molecule Molecule with Azide Group (e.g., Dye, PEG) azide_molecule->click_reaction modified_peptide Site-Specifically Modified Peptide click_reaction->modified_peptide end Functionalized Peptide for Drug Development modified_peptide->end

Figure 3: Logic diagram for peptide modification using this compound.

Conclusion

This compound is a versatile and valuable reagent for peptide chemists. Its well-defined chemical properties and straightforward application in established solid-phase peptide synthesis protocols make it an essential tool for the design and synthesis of novel peptides. The presence of the propargyl group opens up a wide range of possibilities for post-synthetic modifications through click chemistry, enabling the development of sophisticated peptide-based therapeutics, diagnostics, and research tools.

References

Fmoc-D-Pra-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-Pra-OH (Fmoc-D-propargylglycine), a key building block for advanced peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, experimental protocols for its use, and its applications in modulating biological signaling pathways.

Core Compound Data

This compound is an Fmoc-protected derivative of the non-proteinogenic amino acid D-propargylglycine. The presence of the terminal alkyne group makes it a versatile tool for a variety of chemical modifications, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

PropertyValueCitations
CAS Number 220497-98-3[1][2][3][4][5]
Molecular Weight 335.35 g/mol [2][5][6][7]
Molecular Formula C₂₀H₁₇NO₄[1][2][5][6]
Appearance White to off-white powder or crystals[8]
Melting Point 172-178 °C[8]
Purity ≥96.0% (HPLC)[8]
Solubility Slightly soluble in DMF, DMSO, Methanol[9]
Storage 2-8°C[8]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to introduce a propargyl group into a peptide sequence. This allows for subsequent modifications such as cyclization or conjugation.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual incorporation of this compound into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU/HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser test (a positive test indicates free amines, requiring repeated coupling).

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_SPPS_Cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Final_Peptide Linear Peptide-Resin Wash2->Final_Peptide Final Cycle Resin Start: Swollen Resin with Fmoc-protected N-terminus Resin->Deprotection Begin Synthesis Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Peptide->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Purified Linear Peptide Purification->Final_Product

SPPS Workflow for Peptide Synthesis.

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the cyclization of a linear peptide containing both an azide-functionalized amino acid (e.g., Fmoc-L-Lys(N3)-OH) and this compound, while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing both an alkyne and an azide (B81097) group

  • Copper(I) iodide (CuI)

  • Solvent: DMF

Procedure:

  • Resin Preparation: After synthesis of the linear peptide, swell the resin in DMF.

  • Cyclization Reaction:

    • Add a solution of CuI (1.5 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature. Reaction times can vary from a few hours to overnight.[2][9]

    • The reaction progress can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF to remove the copper catalyst.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in the SPPS protocol (steps 6 and 7).

Application in Drug Discovery: Targeting G Protein-Coupled Receptors

Peptides containing unnatural amino acids like D-propargylglycine are instrumental in developing novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs). The introduction of D-amino acids enhances proteolytic stability, increasing the peptide's in vivo half-life. Furthermore, the alkyne handle allows for modifications, such as cyclization, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for its target receptor.[10]

A prominent example is the modulation of neurotensin (B549771) receptors (NTS1 and NTS2), which are GPCRs involved in various physiological processes.[10] Stabilized analogs of neurotensin, for instance, can be developed by incorporating D-amino acids and cyclizing the peptide backbone.

Neurotensin Receptor Signaling Pathway

Neurotensin receptors, upon binding to their ligand, activate downstream signaling cascades that influence cellular function. The diagram below illustrates a simplified overview of the NTS1 signaling pathway.

G cluster_membrane Cell Membrane NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes NT Neurotensin (or Analog) NT->NTS1 Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Neurotensin Receptor 1 (NTS1) Signaling.

By using this compound to create stabilized and conformationally constrained peptide analogs, researchers can probe these signaling pathways with greater precision, leading to the development of more potent and selective drugs for a variety of therapeutic areas.[10]

References

The Role of Fmoc-D-propargylglycine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fmoc-D-propargylglycine, a non-natural amino acid, has emerged as a powerful and versatile tool in chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enables researchers to construct and modify peptides with high precision and efficiency. This guide provides an in-depth technical overview of the primary applications of Fmoc-D-propargylglycine, complete with experimental protocols, quantitative data, and workflow diagrams to support researchers, scientists, and drug development professionals.

Core Applications in Peptide Synthesis and Bioconjugation

The primary utility of Fmoc-D-propargylglycine lies in its application as a building block in Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides a base-labile protecting group for the amine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The propargyl group, with its terminal alkyne, serves as a chemical handle for post-synthesis modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry."

This bioorthogonal reaction allows for the efficient and specific conjugation of peptides to a wide array of molecules, including fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving pharmacokinetic properties, and cytotoxic agents for targeted drug delivery. The resulting 1,2,3-triazole linkage is highly stable, making it an ideal covalent bond for creating robust bioconjugates.

Quantitative Data Summary

The efficiency of incorporating Fmoc-D-propargylglycine into peptides and its subsequent modification can be quantified. The following table summarizes representative yields for key steps in the synthesis and modification of a model cyclic pentapeptide.

StepDescriptionYield (%)Reference
Peptide Synthesis & Cyclization Overall isolated yield of a cyclic RGD pentapeptide synthesized using Fmoc-D-propargylglycine and on-resin click chemistry.~22%[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-D-propargylglycine in research. Below are protocols for its incorporation into a peptide via SPPS and a subsequent on-resin click chemistry reaction for cyclization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing D-propargylglycine

This protocol outlines the manual synthesis of a linear pentapeptide on a Rink Amide MBHA resin.

Materials:

  • Rink Amide MBHA resin (0.48 meq/g)

  • Fmoc-D-propargylglycine

  • Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-L-α-azido-lysine(Boc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Peptide cleavage cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-D-propargylglycine):

    • Dissolve Fmoc-D-propargylglycine (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage of a Test Peptide: Before proceeding to cyclization, cleave a small amount of the linear peptide from the resin using the cleavage cocktail. Analyze the crude peptide by HPLC to assess the efficiency of the synthesis.

Protocol 2: On-Resin Click Chemistry for Peptide Cyclization

This protocol describes the cyclization of the resin-bound linear peptide from Protocol 1 via an intramolecular CuAAC reaction.

Materials:

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in argon-purged DMF in a sealed reaction vessel.

  • Addition of Reagents:

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.) to the resin suspension.

    • In a separate flask, dissolve sodium ascorbate (4 eq.) in DMF and add it to the reaction vessel.

    • Add a 1% solution of CuBr (0.09 eq.) in acetonitrile to the reaction mixture.

  • Reaction: Agitate the reaction mixture under an argon atmosphere for 8 hours at room temperature.

  • Washing: Filter the resin and wash it sequentially with water, methanol, DMF, and DCM (3 times each).

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin using a cleavage cocktail of 95% TFA and 5% m-cresol.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the crude cyclic peptide by reverse-phase HPLC.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and relationships in peptide synthesis and modification.

sps_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) resin Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-D-propargylglycine (HBTU/HOBt/DIPEA) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Next Fmoc-Amino Acid deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Cycles wash2->repeat linear_peptide Resin-Bound Linear Peptide repeat->linear_peptide

Workflow for Solid-Phase Peptide Synthesis.

click_chemistry_workflow cluster_click On-Resin Click Cyclization (CuAAC) start Resin-Bound Linear Peptide (with N-terminal Azide and C-terminal Alkyne) add_reagents Add Cu(I) source (CuBr), Reducing Agent (Sodium Ascorbate), and Base (Lutidine/DIPEA) in DMF start->add_reagents react React for 8h at RT under Argon add_reagents->react wash Wash Resin (H2O, MeOH, DMF, DCM) react->wash cleave Cleave from Resin (95% TFA) wash->cleave purify Purify by RP-HPLC cleave->purify final_product Cyclic Peptide purify->final_product

On-Resin Click Chemistry Cyclization Workflow.

Conclusion

Fmoc-D-propargylglycine is a key enabling reagent for the synthesis of complex and modified peptides. Its compatibility with standard Fmoc-based SPPS and the bioorthogonality of its alkyne group for click chemistry provide a robust platform for a wide range of research applications, from the development of novel therapeutics to the creation of advanced molecular probes for biological imaging. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers looking to leverage the power of this versatile amino acid derivative.

References

The Principle and Application of Fmoc-D-Pra-OH in Advanced Peptide Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, targeting, and efficacy. A key player in this field is Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) , a non-natural amino acid derivative that serves as a versatile building block for introducing a terminal alkyne functionality into a peptide sequence. This unique chemical handle is the gateway to highly efficient and specific post-synthetic modifications via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This technical guide provides an in-depth exploration of the principle of action of this compound in peptide modification, complete with detailed experimental protocols, quantitative data, and visual diagrams to illustrate the underlying chemical and biological processes.

Core Principle: Introducing a Bioorthogonal Handle for Click Chemistry

This compound is a derivative of the amino acid glycine, featuring two critical modifications for its role in peptide synthesis:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group on the alpha-amino group, making this compound fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][2]

  • The D-propargylglycine (D-Pra) side chain: This side chain contains a terminal alkyne group (-C≡CH), which is a bioorthogonal chemical handle. This means it is chemically inert within biological systems and does not react with native functional groups in peptides or other biomolecules.[3]

The primary principle of action of this compound is to be incorporated into a growing peptide chain at a specific position during SPPS. Once the peptide is synthesized, the alkyne group on the D-Pra residue is available for a highly specific and efficient reaction with an azide-containing molecule through CuAAC, also known as the Huisgen 1,3-dipolar cycloaddition.[4][5][6] This reaction, often referred to as "click chemistry," forms a stable and rigid 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the azide-modified molecule.[6][7]

The versatility of this approach lies in the vast array of azide-modified molecules that can be "clicked" onto the peptide, including:

  • Therapeutic agents: Small molecule drugs, cytotoxic payloads for targeted cancer therapy.[8][9][10]

  • Imaging agents: Fluorescent dyes, radiolabels for diagnostics and tracking.[11][12]

  • Pharmacokinetic modifiers: Polyethylene glycol (PEG) chains to improve solubility and in vivo half-life.[11]

  • Targeting moieties: Carbohydrates, other peptides, or ligands to direct the conjugate to specific cells or tissues.[11][13]

Experimental Protocols

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide or Wang resin

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU/HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (B129727)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule to the peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing a D-Pra residue

  • Azide-containing molecule (e.g., azide-modified drug, dye, or PEG)

  • Copper(I) source: Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent

  • Reducing agent (if using CuSO₄): Sodium ascorbate (B8700270)

  • Base: DIPEA or 2,6-Lutidine

  • Solvent: DMF or a mixture of DMF/water or DMSO

Procedure:

  • Resin Preparation: Swell the D-Pra-containing peptide-resin in DMF.

  • Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail.

    • For CuSO₄/Sodium Ascorbate system: Dissolve the azide-containing molecule (5-10 equivalents), CuSO₄ (1-2 equivalents), and sodium ascorbate (2-5 equivalents) in a suitable solvent (e.g., DMF/water).

    • For CuBr system: Dissolve the azide-containing molecule (5-10 equivalents) and CuBr (1-2 equivalents) in degassed DMF. Add DIPEA (5-10 equivalents).

  • Click Reaction: Add the click chemistry cocktail to the swollen peptide-resin. Purge the reaction vessel with nitrogen or argon and agitate at room temperature for 4-24 hours.

  • Washing: After the reaction, thoroughly wash the resin with DMF, DCM, and methanol to remove copper salts and excess reagents.

  • Peptide Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for performing the click reaction after the peptide has been cleaved from the resin and purified.

Materials:

  • Purified D-Pra-containing peptide

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Ligand (optional but recommended for protecting the peptide): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA

  • Solvent: A mixture of water and an organic solvent like t-butanol or DMSO

Procedure:

  • Dissolve Reactants: Dissolve the purified peptide and the azide-containing molecule (1.5-3 equivalents) in the chosen solvent system.

  • Prepare Catalyst Solution: In a separate vial, prepare a stock solution of CuSO₄ and, if used, a ligand like THPTA. Also, prepare a fresh stock solution of sodium ascorbate.

  • Initiate Reaction: Add the CuSO₄/ligand solution to the peptide mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species.

  • Reaction: Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the final peptide conjugate using RP-HPLC.

Quantitative Data Presentation

The efficiency of the CuAAC reaction in peptide modification is typically high, but can be influenced by factors such as the peptide sequence, the nature of the azide (B81097) and alkyne partners, and the reaction conditions. The following table summarizes representative quantitative data from various studies.

Peptide/Molecule TypeReaction TypeConjugated MoietyReported YieldPurityAnalytical MethodReference
Library of cyclic peptidesSolution-phase CuAACIntramolecular cyclization31-90%>95%HPLC[14]
Fluoronated OPI-peptideOn-resin CuAACOrganophosphorus inhibitor40-65%Not specifiedNot specified[15]
Alzheimer's β-amyloid peptideMicrowave-assisted CuAACAmphiphilic polymers43%>95%HPLC, TEM[15]
18F-labeled peptidesSolution-phase CuAAC18F-fluoroalkynes54-99%81-99% (radiochemical)Radio-TLC, HPLC[11]
Peptide-resorcinarene conjugatesSolution-phase CuAACResorcinarene coreNot specified>95%RP-HPLC, ESI-MS, MALDI-TOF[16]
Peptide-LSGNKSolution-phase CuAACPhenyl-triazole-benzoic acidNot specifiedConfirmedMass Spectrometry[17]
Peptide-YIGSRSolution-phase CuAACPhenyl-triazole-benzoic acidNot specifiedConfirmedMass Spectrometry[17]

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Modification

The following diagram illustrates the overall workflow for synthesizing a modified peptide using this compound and click chemistry.

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_click_chem On-Resin Click Chemistry cluster_cleavage_purification Cleavage and Purification cluster_characterization Characterization sp_synthesis_start Start with Resin incorporation Incorporate this compound sp_synthesis_start->incorporation elongation Elongate Peptide Chain incorporation->elongation click_reaction CuAAC with Azide-Molecule elongation->click_reaction Peptide-Resin with Alkyne washing Wash Resin click_reaction->washing cleavage Cleave from Resin washing->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization Final Modified Peptide

Workflow for peptide modification using this compound.
Signaling Pathway of a Peptide-Drug Conjugate

This diagram illustrates a hypothetical signaling pathway for a peptide-drug conjugate (PDC) designed for targeted cancer therapy. The peptide component targets a receptor overexpressed on cancer cells, leading to internalization and release of the cytotoxic payload.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space pdc Peptide-Drug Conjugate (PDC) receptor Target Receptor pdc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Enzymatic Cleavage dna_damage DNA Damage drug_release->dna_damage Payload Action apoptosis Apoptosis dna_damage->apoptosis Cell Death

Hypothetical signaling pathway of a targeted PDC.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, providing a reliable and efficient means to introduce a bioorthogonal alkyne handle for post-synthetic modification. The robustness and specificity of the subsequent click chemistry reaction enable the synthesis of a diverse range of complex peptide conjugates with tailored properties for therapeutic and diagnostic applications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful technology in their work. The continued development of novel azide-functionalized molecules will undoubtedly expand the utility of this compound in creating next-generation peptide-based therapeutics.

References

The Strategic Incorporation of Fmoc-D-Pra-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and drug discovery, the incorporation of non-natural amino acids into peptide sequences is a pivotal strategy for enhancing therapeutic efficacy and overcoming biological limitations. Among these specialized building blocks, Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) has emerged as a particularly valuable tool. Its unique propargyl group, a terminal alkyne, serves as a chemical handle for a variety of bioorthogonal modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This guide provides a comprehensive technical overview of the role and application of this compound in solid-phase peptide synthesis (SPPS), offering detailed protocols, quantitative data, and workflow visualizations to aid researchers in harnessing the full potential of this versatile amino acid derivative.

The D-configuration of propargylglycine (B1618536) offers an additional advantage by imparting increased resistance to enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based therapeutics.[1][2] The strategic placement of this compound within a peptide sequence allows for the site-specific introduction of functionalities for bioconjugation, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, and for the construction of complex peptide architectures like cyclic peptides.[1]

Chemical Properties and Key Features of this compound

This compound is a derivative of the non-proteinogenic amino acid D-propargylglycine, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.

PropertyValue
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-D-propargylglycine
Molecular Formula C₂₀H₁₇NO₄
Molecular Weight 335.35 g/mol
CAS Number 220497-98-3
Appearance White to off-white powder
Key Functional Group Terminal Alkyne (-C≡CH)
Purity (Typical) ≥96.0% (HPLC)

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary role of this compound in SPPS is to introduce a terminal alkyne functionality into a peptide sequence. This alkyne group is relatively inert during the standard cycles of SPPS but can be selectively reacted in a subsequent step, a concept known as bioorthogonal chemistry.

Coupling and Deprotection

The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc-SPPS. The choice of coupling reagent can influence the efficiency of the reaction. While standard carbodiimide-based reagents can be used, more potent activating agents are often preferred for modified amino acids to ensure high coupling yields.

Coupling ReagentReagent TypeGeneral Performance
HATU Aminium/Uronium SaltHigh to Very High Efficiency
HBTU Aminium/Uronium SaltHigh Efficiency
DIC/Oxyma Carbodiimide/AdditiveGood to High Efficiency

This table presents a general comparison of coupling reagent performance. Specific yields for this compound may vary depending on the peptide sequence and reaction conditions.

On-Resin "Click" Chemistry (CuAAC)

A key application of incorporating this compound is the ability to perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) directly on the resin-bound peptide. This allows for the site-specific modification of the peptide before cleavage and purification, streamlining the synthesis of complex peptide conjugates. The reaction is highly efficient and forms a stable triazole linkage.[3]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling this compound to a growing peptide chain on a resin.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the modification of a resin-bound peptide containing a D-propargylglycine residue with an azide-functionalized molecule.

Materials:

  • Peptide-resin containing D-propargylglycine

  • Azide-containing molecule (e.g., Azido-PEG, fluorescent azide)

  • Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄) with a reducing agent (e.g., sodium ascorbate)

  • Base (e.g., 2,6-Lutidine and DIPEA)

  • Dimethyl Sulfoxide (DMSO)

  • Isopropanol

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 10 minutes.

  • Catalyst Solution Preparation: Degas DMSO by bubbling nitrogen through it for at least 10 minutes. Dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.

  • Reaction Setup: Drain the DCM from the resin and add the CuBr/DMSO solution.

  • Addition of Reagents: Add the azide-containing molecule (typically 1.5-5 equivalents), an aqueous solution of sodium ascorbate (B8700270) (if using CuSO₄), 2,6-lutidine (10 equivalents), and DIPEA (10 equivalents).

  • Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.

  • Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM to remove the catalyst and excess reagents.

  • Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified using standard procedures.

Visualizing Workflows with Graphviz

Standard SPPS Cycle for this compound Incorporation

SPPS_Cycle cluster_resin Solid Support cluster_reagents Reagents Resin Resin with Free Amine Coupling Coupling Resin->Coupling Fmoc_D_Pra This compound Activation Activation Fmoc_D_Pra->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Piperidine 20% Piperidine in DMF Deprotection Fmoc Deprotection Piperidine->Deprotection Activation->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Washing1->Deprotection Washing2 Washing (DMF) Deprotection->Washing2 Washing2->Resin Ready for next cycle CuAAC_Workflow Peptide_Resin Peptide-Resin with D-Pra Click_Reaction On-Resin CuAAC Reaction Peptide_Resin->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Cu_Catalyst Copper(I) Catalyst Cu_Catalyst->Click_Reaction Base_Solvent Base/Solvent (e.g., DIPEA/DMSO) Base_Solvent->Click_Reaction Washing Washing Click_Reaction->Washing Cleavage Cleavage from Resin Washing->Cleavage Purification Purification (HPLC) Cleavage->Purification Modified_Peptide Purified Modified Peptide Purification->Modified_Peptide

References

An In-depth Technical Guide to Fmoc-D-Pra-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Peptide Synthesis and Click Chemistry with Fmoc-D-Pra-OH

In the landscape of modern chemical biology and drug discovery, the precise and efficient construction of complex biomolecules is paramount. This compound, the N-α-Fmoc-protected form of D-propargylglycine, stands at the intersection of solid-phase peptide synthesis (SPPS) and "click" chemistry, offering a versatile tool for the creation of novel peptides and bioconjugates. Its D-configuration provides inherent resistance to enzymatic degradation, a critical attribute for therapeutic peptide development, while the terminal alkyne side chain serves as a bioorthogonal handle for post-synthetic modification via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its incorporation into peptides and subsequent use in click chemistry, quantitative data on reaction efficiency, and a practical example of its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a non-canonical amino acid derivative that is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies.

PropertyValueReference
Chemical Name (R)-2-(Fmoc-amino)-4-pentynoic acid[3]
Synonyms Fmoc-D-propargylglycine, N-Fmoc-D-propargylglycine[3]
CAS Number 220497-98-3[3]
Molecular Formula C₂₀H₁₇NO₄[3]
Molecular Weight 335.35 g/mol [1]
Appearance White to off-white solid
Key Functional Groups Fmoc-protected amine, Carboxylic acid, Terminal alkyne[1]

Data Presentation: Quantitative Analysis of On-Resin CuAAC Reactions

The efficiency of the on-resin CuAAC reaction is a critical parameter for the successful synthesis of modified peptides. The following tables summarize quantitative data on reaction yields and conditions, providing a baseline for expected outcomes.

Table 1: Yields of On-Resin CuAAC Cyclization of a Propargylglycine-Containing Peptide

This table presents data from a study on the on-resin cyclization of a linear peptide containing L-propargylglycine and an azido-lysine residue. The yields of the monomeric cyclic product are shown under various reaction conditions. While this study used the L-enantiomer, the reaction chemistry and influencing factors are directly applicable to peptides containing this compound.

Catalyst (1.5 eq)Base (10 eq)SolventMonomer:Dimer RatioYield of MonomerReference
CuIPiperidine (B6355638)DMF8.28 : 1High[4]
CuIDIEADMF1.11 : 1Moderate[4]
CuI2,6-LutidineDMF1.15 : 1Moderate[4]
[Cu(CH₃CN)₄]PF₆PiperidineDMF6.84 : 1High[4]
CuSO₄/Ascorbic AcidPiperidineDMF7.50 : 1High[4]
CuIPiperidineNMP4.09 : 1Moderate[4]

Yields were qualitatively described as "High" or "Moderate" based on the monomer-to-dimer ratio and HPLC analysis in the source publication.

Table 2: General Efficiency of CuAAC Reactions for Peptide Conjugation

This table provides a summary of typical reaction conditions and outcomes for intermolecular CuAAC reactions involving peptides, demonstrating the high efficiency of this conjugation method.

Copper SourceReducing AgentLigandSolventTemperatureTimeConversion/YieldReference
Copper WireNoneNoneDMF50 °C5 h100%[5]
CuSO₄Sodium AscorbateNoneWaterRoom Temp1 hQuantitative[5]
CuINone2,6-Lutidine/DIPEAMeCNRoom Temp12 h31-90%[5]
CuSO₄Sodium AscorbateTBTADMSO/H₂ORoom Temp18 h78%[6]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence via SPPS and a subsequent on-resin CuAAC reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing this compound using standard Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[7]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[7]

  • Wash the resin thoroughly with DMF (5 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, pre-activate the standard Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 1-2 minutes.[8]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 times).

  • Confirm complete coupling with a Kaiser test (ninhydrin test). Repeat coupling if necessary.[9]

4. Incorporation of this compound:

  • Follow the standard Fmoc deprotection protocol (Step 2).

  • Pre-activate this compound (3-5 equivalents) using the same method as for standard amino acids (Step 3).

  • Add the activated this compound solution to the resin and agitate for 2-4 hours. A longer coupling time may be beneficial due to the potential for steric hindrance.

  • Wash the resin with DMF (5 times) and perform a Kaiser test to ensure completion.

5. Peptide Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click reaction of a peptide containing D-propargylglycine with an azide-functionalized molecule. This procedure is adapted from a protocol for on-resin cyclization and is applicable for intermolecular conjugations.[10]

1. Resin Preparation:

  • After final Fmoc deprotection (Protocol 1, Step 6), wash the peptide-resin with DMF (3 times) and then with dichloromethane (B109758) (DCM) (3 times).

  • Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

2. Catalyst and Reagent Preparation:

  • Bubble nitrogen gas through dimethyl sulfoxide (B87167) (DMSO) (12 mL/g resin) for at least 10 minutes to degas the solvent.

  • In a separate vial, dissolve the azide-containing molecule (5-10 equivalents relative to resin loading) in the degassed DMSO.

  • In another vial, dissolve copper(I) bromide (CuBr) (1 equivalent) completely in a portion of the degassed DMSO. Caution: Copper salts are toxic.

3. Click Reaction:

  • Drain the DCM from the resin.

  • Add the solution of the azide-containing molecule in DMSO to the resin.

  • Add the CuBr solution to the resin slurry.

  • Add a freshly prepared 0.1 M aqueous solution of ascorbic acid (1 equivalent) to the reaction mixture to maintain copper in the +1 oxidation state.[10]

  • Add 2,6-lutidine (10 equivalents) and N,N-diisopropylethylamine (DIEA) (10 equivalents) as bases.[10]

  • Purge the reaction vessel with nitrogen for 5 minutes, then seal it.

  • Gently agitate the mixture at room temperature for 16-18 hours.

4. Washing:

  • Filter the resin and wash it sequentially with isopropanol/DMSO (5:3 v/v) (3 times), DMF (3 times), and DCM (3 times) to remove copper salts and excess reagents.[10]

  • Dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).[7]

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Peptide Probe Synthesis and Application

The following diagram illustrates a general workflow for the synthesis of a peptide probe using this compound and its subsequent application in a pull-down assay to identify protein-protein interactions.

experimental_workflow Workflow for Peptide Probe Synthesis and Application cluster_synthesis Peptide Probe Synthesis cluster_application Protein Interaction Study spps 1. Solid-Phase Peptide Synthesis (Incorporate this compound) click 2. On-Resin Click Chemistry (Attach Azide-Biotin) spps->click cleavage 3. Cleavage & Purification (RP-HPLC) click->cleavage characterization 4. Characterization (Mass Spectrometry) cleavage->characterization incubation 5. Incubation (Peptide Probe + Cell Lysate) characterization->incubation Purified Peptide Probe pull_down 6. Affinity Pull-Down (Streptavidin Beads) incubation->pull_down wash 7. Washing Steps (Remove Non-specific Binders) pull_down->wash elution 8. Elution (Elute Bound Proteins) wash->elution analysis 9. Analysis (SDS-PAGE & Mass Spectrometry) elution->analysis

Caption: A general workflow for synthesizing a biotinylated peptide probe and its use in a pull-down assay.

Signaling Pathway: Probing EGFR Interactions

Peptides containing unnatural amino acids are valuable tools for studying protein-protein interactions within signaling cascades. For instance, a peptide designed to mimic a binding epitope can be synthesized with this compound, allowing for the attachment of a reporter tag (e.g., biotin) via click chemistry. This probe can then be used to investigate the interactions of receptors like the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.

The following diagram illustrates a simplified EGFR signaling pathway and how a peptide probe could be used to study the recruitment of downstream signaling molecules.

egfr_signaling Probing EGFR Signaling with a Peptide Probe cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm egf EGF egfr EGFR egf->egfr Binds & Activates grb2 Grb2 egfr->grb2 Recruits probe Peptide Probe (D-Pra-Biotin) probe->egfr Binds to Interaction Site sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation Promotes

Caption: A simplified EGFR signaling cascade and the use of a peptide probe to study protein recruitment.

Conclusion

This compound is a powerful and versatile building block that bridges the fields of peptide synthesis and bioorthogonal chemistry. Its incorporation into peptide sequences allows for the creation of molecules with enhanced stability and provides a handle for precise, post-synthetic modifications through click chemistry. The high efficiency and mild conditions of the CuAAC reaction make it an ideal method for conjugating a wide range of functionalities to peptides, including reporter tags, therapeutic agents, and PEG chains. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to leverage this compound in their efforts to develop novel peptide-based therapeutics and advanced tools for chemical biology.

References

An In-depth Technical Guide on the Stability and Storage of Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-D-propargylglycine (Fmoc-D-Pra-OH) is a pivotal building block in modern peptide synthesis, enabling the incorporation of a versatile alkyne functionality for subsequent modifications such as PEGylation, cyclization, and conjugation via click chemistry. The integrity and purity of this reagent are paramount for the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and outlines recommended storage and handling procedures. It includes detailed, exemplary experimental protocols for assessing stability through forced degradation studies and summarizes key data in a structured format to aid researchers in maintaining the quality of this critical reagent.

Physicochemical Properties and Storage Conditions

This compound is a white to off-white solid. The stability of the compound is influenced by temperature, light, and the chemical environment. Both the Fmoc protecting group and the propargyl side chain have distinct stability profiles that contribute to the overall handling requirements of the molecule.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.

ConditionSolid FormIn Solution
Temperature 2-8°C for long-term storage.-20°C for up to 1 year; -80°C for up to 2 years.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Aliquot to minimize freeze-thaw cycles.
Light Protect from light.Store in amber vials or protect from light.
Humidity Store in a dry environment.Use anhydrous solvents for preparing solutions.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Fmoc group and the reactivity of the terminal alkyne on the propargyl side chain. Understanding these potential degradation pathways is crucial for optimizing its use in peptide synthesis and for troubleshooting potential issues.

Stability of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group. Its stability is highly pH-dependent.

  • Basic Conditions: The Fmoc group is rapidly cleaved by primary and secondary amines, with piperidine (B6355638) being the standard reagent for its removal in solid-phase peptide synthesis (SPPS). It also shows limited stability in the presence of tertiary amines, with the rate of cleavage depending on the base concentration, solvent, and temperature.

  • Acidic Conditions: The Fmoc group is generally stable under acidic conditions, which allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.

  • Thermal Stability: The Fmoc group can be cleaved at elevated temperatures. For instance, thermal cleavage has been observed at 120°C in DMSO.

Stability of the Propargyl Side Chain

The propargyl group, containing a terminal alkyne, also has specific reactivity that can lead to degradation.

  • Acidity of the Terminal Proton: The proton on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by strong bases, which could lead to unintended side reactions if not controlled.

  • Oxidative Degradation: Alkynes are susceptible to oxidation. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond to form carboxylic acids. Milder oxidation may lead to the formation of 1,2-dicarbonyl compounds. Exposure to atmospheric oxygen over long periods, especially in the presence of metal ions, can also lead to degradation.

  • Photodegradation: Alkynes can be susceptible to degradation upon exposure to UV light. Photochemical reactions can lead to various products, impacting the purity of the reagent.

A logical workflow for assessing the stability of this compound is presented below.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solutions of this compound in relevant solvents (e.g., DMF, ACN, water) hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH) prep->hydrolysis Expose to oxidation Oxidative Stress (e.g., H2O2) prep->oxidation Expose to thermal Thermal Stress (Elevated Temperature) prep->thermal Expose to photo Photolytic Stress (UV/Vis Light Exposure) prep->photo Expose to hplc HPLC-UV Analysis (Purity Assessment) hydrolysis->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS Analysis (Identification of Degradants) hplc->lcms Characterize Peaks kinetics Determine Degradation Kinetics hplc->kinetics pathway Elucidate Degradation Pathways lcms->pathway recommend Formulate Storage & Handling Recommendations pathway->recommend kinetics->recommend

Workflow for Forced Degradation Study of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of forced degradation studies can be performed. These studies expose the compound to various stress conditions to identify potential degradation products and determine degradation rates.

General Procedure for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMF) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the stress conditions outlined below. Include a control sample stored at optimal conditions (-20°C, protected from light).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: If necessary, quench the degradation reaction by neutralizing the solution or cooling it down.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Hydrolytic Stability
  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature. Note that the Fmoc group is expected to cleave rapidly under these conditions.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C).

Oxidative Stability
  • Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light.

Thermal Stability
  • Place a solution of this compound in a controlled temperature environment (e.g., 60°C or 80°C), protected from light.

Photostability
  • Expose a solution of this compound to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample in the dark at the same temperature.

Analytical Method

A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm and 301 nm.

  • Mass Spectrometry: For identification of degradation products, the HPLC system can be coupled to a mass spectrometer (LC-MS).

The following diagram illustrates a potential degradation pathway for this compound under basic conditions.

G FmocPraOH This compound DeprotectedPra D-Pra-OH FmocPraOH->DeprotectedPra Cleavage Dibenzofulvene Dibenzofulvene FmocPraOH->Dibenzofulvene Cleavage Base Base (e.g., Piperidine) Base->FmocPraOH Base->Dibenzofulvene Adduct Dibenzofulvene Adduct Dibenzofulvene->Adduct

Fmoc-Group Cleavage Pathway under Basic Conditions.

Summary of Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This information is based on the known chemistry of the Fmoc group and the propargyl moiety.

Stress ConditionExpected Stability of Fmoc GroupExpected Stability of Propargyl GroupPotential Degradation Products
Acidic Hydrolysis StableGenerally StableMinimal degradation expected.
Basic Hydrolysis LabileGenerally StableD-Pra-OH, Dibenzofulvene adduct.
Neutral Hydrolysis StableStableMinimal degradation expected.
Oxidation (H₂O₂) Generally StablePotentially LabileOxidized side-chain products (e.g., 1,2-dicarbonyl).
Thermal Labile at high temperaturesGenerally StableD-Pra-OH, Dibenzofulvene.
Photolysis Generally StablePotentially LabilePhotodegradation products of the alkyne.

Conclusion and Recommendations

This compound is a stable compound when stored and handled correctly. The primary sources of degradation are exposure to basic conditions, high temperatures, and potentially strong oxidizing agents and UV light. For optimal results in peptide synthesis, it is recommended to:

  • Store the solid compound at 2-8°C under an inert atmosphere and protected from light.

  • Prepare solutions fresh and store them at -20°C or -80°C for short-term and long-term use, respectively.

  • Avoid exposure of solutions to basic conditions until the intended deprotection step in the synthesis protocol.

  • Minimize exposure to heat and light during handling and storage.

  • Regularly assess the purity of the reagent, especially for long-term stored batches, using a validated HPLC method.

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound, leading to more successful and reproducible outcomes in their peptide synthesis endeavors.

Fmoc-D-Pra-OH: A Technical Guide to its Application in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Pra-OH, chemically known as N-α-Fmoc-D-propargylglycine, is a non-canonical amino acid that has become an invaluable tool in the field of chemical biology. Its unique structure, featuring a terminal alkyne group on the side chain and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, positions it as a versatile building block for the synthesis of novel peptides and bioconjugates. This guide provides an in-depth overview of its core applications, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.

Core Applications in Peptide Synthesis and Bioconjugation

The primary utility of this compound lies in its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The incorporation of D-propargylglycine into a peptide sequence introduces a bioorthogonal alkyne handle. This alkyne group is chemically inert to the standard conditions of peptide synthesis but can be selectively reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst. This highly efficient and specific reaction is known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

The principal applications stemming from this functionality include:

  • Peptide Cyclization: By incorporating both an azide-containing amino acid (e.g., azidolysine) and this compound into a linear peptide sequence, intramolecular CuAAC can be employed to generate cyclic peptides. Peptide cyclization is a widely used strategy to enhance conformational stability, receptor binding affinity, and resistance to enzymatic degradation, thereby improving the therapeutic potential of peptides.[1][2]

  • Bioconjugation: The alkyne handle allows for the site-specific attachment of various molecular probes to a peptide. This includes fluorophores for imaging, polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or cytotoxic drugs for targeted delivery.[3]

  • Development of Novel Therapeutics: The ability to create complex, constrained peptide structures and bioconjugates has shown potential in the development of new therapeutics, particularly in the fields of oncology and neurology.[3]

Experimental Protocols

Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide containing D-propargylglycine.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-protected amino acids (including this compound)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, until the desired linear peptide sequence is assembled.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus by treating with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

On-Resin Cyclization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the cyclization of a resin-bound linear peptide containing both D-propargylglycine and an azide-functionalized amino acid (e.g., azidolysine).

Materials:

  • Resin-bound linear peptide with N-terminal Fmoc group intact

  • N-Methyl-2-pyrrolidone (NMP)

  • DMF

  • Copper(I) iodide (CuI)

  • Ascorbic acid

  • Piperidine

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in NMP for 5 hours, followed by an overnight incubation in DMF.

  • Cyclization Reaction:

    • Prepare two separate solutions, each in 1 mL of 20% piperidine in DMF:

      • Solution A: 1.5 equivalents of CuI

      • Solution B: 7.0 equivalents of ascorbic acid

    • Combine the two solutions and add the mixture to the swollen resin.

    • Shake the reaction vessel at room temperature. The reaction progress can be monitored by cleaving a small sample of the peptide from the resin and analyzing by mass spectrometry. Reaction times can vary depending on the peptide sequence.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF.

  • Cleavage, Deprotection, Purification, and Characterization: Follow steps 6-8 from the linear peptide synthesis protocol.

Quantitative Data Presentation

The efficiency of the on-resin CuAAC cyclization is highly dependent on the reaction conditions and the peptide sequence itself. The following tables summarize key findings from a study by Nag et al. (2021) on the cyclization of a heptapeptide (B1575542) with the sequence Fmoc-Pra-Tyr-Tyr-Thr-Tyr-Thr-Azidolysine-Resin.[1][2][4]

Table 1: Effect of Copper Source and Base on Cyclization Efficiency

Copper Source (equivalents)Additive (equivalents)BaseCyclization Efficiency (%)Monomer:Dimer Ratio
CuI (1.5)Ascorbic Acid (7.0)20% Piperidine in DMF87.48.28 : 1
[Cu₄I₄(pip)₄] (0.375)Ascorbic Acid (7.0)20% Piperidine in DMF89.07.62 : 1
CuI (1.5)Ascorbic Acid (7.0)None73.0-
CuI (1.5)None20% Piperidine in DMF--

Data adapted from Nag, A. et al. RSC Adv., 2021, 11, 4842-4852.[1][2][4]

Table 2: Effect of Peptide Length on Monomer vs. Dimer Formation

Peptide LengthMajor Product
< 6 amino acidsMonomer
6-8 amino acidsMonomer
> 8 amino acidsDimer

Data adapted from Nag, A. et al. RSC Adv., 2021, 11, 4842-4852.[1][2][4]

Signaling Pathways and Experimental Workflows

While specific signaling pathways targeted by peptides synthesized with this compound are not extensively detailed in the literature, the resulting cyclic peptides and bioconjugates are prime candidates for modulating protein-protein interactions, which are central to many signaling cascades. For instance, propargylglycine-containing peptides have been investigated for their potential anticancer activity, which could involve pathways like the NF-κB signaling pathway, crucial for cancer cell survival.[5]

Below are diagrams illustrating the general workflows for the synthesis and application of this compound-containing peptides.

spss_workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-AA (HBTU/DIPEA) Deprotect1->Couple Repeat Repeat for each AA (including this compound) Couple->Repeat n-1 times Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Cleave Cleave from Resin (TFA/TIS/H2O) Deprotect2->Cleave Purify RP-HPLC Purification Cleave->Purify LinearPeptide Linear Peptide with Propargylglycine Purify->LinearPeptide

Figure 1. Workflow for Solid-Phase Synthesis of a Linear Peptide containing D-Propargylglycine.

cuaac_workflow cluster_synthesis Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_finalization Final Processing Start Fmoc-SPPS of Linear Peptide (containing D-Pra and Azidolysine) ResinPeptide Resin-Bound Linear Peptide Start->ResinPeptide Cyclize CuAAC Reaction (CuI, Ascorbic Acid, 20% Piperidine/DMF) ResinPeptide->Cyclize ResinCyclic Resin-Bound Cyclic Peptide Cyclize->ResinCyclic Cleave Cleavage & Deprotection (TFA Cocktail) ResinCyclic->Cleave Purify RP-HPLC Purification Cleave->Purify FinalProduct Purified Cyclic Peptide Purify->FinalProduct potential_application_pathway cluster_drug Drug Action cluster_pathway Potential Target: NF-κB Signaling Pathway Peptide Cyclic Peptide (containing D-Pra) IKK IKK Complex Peptide->IKK inhibits interaction? NFkB NF-κB (p50/p65) Peptide->NFkB inhibits translocation? Receptor Cell Surface Receptor (e.g., TNFR) Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Anti-apoptotic) Nucleus->Transcription initiates

References

An In-depth Technical Guide to Fmoc-D-Pra-OH for the Introduction of Alkyne Handles in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Peptide Functionalization with Fmoc-D-Pra-OH

The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of bioorthogonal functional groups, which can undergo specific chemical reactions in complex biological environments without interfering with native biochemical processes, has revolutionized the field. Among these, the alkyne handle stands out for its ability to participate in highly efficient and specific "click chemistry" reactions. This compound, also known as N-α-Fmoc-D-propargylglycine, is a key building block for the site-specific incorporation of a terminal alkyne into a peptide sequence during solid-phase peptide synthesis (SPPS).

This non-natural amino acid derivative provides a powerful tool for a wide range of applications, including:

  • Bioconjugation: The alkyne handle allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, and cytotoxic drugs for targeted delivery.[1]

  • Peptide Cyclization: Introducing conformational constraints through head-to-tail or side-chain-to-side-chain cyclization can enhance peptide stability, receptor affinity, and bioavailability.[1]

  • Development of Peptide-Drug Conjugates (PDCs): The precise, site-specific conjugation of potent drug molecules to targeting peptides can lead to enhanced therapeutic efficacy and reduced off-target toxicity.[1]

  • Probing Protein-Protein Interactions: Photo-activatable crosslinkers can be attached to the alkyne handle to study molecular interactions.

This technical guide provides a comprehensive overview of the use of this compound, including its properties, detailed experimental protocols for its incorporation into peptides via Fmoc-SPPS, and subsequent modification using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and use in peptide synthesis.

PropertyValueReference
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-propargylglycine[2]
Synonyms This compound, N-Fmoc-D-propargylglycine[2]
CAS Number 220497-98-3[2]
Molecular Formula C₂₀H₁₇NO₄[2]
Molecular Weight 335.35 g/mol
Appearance White to off-white powder
Solubility Good solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Lower solubility in Dichloromethane (DCM).[3]
Storage Store at 2-8°C. Keep dry.

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS. The following protocol provides a detailed methodology for manual synthesis.

Experimental Protocol: Fmoc-SPPS Cycle for this compound Incorporation

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, Collidine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine and by-products.

    • DMF (5 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Drain the final DMF wash from the resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Confirmation of Coupling (Optional): Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Quantitative Data: Coupling Conditions and Efficiency

The efficiency of the coupling reaction is critical for the synthesis of high-purity peptides. The following table summarizes typical conditions and expected outcomes for the coupling of non-standard amino acids like this compound.

ParameterTypical ValueNotes
Amino Acid Equivalents 3 - 5 eq.Relative to resin loading.
Coupling Reagent Equivalents 2.9 - 4.9 eq.E.g., HBTU, HATU, HCTU.
Base Equivalents 6 - 10 eq.E.g., DIPEA, Collidine.
Coupling Time 1 - 4 hoursCan be extended for difficult couplings.
Solvent DMF, NMP
Expected Coupling Efficiency >99%With modern coupling reagents and optimized protocols.[4]

Visualization of the Fmoc-SPPS Workflow

SPPS_Workflow start Start: Resin-bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (this compound, HBTU, DIPEA) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat Continue Synthesis end End of Sequence wash2->end Final Amino Acid

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Post-Synthetic Modification via Click Chemistry

Once the peptide containing the D-Pra residue is synthesized, the alkyne handle is available for post-synthetic modification. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.

Experimental Protocol: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin conjugation of an azide-containing molecule to the alkyne-functionalized peptide.

Materials:

  • Alkyne-functionalized peptidyl-resin

  • Azide-containing molecule (e.g., fluorescent dye, PEG-azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvent: DMF/water or THF/water mixture

Procedure:

  • Resin Swelling: Swell the alkyne-functionalized peptidyl-resin in DMF for at least 30 minutes.

  • Reaction Cocktail Preparation:

    • In a separate vial, dissolve the azide-containing molecule (5-10 equivalents relative to the resin loading) in a minimal amount of DMF or a DMF/water mixture.

    • Prepare a fresh solution of sodium ascorbate (10-20 equivalents) in water.

    • Prepare a solution of CuSO₄ (1-5 equivalents) and, if used, THPTA (5 equivalents per copper) in water.

  • Reaction Initiation:

    • Add the solution of the azide-containing molecule to the swollen resin.

    • Add the sodium ascorbate solution to the resin slurry.

    • Add the CuSO₄ (and THPTA) solution to initiate the reaction.

  • Reaction Incubation: Agitate the mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

  • Washing:

    • Drain the reaction cocktail.

    • Wash the resin thoroughly with a sequence of solvents to remove copper and excess reagents:

      • DMF (3 x 5 mL)

      • Water (3 x 5 mL)

      • 0.5% Diethyldithiocarbamic acid sodium salt in DMF (to chelate residual copper) (3 x 5 mL)

      • DMF (3 x 5 mL)

      • DCM (3 x 5 mL)

  • Drying: Dry the resin under vacuum.

  • Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.

Quantitative Data: CuAAC Reaction Conditions and Efficiency

The CuAAC reaction is known for its high efficiency and reliability. The following table summarizes typical reaction conditions and reported efficiencies for CuAAC on peptides.

ParameterConditionNotesReference
Azide Equivalents 5 - 10 eq.[1]
Copper(I) Source CuSO₄ / Sodium AscorbateIn situ reduction of Cu(II) to Cu(I).[5]
Copper Equivalents 1 - 5 eq.
Reducing Agent Equivalents 10 - 20 eq.Sodium Ascorbate[5]
Solvent DMF, THF, water mixtures[5]
Temperature Room Temperature to 50°C[5]
Reaction Time 1 - 12 hours
Reported Conversion/Yield >95% to 100%Often near-quantitative.[5]

Visualization of the CuAAC Reaction Pathway

CuAAC_Pathway peptide_alkyne Peptide-Alkyne (from this compound) reactants peptide_alkyne->reactants azide_molecule Azide-Molecule (e.g., Dye-N₃, PEG-N₃) azide_molecule->reactants product Triazole-Linked Peptide Conjugate reactants->product + catalyst Cu(I) Catalyst (CuSO₄ / NaAsc) catalyst->product [3+2] Cycloaddition

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

Conclusion

This compound is an indispensable tool for the modern peptide chemist, providing a reliable and efficient means of introducing an alkyne handle for bioorthogonal ligation. The robust nature of the Fmoc-SPPS methodology allows for the straightforward incorporation of this non-natural amino acid into virtually any peptide sequence. The subsequent CuAAC reaction offers a highly specific and high-yielding route to a diverse range of peptide conjugates with applications spanning from basic research to therapeutic development. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively leverage this compound to advance their peptide-based projects.

References

Fmoc-D-Pra-OH: A Comprehensive Technical Guide for its Application as a Non-Natural Amino Acid Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pra-OH, or N-α-Fmoc-D-propargylglycine, is a non-natural, D-enantiomer amino acid building block that has garnered significant interest in peptide chemistry and drug discovery. Its unique structural feature, a terminal alkyne group on the side chain, provides a versatile handle for a variety of chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The incorporation of this D-amino acid can also confer peptides with enhanced stability against enzymatic degradation, a critical attribute for the development of peptide-based therapeutics.[3][4] This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 220497-98-3[5][6]
Molecular Formula C₂₀H₁₇NO₄[6]
Molecular Weight 335.35 g/mol [6]
Appearance White to off-white powder or crystals[7]
Purity Typically ≥97% (HPLC)[6]
Storage Temperature 2-8°C[7]
Synonyms N-α-Fmoc-D-propargylglycine, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid

Applications in Peptide Synthesis and Modification

The primary application of this compound lies in its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the α-amine allows for the stepwise assembly of the peptide chain on a solid support.[8][9]

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard iterative cycles of Fmoc-SPPS, which involve Fmoc deprotection, amino acid coupling, and washing steps.

Experimental Protocol: Incorporation of this compound using Manual SPPS

This protocol describes the manual incorporation of a single this compound residue into a peptide chain assembled on a resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)[8]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine and by-products.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid of this compound.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

  • Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

Quantitative Data:

While specific coupling efficiencies can be sequence-dependent, modern coupling reagents generally allow for coupling efficiencies exceeding 99% for each step in Fmoc-SPPS.[8] The purity of the final crude peptide containing this compound is typically expected to be around 85% as determined by analytical RP-HPLC, with the final purified peptide achieving a purity of ≥95%.[1]

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SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (this compound, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: General workflow for a single cycle of Fmoc-SPPS.

Click Chemistry

The terminal alkyne of the D-propargylglycine side chain is a key functional handle for post-synthetic modifications via click chemistry. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole linkage.[1][2] This allows for the conjugation of various molecules, including fluorescent dyes, imaging agents, and polyethylene (B3416737) glycol (PEG) chains, to the peptide.[3]

Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Peptide-resin containing a D-propargylglycine residue

  • Azide-functionalized molecule of interest

  • Copper(I) source (e.g., Copper(I) iodide - CuI, or generated in situ from Copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Solvent (e.g., DMF/water mixture)

  • Base (e.g., DIPEA)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent.

  • Reaction Mixture Preparation: In a separate vessel, dissolve the azide-functionalized molecule (1.5-5 equivalents), copper(I) source (e.g., CuI, 0.1-0.5 equivalents), and ligand (e.g., TBTA, 0.1-0.5 equivalents) in the solvent. If using a Cu(II) source, also add the reducing agent (e.g., sodium ascorbate, 1-2 equivalents).

  • Click Reaction: Add the reaction mixture to the resin. Add the base (e.g., DIPEA, 1-2 equivalents).

  • Reaction Conditions: Agitate the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove the copper catalyst and other reagents.

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Click_Chemistry_Workflow PeptideAlkyne Peptide-Resin with Alkyne Reaction Cycloaddition Reaction PeptideAlkyne->Reaction Azide Azide-Molecule Azide->Reaction Catalyst Cu(I) Catalyst + Ligand Catalyst->Reaction TriazoleProduct Peptide-Resin with Triazole Linkage Reaction->TriazoleProduct

Caption: Workflow for on-resin click chemistry.

Peptide Cyclization

The propargyl group can also participate in various cyclization strategies. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions can be employed to form complex cyclic structures. While specific protocols are highly dependent on the desired cyclic product, a general approach is outlined below.

Experimental Protocol: General Rhodium-Catalyzed Intramolecular Cyclization

Materials:

  • Linear peptide containing D-propargylglycine and other reactive moieties

  • Rhodium catalyst (e.g., [Rh(cod)₂]BF₄)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Solvent (e.g., Dichloromethane - DCM)

Procedure:

  • Peptide Preparation: The fully deprotected and purified linear peptide is dissolved in the reaction solvent.

  • Catalyst Preparation: In a separate, inert atmosphere glovebox or Schlenk line, the rhodium catalyst and ligand are dissolved in the solvent.

  • Cyclization Reaction: The peptide solution is added to the catalyst solution. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to days.

  • Monitoring and Purification: The reaction progress is monitored by HPLC and mass spectrometry. Upon completion, the solvent is removed, and the cyclic peptide is purified by preparative HPLC.

Quantitative Data:

The yields of such cyclization reactions are highly variable and sequence-dependent. Published examples of gold(I)-mediated cyclization of propargylated peptides have shown conversion yields ranging from 75% to 94%.[10]

Biological Significance and Applications

The incorporation of D-propargylglycine into peptides can have significant biological implications.

Enhanced Proteolytic Stability

Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[3] This increased stability can lead to a longer in vivo half-life, a crucial factor for the development of peptide-based drugs.

Modulation of Biological Signaling Pathways

While this compound itself is not biologically active, the peptides synthesized using this building block can be designed to interact with and modulate various signaling pathways.

  • Cancer Research: D-propargylglycine, as a molecule, is known to be a suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme important for cancer cell survival under stress.[6][11][12] Peptides incorporating D-propargylglycine could potentially be targeted to cancer cells to inhibit PRODH. While specific IC50 values for D-propargylglycine-containing peptides are not widely reported, related proline analog inhibitors of PRODH have shown Ki values in the millimolar range.[13] The MAPK signaling pathway, often dysregulated in cancer, is a potential target for peptides designed to interfere with protein-protein interactions.[14][15]

  • Neuroscience: Peptides play crucial roles as neurotransmitters and neuromodulators.[16][17] The enhanced stability of D-amino acid-containing peptides makes them attractive candidates for developing therapeutics for neurodegenerative diseases.[10][18][19] For instance, peptides can be designed to target specific receptors or protein aggregates involved in these diseases.

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Biological_Applications FmocDPraOH This compound SPPS Solid-Phase Peptide Synthesis FmocDPraOH->SPPS DPraPeptide D-Pra-Containing Peptide SPPS->DPraPeptide Stability Enhanced Proteolytic Stability DPraPeptide->Stability ClickChem Click Chemistry Modification DPraPeptide->ClickChem Cancer Cancer Research (e.g., PRODH Inhibition, MAPK Pathway) DPraPeptide->Cancer Neuroscience Neuroscience (e.g., Neurodegenerative Diseases) DPraPeptide->Neuroscience

References

The Structural Impact of Fmoc-D-Pra-OH on Peptide Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among these, Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) has emerged as a particularly versatile building block. Its D-configuration confers enhanced proteolytic stability, while the terminal alkyne of the propargyl side chain provides a valuable handle for bioconjugation via "click" chemistry. This technical guide delves into the potential impact of this compound on peptide structure, providing a comprehensive overview of its conformational effects, detailed experimental protocols for synthesis and analysis, and an exploration of its influence on biological signaling pathways.

Introduction to this compound in Peptide Design

This compound is a derivative of the non-proteinogenic amino acid D-propargylglycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This makes it readily amenable to standard solid-phase peptide synthesis (SPPS) protocols. The unique structural features of this compound—the D-chiral center and the propargyl side chain—offer distinct advantages in peptide design:

  • Enhanced Proteolytic Resistance: The D-configuration of the amino acid backbone hinders recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids. This can significantly prolong the in vivo half-life of peptide therapeutics.

  • Conformational Constraint: The introduction of a D-amino acid can induce specific turns or disrupt canonical secondary structures like α-helices and β-sheets, leading to more defined three-dimensional conformations. This can translate to improved receptor binding affinity and selectivity.

  • Bioorthogonal Chemistry: The terminal alkyne of the propargyl group is a bioorthogonal handle that can be selectively modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. This allows for the straightforward attachment of various moieties, such as imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG), to the peptide scaffold.

Potential Impact on Peptide Structure

The incorporation of this compound into a peptide sequence can exert a significant influence on its secondary and tertiary structure. While extensive quantitative data for D-propargylglycine itself is limited, studies on related unnatural amino acids and the general effects of D-amino acids provide valuable insights.

Induction of Turns and Helical Folds

Research on Cα,α-dipropargylglycine (Dprg), a structurally related amino acid, has shown a preference for folded, α-helical conformations in short peptides. This suggests that the propargyl group, due to its steric bulk and electronic properties, can favor turn-like structures. The incorporation of D-Pra is therefore hypothesized to act as a turn-inducer, potentially leading to more compact and rigid peptide conformations.

Modulation of Secondary Structures

The impact of a D-amino acid on secondary structure is highly context-dependent, relying on its position within the peptide sequence.

  • In α-helices: A D-amino acid can act as a helix breaker, particularly when placed in the middle of a helical segment, due to unfavorable stereochemical interactions. However, when positioned at the N-terminus, it can sometimes stabilize a helical conformation.

  • In β-sheets: The effect on β-sheets is less predictable and depends on the specific hydrogen-bonding network. A D-amino acid can disrupt the regular pattern of a β-sheet or, in some cases, be accommodated within a turn region.

Quantitative Conformational Analysis of Propargylglycine-Containing Peptides

While specific data for D-Pra is scarce, a study on the conformational dynamics of L-propargylglycine (Pra) in tripeptides using infrared (IR) spectroscopy and molecular dynamics (MD) simulations provides some quantitative insight into the conformational preferences of this amino acid.

Peptide SequenceConformationPopulation at Room Temperature
Ac-Pra-Pra-NH₂α-α conformation44%
Ac-Pra-Ala-NH₂α-polyproline-II conformation33%

Data adapted from studies on L-propargylglycine containing tripeptides.

These findings for the L-isomer suggest that propargylglycine (B1618536) does not have an overwhelming intrinsic propensity for a single conformation but can significantly influence the backbone structure of even short peptides. It is reasonable to infer that the D-isomer will similarly exert a strong, position-dependent influence on peptide conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Pra-Containing Peptides

The synthesis of peptides incorporating this compound can be achieved using standard Fmoc-based SPPS protocols.

Materials:

  • This compound

  • Rink Amide or Wang resin

  • Fmoc-protected L-amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (including this compound) (3 eq.), coupling reagent (2.9 eq.), and base (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization NMR_Workflow SamplePrep Sample Preparation (1-5 mM in appropriate solvent) DataAcq NMR Data Acquisition (1D ¹H, 2D TOCSY, 2D NOESY) SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc Assignment Resonance Assignment DataProc->Assignment NOE_Analysis NOE Analysis & Distance Restraints Assignment->NOE_Analysis StructureCalc 3D Structure Calculation (CYANA, XPLOR-NIH) NOE_Analysis->StructureCalc Validation Structure Validation & Refinement StructureCalc->Validation GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Peptide Ligand (with D-Pra) Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Navigating the Solubility of Fmoc-D-Pra-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) is critical for its effective application in peptide synthesis and medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its solubility in common organic solvents, supported by available data and generalized experimental protocols.

This compound, a non-canonical amino acid derivative, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of alkyne functionalities for subsequent "click" chemistry modifications. Its solubility characteristics are paramount for ensuring efficient coupling reactions and overall success in peptide assembly.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, information from various suppliers and related compounds allows for a compiled overview. The following table summarizes the available quantitative and qualitative solubility information for this compound and its L-enantiomer.

SolventAbbreviationThis compound SolubilityFmoc-L-Pra-OH SolubilityNotes
Dimethyl SulfoxideDMSO100 mg/mL (298.19 mM)[1][2]Requires sonication. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility.[1][2]
DimethylformamideDMFSlightly Soluble[3]Clearly Soluble (1 mmol in 2 mL)DMF is a very common solvent for SPPS. For difficult-to-dissolve Fmoc-amino acids, a mixture of DMF and DMSO can be effective.[4]
MethanolMeOHSlightly Soluble[3]

It is important to note that the solubility of Fmoc-protected amino acids can be influenced by factors such as temperature, the specific batch of the compound, and the purity of the solvent.

Common Organic Solvents in Peptide Synthesis

The choice of solvent in Fmoc-based solid-phase peptide synthesis is crucial for the solvation of both the growing peptide chain and the incoming protected amino acid.[5] Polar aprotic solvents are generally favored.[6]

  • N,N-Dimethylformamide (DMF): A standard and widely used solvent in SPPS due to its excellent solvating properties for most Fmoc-amino acids and peptide resins.[5][6] However, it can degrade over time to produce dimethylamine, which can cause premature Fmoc-group removal.[5]

  • N-Methyl-2-pyrrolidone (NMP): Another popular solvent in peptide synthesis, often considered a stronger solvent than DMF.[5] It is particularly useful for difficult couplings or aggregated sequences.

  • Dimethyl Sulfoxide (DMSO): As indicated by the data, DMSO is an excellent solvent for this compound. It is often used as a co-solvent to enhance the solubility of reagents and disrupt peptide aggregation.[4]

  • Dichloromethane (DCM): While commonly used in Boc-chemistry, DCM is less frequently employed in Fmoc-SPPS as it does not efficiently solvate growing peptide chains and can react with piperidine, the reagent used for Fmoc deprotection.[5]

  • Acetonitrile (ACN) and Tetrahydrofuran (THF): These solvents have been reported as effective for couplings, particularly with PEG-based resins.[5]

Experimental Protocol for Solubility Determination

G cluster_0 Preparation cluster_1 Dissolution Process cluster_2 Saturation Point Determination cluster_3 Quantification A Weigh a precise amount of this compound C Add a small, known amount of this compound to the solvent A->C B Measure a specific volume of the test solvent B->C D Agitate the mixture (vortex, sonicate) at a controlled temperature C->D E Observe for complete dissolution D->E F Incrementally add more this compound E->F If dissolved G Continue agitation and observation F->G H Stop when solid material no longer dissolves (saturation point) G->H I Record the total mass of dissolved this compound H->I J Calculate solubility (e.g., in mg/mL or Molarity) I->J G A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B C Alkyne-Containing Peptide B->C E Click Chemistry (CuAAC) C->E D Azide-Modified Molecule D->E F Functionalized Peptide Conjugate E->F

References

The Alkyne Handle: A Technical Review of Fmoc-D-Pra-OH in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. Among these, Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) has emerged as a critical building block. Its defining feature, a terminal alkyne group on the side chain, serves as a versatile chemical handle for a variety of bioorthogonal modifications. This technical guide provides an in-depth review of the recent scientific literature concerning this compound, focusing on its application in solid-phase peptide synthesis (SPPS), its utility in constructing modified and cyclic peptides via click chemistry, and its role in the development of novel bioactive molecules.

This compound is a derivative of the non-proteinogenic amino acid D-propargylglycine, protected at the N-terminus with the fluorenylmethyloxycarbonyl (Fmoc) group. This protection scheme makes it fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The presence of the D-enantiomer can confer increased resistance to proteolytic degradation, a desirable attribute for peptide-based therapeutics. The primary utility of this compound lies in its propargyl group, which readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it an invaluable tool for peptide modification, cyclization, and conjugation.[3]

Core Applications and Methodologies

The principal application of this compound is the introduction of a bioorthogonal alkyne handle into a peptide sequence. This allows for subsequent modification with a wide array of azide-containing molecules, including fluorescent dyes, imaging agents, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs. Furthermore, the intramolecular reaction between a side-chain alkyne (from D-Pra) and a side-chain azide (B81097) within the same peptide allows for the efficient synthesis of cyclic peptides.[1][2] Peptide cyclization is a well-established strategy to improve conformational rigidity, receptor binding affinity, and metabolic stability.[4]

Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound

The incorporation of this compound into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols. The process involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Experimental Workflow for SPPS and On-Resin Cyclization

cluster_SPPS Linear Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization (CuAAC) Resin Resin Swelling (e.g., Rink Amide MBHA in DMF) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection1 Coupling_Pra Coupling of this compound (HBTU/HOBt Activation) Fmoc_Deprotection1->Coupling_Pra Wash1 Washing (DMF) Coupling_Pra->Wash1 Fmoc_Deprotection2 Iterative Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling_AA Iterative Amino Acid Coupling Fmoc_Deprotection2->Coupling_AA Wash2 Washing (DMF) Coupling_AA->Wash2 Coupling_Azide Coupling of Azide-Containing Amino Acid (e.g., Fmoc-L-Lys(N3)-OH) Wash2->Coupling_Azide Click_Reaction Click Chemistry Reaction (Cu(I), Sodium Ascorbate, 2,6-Lutidine, DIPEA in DMF) Coupling_Azide->Click_Reaction Wash3 Washing (DMF, MeOH, H2O) Click_Reaction->Wash3 Cleavage Cleavage from Resin (e.g., 95% TFA) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, HRMS) Purification->Characterization

Caption: General workflow for solid-phase synthesis of a linear peptide containing this compound and an azide-bearing amino acid, followed by on-resin cyclization via CuAAC.

Key Experimental Protocols

1. Incorporation of this compound into a Peptide Sequence

A general protocol for the manual solid-phase synthesis of a linear peptide incorporating Fmoc-D-propargylglycine is as follows:

  • Resin and First Amino Acid Loading: A Rink Amide MBHA resin is typically used for the synthesis of C-terminally amidated peptides. The first Fmoc-protected amino acid is coupled to the resin using standard activation methods.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: this compound is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the deprotected resin. The coupling reaction is monitored for completion using a colorimetric test (e.g., Kaiser test).

  • Iterative Synthesis: The steps of Fmoc deprotection and coupling are repeated for each subsequent amino acid in the sequence, including an azide-containing amino acid (e.g., Fmoc-L-Lys(N3)-OH) if intramolecular cyclization is desired.[1]

2. On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For the synthesis of cyclic peptides, an on-resin cyclization via CuAAC is a commonly employed and efficient method.[1]

  • Reaction Setup: The resin-bound linear peptide containing both a propargylglycine (B1618536) and an azide-bearing residue is swelled in DMF.

  • Catalyst System: A copper(I) source, typically copper(I) bromide (CuBr) or formed in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is used as the catalyst.

  • Reaction Conditions: The reaction is carried out in the presence of a base, such as 2,6-lutidine and/or DIPEA, to facilitate the reaction. The mixture is agitated at room temperature for several hours.[1]

  • Washing: After the reaction, the resin is thoroughly washed with DMF, methanol, and water to remove the catalyst and other reagents.

3. Cleavage and Purification

  • Cleavage: The cyclic peptide is cleaved from the solid support and side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., m-cresol, triisopropylsilane, water).[1]

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[1]

Quantitative Data from a Representative Study

The following table summarizes data from a study on the synthesis of cyclic NGR and RGD peptide analogs, which demonstrates the application of this compound in peptide cyclization.

ParameterValueReference
Linear Peptide Synthesis Scale 0.1 mmol[1]
Resin Rink Amide MBHA[1]
Coupling Chemistry Fmoc-chemistry, HBTU/HOBt activation[1]
Cyclization Method On-resin CuAAC[1]
CuAAC Catalyst System CuBr, Sodium Ascorbate[1]
CuAAC Bases 2,6-Lutidine, DIPEA[1]
Cyclization Reaction Time 8 hours[1]
Overall Isolated Yield ~22%[1]
Purity of Crude Peptide >75% (estimated by MALDI-MS)[2]
Final Product Characterization HPLC, 1D & 2D NMR, HRMS[1]

Note: The reported overall yield is for the entire process including synthesis, cyclization, cleavage, and purification.

Signaling Pathways and Biological Applications

While the primary role of this compound is to serve as a synthetic tool, the resulting modified or cyclic peptides often have significant biological applications. For instance, cyclic RGD peptides are well-known for their ability to target integrin receptors, which are involved in cell adhesion, migration, and signaling. The NGR motif is known to bind to aminopeptidase (B13392206) N (CD13), a receptor overexpressed in angiogenic blood vessels and various tumor cells.[1]

Simplified Integrin/CD13 Signaling

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor ECM Extracellular Matrix (ECM) Integrin->ECM FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates CD13 CD13 (Aminopeptidase N) Cell_Signaling Downstream Signaling CD13->Cell_Signaling Cyclic_Peptide Cyclic RGD/NGR Peptide (Synthesized with this compound) Cyclic_Peptide->Integrin Binds (RGD) Cyclic_Peptide->CD13 Binds (NGR) MAPK_Pathway MAPK Pathway FAK->MAPK_Pathway Activates MAPK_Pathway->Cell_Signaling

Caption: Simplified signaling pathways initiated by the binding of cyclic RGD/NGR peptides to their respective receptors, integrins and CD13.

The binding of these cyclic peptides to their target receptors can modulate downstream signaling pathways, such as the MAPK pathway, influencing cellular processes like proliferation, survival, and angiogenesis. The ability to synthesize libraries of such cyclic peptides using this compound and click chemistry provides a powerful platform for discovering potent and selective receptor ligands for therapeutic and diagnostic applications in oncology and other diseases.[1]

Conclusion

This compound is a versatile and indispensable tool in modern peptide chemistry. Its seamless integration into standard Fmoc-SPPS protocols allows for the precise installation of an alkyne functionality within a peptide sequence. This opens the door to a vast array of subsequent modifications through the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition reaction. The ability to construct constrained cyclic peptides and to conjugate various molecular entities to peptides has profound implications for drug discovery and development. The methodologies outlined in this guide, derived from recent scientific literature, provide a framework for researchers to leverage the power of this compound in their pursuit of novel and improved peptide-based therapeutics and research tools. As the demand for more sophisticated and targeted peptide drugs continues to grow, the importance of versatile building blocks like this compound is set to increase even further.

References

An In-Depth Technical Guide to the Safe Handling and Application of Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Pra-OH ((R)-2-(Fmoc-amino)-4-pentynoic acid), a key building block in modern peptide chemistry. It details critical safety and handling procedures, presents its physicochemical properties, and offers in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent "click" chemistry modifications.

Compound Identification and Properties

This compound is a derivative of the non-proteinogenic amino acid D-propargylglycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. This protecting group is base-labile, making it ideal for standard Fmoc-based solid-phase peptide synthesis. The propargyl group, with its terminal alkyne, serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₀H₁₇NO₄
Molecular Weight 335.35 g/mol [1]
Appearance White to off-white powder or crystals[2]
Melting Point 172-178 °C
Purity ≥95% (HPLC)[2]
Storage Temperature 4 °C[2]
CAS Number 220497-98-3[1]

Safety and Handling Precautions

Of note, a study on D-propargylglycine (the amino acid without the Fmoc group) demonstrated that its metabolite, produced by D-amino-acid oxidase, is nephrotoxic in mice, causing injury to proximal tubular cells.[3] While the Fmoc-protected form may have different metabolic pathways, this underscores the need for caution and minimizing exposure.

Table 2: Hazard Identification and Recommended Precautions

HazardDescriptionRecommended Precautions
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.Avoid breathing dust. Use in a well-ventilated area or with a fume hood. Wear a NIOSH-approved respirator (e.g., N95).
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.Avoid contact with skin. Wear protective gloves (e.g., nitrile) and a lab coat.
Eye Contact May cause eye irritation.Wear safety glasses or goggles.
Ingestion May be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Lab Coat Lab Coat Gloves Gloves Goggles Goggles Respirator Respirator Researcher Researcher Researcher->Lab Coat Wear Researcher->Gloves Wear Researcher->Goggles Wear Researcher->Respirator Use in well-ventilated area

Figure 1: Recommended Personal Protective Equipment for handling this compound.
Storage and Disposal

This compound should be stored at 4°C in a tightly sealed container.[2] Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Avoid allowing the product to enter drains.

Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis to introduce a propargyl group for subsequent modifications. The following protocols provide a detailed methodology for its incorporation into a peptide chain and a subsequent on-resin "click" reaction.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-Propargylglycine

This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin, incorporating this compound.

Materials:

  • Rink Amide MBHA resin (0.48 meq/g)

  • This compound

  • Other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and an activating agent (e.g., HOBt/HBTU or DIC) in DMF.

    • Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.[4][5]

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test Complete? wash2->kaiser_test kaiser_test->coupling No next_aa Another AA? kaiser_test->next_aa Yes next_aa->deprotection Yes end End: Linear Peptide on Resin next_aa->end No

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl group of the resin-bound peptide and an azide-containing molecule. This example is for an intramolecular cyclization with a peptide that also contains an azido-amino acid.[4]

Materials:

Procedure:

  • Resin Preparation: Swell the peptide-resin in argon-purged DMF in a sealed reaction vessel.

  • Addition of Reagents:

    • Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents) to the resin suspension.

    • In a separate vial, dissolve sodium ascorbate (4 equivalents) in DMF and add it to the reaction.

    • Add a 1% solution of CuBr (0.9 equivalents) in acetonitrile to the reaction mixture.[4]

  • Reaction: Purge the vessel with argon and agitate the mixture at room temperature for 8-18 hours.[4][6]

  • Washing: Filter the resin and wash it sequentially with water (3x), methanol (B129727) (3x), DMF (3x), and DCM (3x).[4]

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

CuAAC_Workflow start Start: Peptide-Resin (Alkyne + Azide) swell Swell Resin in Argon-purged DMF start->swell add_reagents Add Reagents: 1. 2,6-Lutidine, DIPEA 2. Sodium Ascorbate 3. CuBr Solution swell->add_reagents react React under Argon (8-18 hours) add_reagents->react wash Wash Resin (H₂O, MeOH, DMF, DCM) react->wash cleave Cleave from Resin (TFA Cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify end End: Purified Cyclic Peptide purify->end

Figure 3: Workflow for on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Conclusion

This compound is an invaluable reagent for the synthesis of modified peptides with enhanced properties or for the introduction of probes and tags. Its handling requires adherence to standard laboratory safety protocols to minimize exposure risks. The experimental procedures outlined in this guide, based on established Fmoc-SPPS and click chemistry principles, provide a robust framework for the successful incorporation and modification of this versatile building block. By following these guidelines, researchers can confidently and safely utilize this compound to advance their research in peptide chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-Pra-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) is a non-canonical amino acid that has become an invaluable tool in modern peptide chemistry and drug development.[1][2] Its defining feature is the propargyl group, which contains a terminal alkyne. This alkyne serves as a chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4] Incorporating this compound into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) allows for the precise placement of this functionality, enabling the subsequent conjugation of various molecules such as fluorophores, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs for targeted delivery.[1] The D-configuration can also contribute to increased peptide stability against enzymatic degradation.[1]

This document provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain using standard Fmoc-based SPPS chemistry.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for accurate reagent preparation and reaction setup.

PropertyValue
Synonyms (R)-2-(Fmoc-amino)-4-pentynoic acid, Fmoc-D-2-propargylglycine
CAS Number 220497-98-3[5]
Molecular Formula C₂₀H₁₇NO₄[5]
Molecular Weight 351.36 g/mol
Appearance White to off-white powder or crystals
Melting Point 172-178 °C
Storage Temperature 2-8°C
Solubility Soluble in DMF, NMP

General Fmoc-SPPS Workflow

The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7]

SPPS_Workflow Resin Solid Support (e.g., Wang, Rink Amide) Swell Resin Swelling (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Swell->Deprotect 1. Wash1 Washing (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (this compound + Activator) Wash1->Couple 2. Wash2 Washing (DMF) Couple->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat 3. Cleave Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect n cycles Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Experimental Protocols

These protocols are based on a standard 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales. It is crucial to use high-quality, peptide-synthesis-grade solvents.

Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 150-200 mg of Rink Amide resin with a loading of 0.5-0.7 mmol/g) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) to the vessel.

  • Agitate the resin slurry at room temperature for 30-60 minutes to ensure complete swelling.[8]

  • Drain the DMF from the reaction vessel.

N-terminal Fmoc Group Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[9]

  • Add the deprotection solution (20% v/v piperidine in DMF, ~10 mL/g of resin) to the swelled resin.[10]

  • Agitate the mixture for 3 minutes. Drain the solution.

  • Add a fresh aliquot of the deprotection solution and agitate for an additional 7-10 minutes.[10][11]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times, ~10 mL/g each time) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8][10]

Coupling of this compound

This is the core step where the this compound is incorporated into the peptide chain. The carboxylic acid of this compound is activated in situ to facilitate amide bond formation.

  • Activation Solution Preparation: In a separate vessel, prepare the activation solution immediately before adding it to the resin. Dissolve the following reagents in DMF (~5 mL for a 0.1 mmol scale):

    • This compound (4 equivalents relative to resin loading)

    • Coupling Reagent (e.g., HBTU/HATU) (3.9 equivalents)

    • Base (e.g., N,N-Diisopropylethylamine, DIPEA) (8 equivalents)

  • Coupling Reaction:

    • Add the freshly prepared activation solution to the deprotected and washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • Wash with Dichloromethane (DCM) (2-3 times) and finally with DMF (2-3 times) to prepare for the next cycle.

Chain Elongation and Final Cleavage
  • Chain Elongation: To add more amino acids, repeat the steps of Fmoc Deprotection (3.2) and Coupling (3.3) for each subsequent amino acid in the desired sequence.

  • Final Cleavage: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the resin. A standard cleavage cocktail is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). The peptide-resin is treated with the cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether.

Summary of Quantitative Parameters

The following table provides typical quantitative data for the coupling step of this compound.

ParameterRecommended ValueNotes
This compound 3 - 5 equivalentsRelative to the functional loading of the resin.
Coupling Reagent (HBTU/HATU) 0.95 eq. relative to amino acidEnsures complete activation.
Base (DIPEA) 2 eq. relative to amino acidMaintains basic conditions for coupling.
Deprotection Solution 20% Piperidine in DMFA 2-step deprotection is highly effective.[10]
Coupling Time 1 - 2 hoursCan be extended for sterically hindered couplings.
Deprotection Time 3 + 7 minutesShorter initial treatment followed by a longer one.
Expected Coupling Efficiency >99%Verifiable by ninhydrin test.

Logical Workflow: Post-Synthetic Modification via Click Chemistry

The primary advantage of incorporating D-Pra is to enable post-synthetic modification. The terminal alkyne is a versatile functional group for CuAAC reactions.

Click_Chemistry cluster_SPPS SPPS cluster_Click Click Chemistry (CuAAC) Start Resin-Bound Peptide Incorp Incorporate This compound Start->Incorp Cleave Cleave & Purify Incorp->Cleave Peptide Peptide with Alkyne Handle (D-Pra residue) Cleave->Peptide Reaction Reaction [Cu(I) catalyst] Peptide->Reaction Azide Azide-Modified Molecule (e.g., Fluorophore, PEG, Drug) Azide->Reaction Final Conjugated Peptide Reaction->Final

Caption: Workflow showing the utility of D-Pra incorporation for post-synthetic peptide conjugation.

Potential Side Reactions in Fmoc-SPPS

While the propargyl side chain of D-Pra is generally stable under standard Fmoc-SPPS conditions, general side reactions associated with this chemistry should be considered.

Side_Reactions SPPS Fmoc-SPPS Cycle Rac Racemization SPPS->Rac During activation Asp Aspartimide Formation (at Asp residues) SPPS->Asp Base exposure Diket Diketopiperazine Formation (at dipeptide stage) SPPS->Diket Base exposure Agg Peptide Aggregation SPPS->Agg During elongation

Caption: Common side reactions that can occur during Fmoc-based Solid-Phase Peptide Synthesis.

Mitigation Strategies:

  • Racemization: Minimized by using urethane-protected amino acids (like Fmoc-AA-OH) and appropriate activating agents (e.g., HBTU, HATU). Histidine is particularly prone to racemization.[12]

  • Aspartimide Formation: This is a major side reaction for aspartic acid residues exposed to basic conditions.[12][13] Using specialized protecting groups or adding HOBt to the deprotection solution can reduce this.[14]

  • Diketopiperazine Formation: This occurs primarily at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[13] It is prevalent with C-terminal proline. Using 2-chlorotrityl chloride resin can sterically hinder this reaction.[14]

  • Aggregation: As the peptide chain elongates, it can aggregate, leading to incomplete coupling and deprotection.[14] Switching to more polar solvents like NMP, increasing temperature, or using chaotropic salts can help disrupt aggregation.[14]

References

Application Notes and Protocols for the Coupling of Fmoc-D-Pra-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) is a non-canonical amino acid of significant interest in chemical biology and drug development. Its terminal alkyne side chain serves as a versatile chemical handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The successful incorporation of this compound into a peptide sequence is fundamental for creating novel peptide conjugates, probes, and therapeutics.

This document provides detailed application notes and protocols for the efficient coupling of this compound onto a solid support during Fmoc-based solid-phase peptide synthesis (SPPS). The protocols focus on two widely used and effective activation methods:

  • HBTU/DIPEA: A rapid and highly efficient uronium/aminium salt-based method.

  • DIC/HOBt: A cost-effective carbodiimide-based method known for minimizing racemization.

These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the reliable synthesis of propargylglycine-containing peptides.

Principles of Carboxylic Acid Activation

For a peptide bond to form, the carboxylic acid of the incoming this compound must be activated to create a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.

HBTU Activation: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is an aminium salt that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive O-acylisourea intermediate or, more accurately, an HOBt active ester.[1][2] This activation is rapid and highly efficient, making it suitable for most coupling reactions, including those involving sterically hindered amino acids.[3][4]

HBTU_Activation cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Peptide Bond Formation AA This compound (Carboxylic Acid) ActiveEster Active HOBt-Ester AA->ActiveEster Activation HBTU HBTU + DIPEA (Base) HBTU->ActiveEster Peptide New Peptide Bond ActiveEster->Peptide Coupling Resin Resin-Bound Amine (H₂N-Peptide) Resin->Peptide

Activation pathway of this compound with HBTU.

DIC/HOBt Activation: N,N'-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide (B86325) that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and other side reactions. To suppress these unwanted reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is used.[4][6] HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is less reactive but couples efficiently with minimal racemization.[4] This method is a reliable and cost-effective choice, particularly for amino acids susceptible to racemization.[7]

DIC_HOBt_Activation cluster_reactants Reactants cluster_intermediate Intermediates cluster_final Coupling AA This compound Isourea O-Acylisourea (Reactive, Prone to Racemization) AA->Isourea DIC DIC DIC->Isourea HOBt HOBt ActiveEster HOBt Active Ester (More Stable) HOBt->ActiveEster Trapping Isourea->ActiveEster Peptide New Peptide Bond ActiveEster->Peptide Coupling with Resin-Bound Amine

Activation pathway of this compound with DIC/HOBt.

Data Presentation: Reagent Stoichiometry

The following table summarizes typical quantitative parameters for the coupling of this compound. These values serve as a general guideline and may require optimization based on the specific peptide sequence, resin loading, and scale of the synthesis.

Reagent Protocol 1: HBTU/DIPEA Protocol 2: DIC/HOBt Purpose & Notes
This compound (eq.)3.0 - 5.03.0 - 5.0Excess amino acid drives the reaction to completion. 5 eq. may be used for difficult couplings.[8]
Coupling Reagent
HBTU (eq.)2.9 - 4.9-Used in slight deficiency relative to the amino acid to prevent side reactions.[5]
DIC (eq.)-3.0 - 5.0Added directly to the resin-amino acid mixture.
Base / Additive
DIPEA (eq.)6.0 - 10.0-A non-nucleophilic base required for HBTU activation.[8]
HOBt (eq.)-3.0 - 5.0Additive used with DIC to suppress racemization and improve efficiency.[4][9]
Solvent DMFDMFPeptide synthesis grade N,N-Dimethylformamide is the standard solvent.
Pre-activation Time 1 - 5 minutesNot applicableBrief pre-activation is sufficient. Prolonged activation can lead to side reactions.[7]
Coupling Time 30 - 120 minutes60 - 180 minutesMonitor reaction completion with a qualitative test (e.g., Kaiser test).[3]

Experimental Protocols

The following protocols outline a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

SPPS_Workflow Start Start Cycle (Resin with free N-terminal) Deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 2. Wash (DMF, 3-6x) Deprotection->Wash1 Coupling 3. Coupling Reaction (Add Activated this compound) Wash1->Coupling Wash2 4. Wash (DMF, 3x; DCM, 3x) Coupling->Wash2 Monitoring 5. Monitor Completion (Kaiser Test) Wash2->Monitoring End Cycle Complete Monitoring->End Negative (Yellow) Recouple Recouple or Cap Monitoring->Recouple Positive (Blue) Recouple->Wash1

Experimental workflow for a single coupling cycle.

Materials

  • This compound

  • Peptide-grade solid support resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • HBTU

  • DIC

  • HOBt

  • DIPEA

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Protocol 1: HBTU/DIPEA Coupling Method

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for 30-60 minutes. For an ongoing synthesis, proceed to the deprotection step.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice: first for 3-5 minutes, drain, and then for 15-20 minutes to ensure complete removal of the Fmoc group.[10]

  • Washing: Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash cycle is 6 times with DMF.

  • Amino Acid Pre-activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes.[5][8]

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the washed resin.

  • Incubation: Agitate the mixture at room temperature for 30-60 minutes. For potentially difficult couplings, the reaction time can be extended to 2 hours.[3]

  • Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: DIC/HOBt Coupling Method

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Reagent Addition: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the this compound/HOBt solution to the reaction vessel containing the resin. Subsequently, add DIC (3 eq.) to the vessel.[9]

  • Incubation: Agitate the reaction mixture at room temperature for 1-3 hours. DIC/HOBt couplings are generally slower than HBTU-mediated reactions.

  • Monitoring: Perform a Kaiser test to monitor for the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, wash the resin as described in step 8 of Protocol 1.

Key Considerations and Troubleshooting

  • Racemization: While this compound is not as susceptible to racemization as residues like Cys or His, the risk is higher with base-mediated activation.[7][11] For sequences where stereochemical purity is absolutely critical, the DIC/HOBt method is often preferred as it is known to suppress racemization effectively.[4][12]

  • Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a "double coupling" can be performed. This involves draining the reaction mixture, washing the resin with DMF, and repeating the coupling step with a freshly prepared solution of activated amino acid.[13]

  • Side Reactions with HBTU: Using a large excess of HBTU or prolonged pre-activation times can lead to the guanidinylation of the free N-terminal amine, which caps (B75204) the peptide chain and terminates the synthesis.[5] It is recommended to use a slight excess of the amino acid relative to HBTU and add the activated mixture to the resin promptly.

  • Monitoring: The Kaiser test is reliable for detecting primary amines. However, it does not react with secondary amines (like a proline N-terminus). For sequences where the N-terminal residue is proline, an alternative test like the chloranil (B122849) test should be used.

References

Application Notes and Protocols for Standard Fmoc Deprotection of Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. Fmoc-D-Pra-OH, a D-propargylglycine derivative, is a valuable non-canonical amino acid used to introduce an alkyne handle into peptides. This terminal alkyne functionality is particularly useful for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.

This document provides detailed application notes and protocols for the standard Fmoc deprotection of this compound. The protocols outlined are based on well-established, standard conditions for Fmoc deprotection. A critical consideration for this compound is the stability of the propargyl group's terminal alkyne under the basic conditions of deprotection. Fortunately, the alkyne functionality is stable under standard Fmoc deprotection conditions, and no protecting group is required for it during synthesis.[1]

Data Presentation: Standard Fmoc Deprotection Conditions

The following table summarizes the standard quantitative parameters for the Fmoc deprotection of this compound during solid-phase peptide synthesis. These conditions are widely applicable and serve as a robust starting point for synthesis protocols.

ParameterConditionNotes
Deprotection Reagent 20% (v/v) Piperidine (B6355638) in DMFThe most common and highly effective reagent for Fmoc removal.[2][3] Prepare fresh daily.
Solvent N,N-Dimethylformamide (DMF), peptide synthesis gradeDMF is the most common solvent due to its ability to swell the resin and solubilize reagents.
Reaction Temperature Room TemperatureStandard condition for most deprotection steps.
Deprotection Time 5 - 20 minutesOften performed in a two-step process: a short initial treatment (e.g., 1-3 minutes) followed by a longer main treatment (e.g., 5-15 minutes) to ensure complete removal.[4][5]
Washing Steps 5-7 times with DMFThorough washing after deprotection is crucial to remove piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling step.
Monitoring UV-Vis Spectrophotometry at ~301 nmThe progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[6][7][8]

Experimental Protocols

This section details the standard protocol for the manual Fmoc deprotection of this compound attached to a solid support (e.g., Rink Amide or Wang resin).

Materials and Reagents
  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), ACS grade

  • Solid-phase synthesis vessel with a filter

  • Shaker or nitrogen bubbler for agitation

Reagent Preparation

Deprotection Solution (20% Piperidine in DMF): Prepare fresh daily by adding 20 mL of piperidine to 80 mL of DMF in a clean, dry container. Mix thoroughly.

Deprotection Protocol
  • Resin Swelling:

    • Place the this compound loaded resin in the synthesis vessel.

    • Add sufficient DMF to cover the resin (approximately 10 mL per gram of resin).

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Initial DMF Wash:

    • Drain the DMF from the swollen resin.

    • Wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash to remove any residual storage solvent.

  • Fmoc Deprotection (Two-Step Procedure):

    • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 1-3 minutes at room temperature. Drain the deprotection solution.

    • Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-15 minutes at room temperature to ensure complete removal of the Fmoc group.

  • Thorough Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times, with each wash lasting at least 1 minute with agitation) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

    • (Optional) Perform additional washes with a different solvent like DCM (3 times) to prepare for the next coupling step, depending on the solvent requirements of the subsequent chemistry.

  • Monitoring (Optional but Recommended):

    • Collect the filtrate from the deprotection steps.

    • Dilute an aliquot of the filtrate with DMF if necessary.

    • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, with 20% piperidine in DMF as a blank. A stable and high absorbance reading indicates successful and complete Fmoc deprotection.[6][7][8]

The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Mandatory Visualization

Fmoc_Deprotection_Workflow Fmoc Deprotection Workflow for this compound cluster_prep Preparation cluster_deprotection Deprotection cluster_wash Washing & Coupling Prep cluster_monitoring Optional Monitoring Resin This compound on Solid Support Swell Swell Resin in DMF (30-60 min) Resin->Swell Wash1 Wash with DMF (3x) Swell->Wash1 Deprotect1 Initial Deprotection: 20% Piperidine/DMF (1-3 min) Wash1->Deprotect1 Add Deprotection Solution Deprotect2 Main Deprotection: 20% Piperidine/DMF (5-15 min) Deprotect1->Deprotect2 Wash2 Wash with DMF (5-7x) Deprotect2->Wash2 Drain & Wash Monitor Collect Filtrate Measure UV Absorbance at ~301 nm Deprotect2->Monitor NextStep Ready for Next Amino Acid Coupling Wash2->NextStep

Caption: Experimental workflow for the Fmoc deprotection of this compound.

References

On-Resin Copper-Catalyzed Click Chemistry for Peptide Modification Using Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool for the modification and synthesis of complex peptides.[1][2] This reaction's high efficiency, stereospecificity, and biocompatibility have made it invaluable for applications ranging from peptide cyclization and labeling to the creation of peptide-drug conjugates.[3][4] The resulting 1,2,3-triazole linkage is chemically stable and can act as a surrogate for the native amide bond, potentially enhancing the metabolic stability of peptide-based therapeutics.[5][6]

This application note provides a detailed protocol for performing CuAAC reactions directly on a solid-phase resin. The workflow utilizes Fmoc-D-Pra-OH, a propargylglycine (B1618536) derivative, to introduce a terminal alkyne into a growing peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[6] The resin-bound, alkyne-containing peptide is then reacted with an azide-bearing molecule of interest. This on-resin approach streamlines the synthetic process by eliminating the need for purification of the linear peptide before modification, thereby improving overall efficiency.[7]

Materials and Methods

Materials
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling Reagents: HBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Click Chemistry Reagents:

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Analytical Equipment: RP-HPLC, Mass Spectrometer

Experimental Protocols

The overall experimental process involves two main stages: the synthesis of the alkyne-containing peptide on the solid support and the subsequent on-resin click chemistry reaction.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Alkyne-Containing Peptide

This protocol describes the standard Fmoc/tBu strategy to assemble a peptide chain on a solid support, incorporating this compound at the desired position.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU/HOBt, 3 eq.) and a base (e.g., DIEA, 5 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • To incorporate the alkyne handle, use this compound in the desired coupling cycle.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine, unless an N-terminally modified peptide is desired.

  • Final Washing: Wash the peptide-resin extensively with DMF, DCM, and IPA, then dry under vacuum.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the resin-bound, alkyne-containing peptide and an azide-functionalized molecule.

  • Resin Swelling: Swell the dried peptide-resin from Protocol 1 in DCM (10 mL/g resin) for 10 minutes, then in DMSO (12 mL/g resin) for 20 minutes.

  • Degassing: Degas the DMSO by bubbling nitrogen gas through it for at least 10 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.

  • Reaction Cocktail Preparation: In a separate vial, prepare the click chemistry reaction cocktail. Note: Components should be added in the specified order.

    • Dissolve the azide-functionalized molecule (5-10 equivalents) in degassed DMSO.

    • Add Copper(I) Bromide (CuBr) (1 equivalent based on resin loading) and ensure it dissolves completely.

    • Add a freshly prepared 0.1 M aqueous solution of sodium ascorbate (1 equivalent).

    • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).

  • Initiate Reaction: Drain the swelling solvent from the resin and immediately add the prepared reaction cocktail.

  • Incubation: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.

  • Washing: After the reaction is complete, filter the resin and wash it thoroughly to remove copper and excess reagents. A typical washing sequence is:

    • Isopropanol/DMSO (5:3 v/v) (3x)

    • DMF (3x)

    • DCM (3x)

  • Drying: Dry the resin in vacuo.

Protocol 3: Peptide Cleavage and Purification
  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The efficiency of the on-resin click chemistry protocol can be evaluated by analyzing the yield and purity of the final peptide product. The following tables provide representative quantitative data from studies utilizing on-resin CuAAC for peptide modification.

Table 1: On-Resin CuAAC Reaction Conditions and Yields

Peptide Sequence (Alkyne/Azide Position)Copper Source (eq.)Base (eq.)SolventTime (h)Yield (%)Reference
Resin-c(Pra-Gly-Asp-D-Phe-Lys(N₃))CuI (2)DIEA (50)DMF12 (overnight)76[5]
Resin-Peptide-Pra + N₃-PEGCuBr (1)2,6-Lutidine (10), DIEA (10)DMSO16-18>95 (conversion)[8]
Resin-Peptide-N₃ + Alkyne-FluorophoreCuSO₄/NaAscN/ADMF/H₂O1>90 (purity)[9]
Resin-Aβ(16-20)-Alkyne + N₃-PolymerCuSO₄/NaAscN/ADMF (Microwave)0.2543[5]

Table 2: Characterization of a Model Click-Modified Peptide

Product NameSequenceCalculated Mass (Da)Observed Mass (Da)HPLC Purity (%)
Dansyl-c(Pra-RGD)Dansyl-N₃ clicked to c(Pra-RGD)953.4953.5 [M+H]⁺>98

Visualization of Workflows and Pathways

Experimental Workflow

The entire process from peptide synthesis to the final purified product can be visualized as a sequential workflow.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_click On-Resin Click Chemistry (CuAAC) cluster_final Final Processing s1 Resin Swelling s2 Fmoc Deprotection (20% Piperidine/DMF) s1->s2 s3 Amino Acid Coupling (incl. This compound) s2->s3 s4 Repeat Cycles s3->s4 s4->s2 c1 Swell Resin in DMSO s4->c1 Peptide-Resin (with Alkyne) c3 On-Resin Reaction (16-18h, RT) c1->c3 c2 Prepare Click Cocktail (Azide, CuBr, NaAsc, Base) c2->c3 c4 Wash Resin c3->c4 f1 Cleavage from Resin (TFA Cocktail) c4->f1 Clicked Peptide-Resin f2 Precipitation & Purification (RP-HPLC) f1->f2 f3 Analysis (MS, HPLC) f2->f3 f4 f4 f3->f4 Final Product signaling_pathway RGD_Peptide Click-Modified RGD Peptide (e.g., with Imaging Agent) Integrin Integrin αvβ3 Receptor RGD_Peptide->Integrin Binds FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (ECM) ECM->Integrin Natural Ligand Binding Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-D-Pra-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful and versatile tool in peptide science and drug development.[1][2] Its high efficiency, selectivity, and biocompatibility make it ideal for a wide range of applications, including peptide cyclization, the synthesis of peptidomimetics, and the development of targeted drug conjugates.[3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage, which can act as a bioisostere for the native amide bond, often enhancing the metabolic stability of peptides.[3]

Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) is a key building block for introducing a terminal alkyne into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid can be strategically employed to increase resistance to enzymatic degradation. These application notes provide detailed protocols for performing CuAAC reactions on peptides containing this compound, both on-resin and in solution, to generate novel peptide architectures.

Key Applications

  • Peptide Cyclization: Creating cyclic peptides with enhanced stability and receptor affinity.[2][4]

  • Peptidomimetics: The triazole ring can mimic peptide bonds, leading to novel secondary structures and improved pharmacokinetic properties.[3]

  • Bioconjugation: Linking peptides to other molecules such as fluorescent dyes, imaging agents, or cytotoxic drugs.[1]

  • Drug Development: Synthesizing novel peptide-based therapeutics with improved stability and efficacy.[3]

Data Presentation

Table 1: On-Resin CuAAC Cyclization Conditions and Outcomes
Peptide Sequence ExampleCopper Source (Equivalents)Ligand/Additive (Equivalents)SolventTemperature (°C)Time (h)Yield/Conversion (%)Reference
Fmoc-L-Pra-YYTYT-Az4-RinkCuI (1.5)Ascorbic acid (excess), 20% Piperidine (B6355638)DMFRoom Temp1887.4[4]
Fmoc-L-Pra-YYTYT-Az4-Rink[Cu₄I₄(pip)₄] (0.375)Ascorbic acid (excess)DMFRoom Temp1889.2[4]
Model DecapeptideCuSO₄ (0.1)Sodium Ascorbate (B8700270) (0.5)DMF/H₂O (1:1)Room Temp12>95[5]
Azido-peptide-AlkyneCuSO₄ (2)Sodium Ascorbate (excess)DMF/MeCN/Acetate Buffer (8:10:3)25Not specifiedNot specified[3]

Note: Yields are highly dependent on the peptide sequence and length. Dimer formation can be a competing reaction, especially for longer peptides on solid support.[2]

Table 2: Solution-Phase CuAAC Conditions and Outcomes
Peptide/MoleculeCopper Source (Equivalents)Ligand/Additive (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Linear PeptidomimeticsCuI2,6-lutidine, DIPEA, TBTAMeCNRoom Temp1231-90[1]
Azide- and Alkyne-peptidesCopper wireNoneDMF505100 (conversion)[1]
Alkyne-derivatised α-amino acidCuSO₄Sodium Ascorbate, TBTANot specifiedRoom Temp1878 (overall)[1]
Azide-modified peptideCuSO₄ (1.1-1.5 eq)Sodium Ascorbate (2.5-5 mM final), THPTA (5 eq to Cu)Amine-free buffer (e.g., PBS)Room Temp1-4Not specified[6]

Experimental Protocols

Protocol 1: On-Resin CuAAC Cyclization of a Peptide Containing this compound

This protocol describes the synthesis of a linear peptide containing this compound and an azide-functionalized amino acid (e.g., L-azidolysine, Az4), followed by on-resin cyclization.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), isopropanol (B130326) (IPA) (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a standard coupling reagent such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Incorporate this compound and the azide-containing amino acid at the desired positions in the peptide sequence.

  • Final Fmoc Deprotection: After the assembly of the linear peptide, remove the N-terminal Fmoc group as described in step 1.2.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

2. On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Reaction Setup: Swell the peptide-resin in DMF.

  • Reagent Addition: In a separate vial, prepare the catalyst solution. For example, dissolve CuI (1.5 equivalents relative to the resin loading) and ascorbic acid (5 equivalents) in DMF. Add this solution to the resin slurry. Add 20% piperidine in DMF (v/v) to the reaction mixture. Alternatively, use a pre-formed catalyst like [Cu₄I₄(pip)₄] for higher efficiency.[4]

  • Reaction: Gently agitate the reaction mixture at room temperature for 12-18 hours. The reaction can be monitored by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with DMF (5x), DCM (5x), and methanol (B129727) (3x) to remove copper and other reagents.

3. Cleavage and Deprotection:

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

4. Purification and Analysis:

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Solution-Phase CuAAC for Peptide Conjugation

This protocol describes the conjugation of a purified peptide containing D-Pra-OH to an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide).

1. Peptide and Reagent Preparation:

  • Peptide Synthesis and Purification: Synthesize the peptide containing D-Pra-OH using SPPS as described in Protocol 1, step 1. Cleave the peptide from the resin and purify it by RP-HPLC. The N-terminal Fmoc group should be removed.

  • Stock Solutions:

    • Dissolve the purified alkyne-peptide in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of an organic solvent like DMSO and water.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).

    • Prepare a stock solution of a copper ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (e.g., 250 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in deionized water).

2. Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Reaction Setup: In a reaction vial, combine the alkyne-peptide solution and the azide-containing molecule (typically 1.1 to 1.5 molar equivalents).

  • Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Catalyst Addition: Add the CuSO₄/THPTA mixture to the peptide solution to a final copper concentration of 50-250 µM.

  • Reaction Initiation: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[6]

  • Incubation: Purge the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate at room temperature with gentle stirring for 1-4 hours. Monitor the reaction progress by LC-MS or RP-HPLC.

3. Purification and Analysis:

  • Purification: Upon completion, purify the conjugated peptide from excess reagents and catalyst using RP-HPLC or size-exclusion chromatography (SEC).

  • Analysis: Characterize the final conjugate by MS and analytical RP-HPLC to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow_on_resin Resin Start: Resin SPPS 1. Solid-Phase Peptide Synthesis (Incorporate this compound & Azide-AA) Resin->SPPS Swell in DMF Deprotection1 2. Final N-terminal Fmoc Deprotection SPPS->Deprotection1 20% Piperidine/DMF CuAAC 3. On-Resin CuAAC (CuI, Ascorbic Acid, Piperidine) Deprotection1->CuAAC Wash with DMF Cleavage 4. Cleavage from Resin & Side-chain Deprotection CuAAC->Cleavage Wash to remove Cu Purification 5. RP-HPLC Purification Cleavage->Purification Precipitate in Ether Analysis End: Characterization (LC-MS, HPLC) Purification->Analysis

Caption: Workflow for On-Resin CuAAC Peptide Cyclization.

experimental_workflow_solution_phase Peptide_Prep 1. Synthesize & Purify Alkyne-Peptide Reaction_Setup 2. Mix Peptide & Azide in Buffer/DMSO Peptide_Prep->Reaction_Setup Azide_Prep Azide-Molecule (e.g., Dye, Biotin) Azide_Prep->Reaction_Setup Catalyst_Add 3. Add Catalyst (CuSO4/THPTA + NaAsc) Reaction_Setup->Catalyst_Add Initiate Reaction Purification 4. RP-HPLC or SEC Purification Catalyst_Add->Purification After 1-4h Incubation Analysis End: Characterization (LC-MS, HPLC) Purification->Analysis

Caption: Workflow for Solution-Phase CuAAC Peptide Conjugation.

logical_relationship_cuaac CuAAC CuAAC Reaction Triazole Stable 1,2,3-Triazole Linkage CuAAC->Triazole forms Alkyne Peptide with This compound (Alkyne) Alkyne->CuAAC Azide Azide-containing Molecule/Peptide Azide->CuAAC Catalyst Cu(I) Catalyst (e.g., CuI or CuSO4/NaAsc) Catalyst->CuAAC catalyzes Applications Applications Triazole->Applications Cyclization Cyclic Peptides Applications->Cyclization Conjugation Peptide Conjugates Applications->Conjugation Peptidomimetics Peptidomimetics Applications->Peptidomimetics

Caption: Logical Relationship of CuAAC in Peptide Modification.

References

Cleavage Cocktail Recipe for Peptides Containing Fmoc-D-Pra-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) is a valuable building block that introduces a terminal alkyne functionality into a peptide sequence. This alkyne handle enables highly specific post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[3][4]

This document provides detailed application notes and protocols for the cleavage of peptides containing this compound. The key consideration for this process is the stability of the propargyl group's terminal alkyne in the highly acidic cleavage cocktail. While the alkyne moiety is generally stable, careful selection of the cleavage cocktail composition is recommended to ensure the integrity of the desired peptide.

Principle of Cleavage

The cleavage of a peptide from the solid support and the removal of acid-labile side-chain protecting groups are accomplished by treatment with a strong acid, typically TFA. During this process, carbocations are generated from the protecting groups and the resin linker. These reactive species can cause undesired side reactions, such as the alkylation of sensitive amino acid residues. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these carbocations, thereby minimizing side-product formation.[5][6]

For peptides containing D-propargylglycine, the primary concern is the potential for acid-catalyzed hydration of the alkyne to form a methyl ketone, or other addition reactions. However, the alkyne triple bond is generally less susceptible to electrophilic attack than an alkene double bond. Standard TFA cleavage conditions are generally considered mild enough not to induce significant side reactions with the propargyl group.

Recommended Cleavage Cocktail Recipes

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. Below are two recommended protocols.

Protocol 1: Standard Cleavage Cocktail (For peptides without other sensitive residues)

This protocol is suitable for peptides containing D-propargylglycine where other sensitive amino acids such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are absent.

Protocol 2: Scavenger-Rich Cleavage Cocktail (For peptides with other sensitive residues)

This protocol is recommended for peptides that, in addition to D-propargylglycine, contain residues susceptible to modification by carbocations, such as Trp, Met, or Cys. The use of a broader range of scavengers helps to minimize a variety of potential side reactions.[7]

ReagentProtocol 1: Standard Cocktail (v/v)Protocol 2: Reagent K (v/v/w)
Trifluoroacetic Acid (TFA)95%82.5%
Triisopropylsilane (TIS)2.5%-
Water (H₂O)2.5%5%
Phenol-5%
Thioanisole-5%
1,2-Ethanedithiol (EDT)-2.5%

Experimental Protocols

Materials:

  • Peptide-resin containing this compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel (e.g., syringe with a frit)

  • Centrifuge tubes

  • Nitrogen or argon gas supply

Procedure:

  • Resin Preparation:

    • Transfer the peptide-resin to a reaction vessel.

    • Wash the resin thoroughly with DCM (3 x resin volume) to remove any residual DMF from the synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Prepare fresh):

    • In a fume hood, prepare the chosen cleavage cocktail from the table above. For 0.1 mmol of resin, approximately 2-5 mL of the cocktail is sufficient.

    • Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the length and sequence of the peptide.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture from the resin into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash. This step is crucial for removing residual scavengers and TFA.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Visualizing the Workflow and Potential Side Reactions

To aid in understanding the experimental process and potential chemical transformations, the following diagrams are provided.

experimental_workflow cluster_resin_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation resin_start Peptide-Resin resin_wash Wash with DCM resin_start->resin_wash resin_dry Dry Resin resin_wash->resin_dry cleavage_reaction Add Cocktail to Resin (2-3 hours, RT) resin_dry->cleavage_reaction cocktail_prep Prepare Cleavage Cocktail cocktail_prep->cleavage_reaction filter_peptide Filter to Collect Peptide Solution cleavage_reaction->filter_peptide precipitate Precipitate with Cold Diethyl Ether filter_peptide->precipitate pellet_wash Centrifuge, Wash, and Dry Pellet precipitate->pellet_wash crude_peptide Crude Peptide pellet_wash->crude_peptide

Caption: Experimental workflow for the cleavage of peptides from solid support.

side_reactions cluster_main_path Desired Cleavage cluster_potential_side_reaction Potential Side Reaction (Generally Low Probability) peptide_resin Peptide-Resin (with D-Pra) cleaved_peptide Cleaved Peptide (with intact propargyl group) peptide_resin->cleaved_peptide TFA/Scavengers propargyl_group Propargyl Group (-CH2-C≡CH) peptide_resin->propargyl_group methyl_ketone Methyl Ketone (-CH2-CO-CH3) propargyl_group->methyl_ketone H₂O / H⁺ (Hydration)

Caption: Desired cleavage pathway and a potential side reaction of the propargyl group.

Data Presentation and Analysis

After cleavage and drying, the crude peptide should be analyzed to determine its purity and to confirm the integrity of the D-propargylglycine residue.

Recommended Analytical Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. The expected mass should be calculated based on the intact propargylglycine (B1618536) residue. A mass increase of 18 Da would indicate hydration of the alkyne.

Cleavage CocktailExpected Purity (illustrative)Key Considerations
Protocol 1: Standard > 85%Suitable for peptides lacking other sensitive residues.
Protocol 2: Reagent K > 80%Recommended for peptides containing Trp, Met, or Cys. The additional scavengers can sometimes lead to more complex crude mixtures but offer better protection for sensitive residues.

Note: The expected purity is illustrative and can vary significantly depending on the peptide sequence, length, and the efficiency of the synthesis.

Troubleshooting

  • Low Yield:

    • Incomplete cleavage: Extend the cleavage time or use a slightly elevated temperature (e.g., 30-35°C), though this may increase the risk of side reactions.

    • Peptide precipitation issues: Ensure the diethyl ether is sufficiently cold and that a large excess is used.

  • Impure Product (from HPLC analysis):

    • Side reactions with other residues: If not already using it, switch to the scavenger-rich "Reagent K" (Protocol 2).

    • Incomplete removal of protecting groups: Increase the cleavage time.

    • Presence of scavenger adducts: Ensure thorough washing of the peptide pellet with cold diethyl ether.

Conclusion

The cleavage of peptides containing this compound can be successfully achieved using standard TFA-based protocols. The propargyl group is generally stable under these conditions. For peptides lacking other sensitive amino acids, a simple TFA/TIS/H₂O cocktail is sufficient. For sequences containing residues like Trp, Met, or Cys, a more comprehensive scavenger mixture such as Reagent K is recommended to prevent various side reactions. Post-cleavage analysis by HPLC and Mass Spectrometry is crucial to confirm the purity and integrity of the final peptide product.

References

Application Note: High-Resolution Purification of Peptides Containing Fmoc-D-Pra-OH by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Pra-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-propargylglycine) is a non-natural amino acid derivative increasingly utilized in peptide chemistry.[1][2] Its propargyl group serves as a versatile handle for "click chemistry" modifications, such as 1,3-dipolar cycloadditions with azides, enabling the synthesis of modified or cyclized peptides.[2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities like deletion and truncated sequences. The inherent hydrophobicity of the Fmoc group, often retained for specific applications or as a purification handle, presents a unique challenge.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of such peptides due to its high resolving power.[4] This document provides a detailed protocol for the analytical and preparative HPLC purification of peptides containing this compound.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity.[4][5] The stationary phase, typically silica (B1680970) modified with C18 alkyl chains, is nonpolar, while the mobile phase is polar.[4] Peptides are loaded onto the column in a mobile phase with a high aqueous content and are eluted by gradually increasing the concentration of an organic solvent, such as acetonitrile (B52724).[5] More hydrophobic peptides, like those containing the Fmoc group, interact more strongly with the C18 stationary phase and thus have longer retention times.[3] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[5][6]

Experimental Protocols

Analytical HPLC Protocol

This protocol is designed to assess the purity of the crude peptide and to optimize the separation conditions for preparative scale.

1. Materials and Equipment:

  • HPLC System: Equipped with a UV detector, binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[3][7]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[3][7]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[3][7]

  • Crude Peptide Sample containing this compound.

2. Sample Preparation:

  • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50% acetonitrile in water with 0.1% TFA), to a final concentration of approximately 1 mg/mL.[7]

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

3. HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at a consistent flow rate.[7]

  • Injection: Inject 10-20 µL of the prepared sample.

  • Elution Gradient: A shallow gradient is often optimal for separating closely related peptide impurities.[7]

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 265 nm (characteristic absorbance for the Fmoc group).[3][7]

Illustrative Analytical HPLC Gradient:

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
09551.0
59551.0
3555451.0
405951.0
455951.0
509551.0
Preparative HPLC Protocol

This protocol is for the purification of larger quantities of the target peptide.

1. Materials and Equipment:

  • Preparative HPLC System with a fraction collector.

  • Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • Mobile Phases A and B (as described for analytical HPLC).

  • Lyophilizer.

2. Sample Preparation:

  • Dissolve the crude peptide in the minimum volume of the initial mobile phase composition (e.g., 95% A, 5% B).[7] Due to the hydrophobicity of the Fmoc group, dissolving the peptide in a small amount of a stronger organic solvent like acetonitrile or isopropanol (B130326) first may be necessary before diluting with Mobile Phase A.[8]

  • Ensure the sample is fully dissolved and filtered before loading onto the column to avoid precipitation and high backpressure.[8]

3. HPLC Method:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for several column volumes.

  • Sample Loading: Load the prepared sample onto the column. The loading amount should be optimized to prevent peak broadening and loss of resolution.[7]

  • Elution Gradient: Use the gradient optimized from the analytical runs, adjusting the flow rate for the larger column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).[7]

  • Fraction Collection: Collect fractions across the eluting peaks.[7] It is advisable to collect smaller fractions around the target peak to ensure high purity.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.[7]

  • Product Recovery: Pool the fractions containing the pure peptide and remove the organic solvent and water by lyophilization to obtain a fluffy white powder.[7]

Data Presentation

Illustrative Purification Results for a Hypothetical this compound Containing Peptide:

ParameterValue
Crude Peptide Purity (Analytical HPLC)~65%
Retention Time of Target Peptide (min)28.5
Loading Amount (Preparative)100 mg
Purity of Pooled Fractions (Analytical HPLC)>98%
Overall Recovery Yield~40%

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific peptide sequence, synthesis efficiency, and purification conditions.

Visualizations

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification HPLC Purification Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Product Cleavage->Crude SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep AnalyticalHPLC Analytical HPLC (Method Optimization) SamplePrep->AnalyticalHPLC PrepHPLC Preparative HPLC (Purification) AnalyticalHPLC->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide (>98%) Lyophilization->PurePeptide

Caption: Experimental workflow for the purification of this compound containing peptides.

G cluster_problems Common HPLC Problems cluster_solutions Troubleshooting Solutions PoorSolubility Poor Solubility High hydrophobicity due to Fmoc group Sol_Solubility Improve Dissolution Use minimal strong organic solvent (e.g., ACN, IPA) before dilution PoorSolubility->Sol_Solubility PeakBroadening Broad/Tailing Peaks Column overload or secondary interactions Sol_PeakShape Optimize Peak Shape - Reduce sample load - Use shallower gradient - Ensure 0.1% TFA is present PeakBroadening->Sol_PeakShape HighBackpressure High Backpressure Peptide precipitation or clogged frit Sol_Backpressure Reduce Backpressure - Filter sample before injection - Ensure full dissolution HighBackpressure->Sol_Backpressure PeakSplitting Peak Splitting/Shoulders Co-eluting impurities or on-column degradation Sol_Resolution Improve Resolution - Optimize gradient - Use a different stationary phase (e.g., C8, C4) PeakSplitting->Sol_Resolution

Caption: Troubleshooting guide for common HPLC purification challenges.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Peptides Incorporating Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of synthetic peptides containing the non-canonical amino acid Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) using mass spectrometry. The incorporation of D-amino acids, such as D-propargylglycine, is a key strategy in medicinal chemistry to enhance peptide stability and proteolytic resistance.[1][2][3] The propargyl group, with its terminal alkyne, also serves as a versatile chemical handle for bioconjugation via "click chemistry."

This document outlines the essential protocols for peptide synthesis, purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes detailed methodologies, expected fragmentation patterns for a model peptide, and quantitative data presented in a clear, tabular format.

Overview of the Analytical Workflow

The successful analysis of peptides containing this compound involves a multi-step process. This workflow ensures the correct synthesis, purification, and detailed characterization of the peptide of interest.

G cluster_0 Peptide Synthesis & Purification cluster_1 Mass Spectrometry Analysis spos Solid-Phase Peptide Synthesis (SPPS) with this compound cleavage Cleavage from Resin & Deprotection spos->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS Analysis purification->lcms Lyophilized Peptide data_analysis Data Analysis & Sequencing lcms->data_analysis G peptide Peptide with D-Pra (Alkyne group) reagents Cu(I) Catalyst peptide->reagents azide_mol Azide-modified Molecule (e.g., Fluorophore, PEG) azide_mol->reagents product Conjugated Peptide (Triazole Linkage) reagents->product Click Reaction

References

Application Notes and Protocols for Synthesizing Fluorescently Labeled Peptides using Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They enable the visualization, tracking, and quantification of peptides in various biological systems, providing insights into protein-protein interactions, enzyme activity, and cellular uptake. The site-specific incorporation of fluorescent probes is crucial to maintain the peptide's biological activity. This document provides a detailed guide for the synthesis of fluorescently labeled peptides using Fmoc-D-propargylglycine (Fmoc-D-Pra-OH), a non-canonical amino acid containing an alkyne moiety. This approach utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to covalently attach an azide-modified fluorescent dye to the peptide.[1]

The use of this compound allows for the precise placement of the fluorescent label at a specific position within the peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). The subsequent click chemistry reaction is highly specific, proceeds with high yields under mild conditions, and is compatible with a wide range of functional groups present in peptides, making it an ideal method for creating fluorescently labeled peptide probes.[2]

Principle of the Method

The synthesis of fluorescently labeled peptides using this compound involves a two-stage process:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide of interest is assembled on a solid support using standard Fmoc chemistry. At the desired position, this compound is incorporated into the peptide chain.

  • Fluorescent Labeling via Click Chemistry: Following the synthesis of the alkyne-containing peptide, an azide-functionalized fluorescent dye is covalently attached via a copper(I)-catalyzed click reaction. This can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in-solution).

Data Presentation

Table 1: Properties of Common Fluorescent Azide Dyes for Click Chemistry
Fluorescent DyeExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Key Features
Cyanine3 Azide (Cy3 Azide) ~550~570~0.15~150,000Bright and photostable, commonly used for FRET.
Cyanine5 Azide (Cy5 Azide) ~650~670~0.28~250,000Bright, far-red fluorescence, suitable for in vivo imaging.
FITC Azide (Fluorescein) ~494~518~0.92~80,000High quantum yield, pH-sensitive.
TAMRA Azide (Rhodamine) ~552~578~0.1~95,000Less pH-sensitive than fluorescein, often used as a FRET acceptor.
Alexa Fluor 488 Azide ~495~519~0.92~71,000Bright, photostable, and pH-insensitive.
Alexa Fluor 647 Azide ~650~668~0.33~239,000Very bright and photostable far-red dye.
Table 2: Typical Reaction Parameters and Yields
ParameterOn-Resin Click ReactionIn-Solution Click Reaction
Peptide Concentration N/A (resin-bound)1-10 mM
Fluorescent Azide-Dye 2-5 equivalents1.1-1.5 equivalents
Copper(II) Sulfate (B86663) (CuSO₄) 0.5-1 equivalent0.1-0.5 equivalents
Sodium Ascorbate (B8700270) 2-5 equivalents0.5-2 equivalents
Ligand (e.g., TBTA) 1-2 equivalents0.2-1 equivalent
Solvent DMF, DMSO, or DCM/tBuOH/H₂OAqueous buffer, DMSO, DMF
Reaction Time 4-16 hours1-8 hours
Typical Yield > 90% (coupling)60-95% (purified)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing this compound using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the first Fmoc-amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat for Subsequent Amino Acids: Repeat the deprotection (step 2) and coupling (steps 4-5) for each amino acid in the sequence. For the incorporation of the alkyne functionality, use this compound in the desired coupling cycle.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Washing and Drying: Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Resin Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Yes Repeat->Deprotection Final_Wash Final Wash & Dry Final_Deprotection->Final_Wash Alkyne_Peptide Resin-Bound Alkyne-Peptide Final_Wash->Alkyne_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of an Alkyne-Containing Peptide.

Protocol 2: On-Resin Fluorescent Labeling via Click Chemistry

This protocol describes the fluorescent labeling of the alkyne-containing peptide while it is still attached to the solid support.

Materials:

  • Resin-bound alkyne-peptide

  • Azide-functionalized fluorescent dye (e.g., Cy5-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • DMF or a mixture of DMF/water

Procedure:

  • Resin Swelling: Swell the resin-bound alkyne-peptide in DMF.

  • Prepare Click Reaction Cocktail:

    • In a separate vial, dissolve the azide-dye (2-5 eq), CuSO₄ (0.5-1 eq), and TBTA (1-2 eq) in DMF.

    • In another vial, dissolve sodium ascorbate (2-5 eq) in DMF/water.

  • Click Reaction:

    • Add the azide-dye/CuSO₄/TBTA solution to the resin.

    • Add the sodium ascorbate solution to initiate the reaction.

    • Shake the reaction vessel at room temperature for 4-16 hours, protected from light.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and methanol (B129727) (3x).

  • Drying: Dry the fluorescently labeled peptide-resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

Procedure:

  • Cleavage and Deprotection: Treat the dried resin (from Protocol 1 or 2) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final fluorescently labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[4][5]

  • Lyophilization and Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Protocol 4: In-Solution Fluorescent Labeling via Click Chemistry

This protocol is for labeling the peptide after it has been cleaved from the resin and purified.

Materials:

  • Purified alkyne-containing peptide

  • Azide-functionalized fluorescent dye

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • TBTA or other copper(I)-stabilizing ligand

  • Aqueous buffer (e.g., phosphate (B84403) or Tris buffer, pH 7-8)

  • Co-solvent (e.g., DMSO or DMF) if needed to dissolve the dye

Procedure:

  • Peptide Dissolution: Dissolve the purified alkyne-peptide in the aqueous buffer to a final concentration of 1-10 mM.

  • Prepare Reagent Stocks:

    • Prepare a stock solution of the azide-dye (1.1-1.5 eq) in DMSO or DMF.

    • Prepare stock solutions of CuSO₄ (0.1-0.5 eq), TBTA (0.2-1 eq), and sodium ascorbate (0.5-2 eq) in water.

  • Click Reaction:

    • To the peptide solution, add the azide-dye solution, the CuSO₄/TBTA pre-mixed solution, and finally the sodium ascorbate solution to initiate the reaction.

    • Gently mix and incubate at room temperature for 1-8 hours, protected from light.

  • Purification: Purify the fluorescently labeled peptide from excess reagents and unreacted dye using RP-HPLC.

  • Characterization and Storage: Characterize and store the final product as described in Protocol 3 (steps 5 and 6).

Click_Chemistry_Workflow cluster_click Fluorescent Labeling via Click Chemistry Alkyne_Peptide Alkyne-Containing Peptide (On-Resin or In-Solution) Reagents Add Click Reagents: - Azide-Dye - CuSO₄ - Sodium Ascorbate - Ligand (TBTA) Alkyne_Peptide->Reagents Reaction Incubate (Room Temperature, Dark) Reagents->Reaction Purification Purification (RP-HPLC) Reaction->Purification Labeled_Peptide Fluorescently Labeled Peptide Purification->Labeled_Peptide

Caption: General workflow for fluorescent labeling of an alkyne-containing peptide via click chemistry.

Application: Protease Activity Assay

Fluorescently labeled peptides synthesized using this compound can be designed as substrates for detecting protease activity. A common approach is to use a fluorescence resonance energy transfer (FRET) pair, where a fluorophore and a quencher are incorporated into the peptide sequence. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[6][7]

Protease_Assay_Pathway cluster_assay Protease Activity Assay Intact_Substrate Intact FRET Peptide Substrate (Fluorophore + Quencher) Cleavage Peptide Cleavage Intact_Substrate->Cleavage Protease Active Protease Protease->Cleavage Cleaved_Products Cleaved Peptide Fragments Cleavage->Cleaved_Products Fluorescence Fluorescence Signal Cleaved_Products->Fluorescence Quencher Separated

Caption: Signaling pathway of a FRET-based protease activity assay.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and versatile method for the site-specific incorporation of an alkyne handle into peptides. The subsequent copper-catalyzed azide-alkyne cycloaddition allows for the efficient and specific fluorescent labeling of these peptides. The detailed protocols and data presented in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully synthesize and utilize fluorescently labeled peptides for a wide range of applications.

References

Application Notes and Protocols for Peptide Cyclization using Fmoc-D-Pra-OH via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrocyclization of peptides is a pivotal strategy in medicinal chemistry to enhance their therapeutic properties. Cyclic peptides often exhibit increased metabolic stability, improved receptor binding affinity, and enhanced cell permeability compared to their linear counterparts. One of the most efficient and bioorthogonal methods for peptide cyclization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

This application note provides a comprehensive guide to the use of Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine), an alkyne-bearing amino acid, for the synthesis of cyclic peptides. The protocols detailed below cover solid-phase peptide synthesis (SPPS) of the linear precursor, on-resin CuAAC cyclization, cleavage, purification, and analysis of the final cyclic peptide.

This compound is a valuable building block for introducing an alkyne functionality into a peptide sequence.[1][2][3] This, in conjunction with an azide-containing amino acid (e.g., Fmoc-L-Lys(N3)-OH), sets the stage for an intramolecular cyclization reaction. The resulting 1,2,3-triazole linkage is a stable and rigid isostere of the peptide bond.[4]

Data Presentation

The efficiency of each step in the synthesis and cyclization process is critical for the overall yield and purity of the final product. The following tables summarize typical reagents, conditions, and expected outcomes based on optimized protocols for on-resin peptide cyclization via CuAAC.

Table 1: Key Reagents and Conditions for Solid-Phase Peptide Synthesis (SPPS)

ParameterDescription
Resin Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)
Amino Acid Building Blocks Fmoc-protected amino acids, including this compound and an azide-containing amino acid (e.g., Fmoc-L-Lys(N3)-OH)
Coupling Reagents HBTU/HCTU with HOBt/6-Cl-HOBt, or HATU with HOAt
Base N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
Fmoc Deprotection 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
Typical Coupling Time 1-2 hours per amino acid
Monitoring Kaiser test for completion of coupling

Table 2: On-Resin CuAAC Cyclization Parameters

ParameterReagent/ConditionTypical Equivalents (based on resin loading)
Copper(I) Source Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)1.0 - 1.5 eq
Reducing Agent Sodium Ascorbate (B8700270)4.0 - 5.0 eq
Base N,N-Diisopropylethylamine (DIPEA) and/or 2,6-Lutidine10.0 eq each
Solvent N,N-Dimethylformamide (DMF) or a mixture of Dimethyl sulfoxide (B87167) (DMSO) and DMF-
Reaction Time 8 - 18 hours
Temperature Room Temperature
Atmosphere Inert (Nitrogen or Argon)

Table 3: Purification and Analysis Parameters

ParameterDescription
Cleavage Cocktail Reagent K: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5)
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724) (ACN)
Gradient Typically 5-95% Mobile Phase B over 30-60 minutes
Detection UV absorbance at 214 nm and 280 nm
Analysis Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight
Typical Overall Yield 15-30% (after purification)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol details the synthesis of a linear peptide containing this compound and an azide-containing amino acid using standard Fmoc/tBu chemistry.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (5 eq), a coupling reagent such as HBTU (4.9 eq), and an activator like HOBt (5 eq) in DMF.

    • Add DIPEA (10 eq) to the activation mixture and immediately add it to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat the Fmoc deprotection (step 2) and amino acid coupling (step 3) cycles for each amino acid in the sequence, including the incorporation of this compound and the azide-containing amino acid.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection to yield the free N-terminal amine.

Protocol 2: On-Resin Cyclization via CuAAC

This protocol describes the intramolecular cyclization of the resin-bound linear peptide.

  • Resin Preparation: Wash the peptide-resin from Protocol 1 with DMF and then with Dichloromethane (DCM), and swell in DCM for 10 minutes.[5]

  • Solvent Exchange: Remove the DCM and add argon-purged DMF to the resin.[6]

  • Addition of Reagents:

    • To the resin suspension, add 2,6-lutidine (10 eq) and DIPEA (10 eq).[5][6]

    • In a separate vial, dissolve the copper(I) source (e.g., CuBr, 1 eq) in degassed DMSO (if necessary) or add directly.[5] Add this to the resin.

    • Add a freshly prepared solution of sodium ascorbate (4 eq) in water or DMF.[6]

  • Reaction: Purge the reaction vessel with nitrogen or argon for 5 minutes, seal it, and agitate gently at room temperature for 8-18 hours.[5][6]

  • Washing: After the reaction, filter the resin and wash it sequentially with DMF, water, methanol, and DCM to remove copper salts and other reagents.[6]

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups, followed by purification.

  • Cleavage and Deprotection:

    • Treat the dry resin with a cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT) for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.[8]

    • Use a gradient of 0.1% TFA in acetonitrile (Mobile Phase B) in 0.1% TFA in water (Mobile Phase A).[8]

    • Collect fractions corresponding to the major peak, monitoring at 214 nm.

  • Analysis and Final Product Preparation:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight by LC-MS.[9][10]

    • Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

Visualizations

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization (CuAAC) cluster_final_steps Cleavage, Purification & Analysis resin 1. Resin Swelling deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling 3. Amino Acid Coupling (including this compound & Azide-AA) deprotection1->coupling elongation 4. Repeat Deprotection/Coupling coupling->elongation deprotection2 5. Final Fmoc Deprotection elongation->deprotection2 resin_prep_cyclo 6. Resin Washing & Swelling deprotection2->resin_prep_cyclo Linear Peptide on Resin reagent_add 7. Addition of Cu(I), Base, & Reducing Agent resin_prep_cyclo->reagent_add reaction 8. Cyclization Reaction reagent_add->reaction wash_cyclo 9. Washing reaction->wash_cyclo cleavage 10. Cleavage & Deprotection wash_cyclo->cleavage Cyclic Peptide on Resin purification 11. RP-HPLC Purification cleavage->purification Crude Cyclic Peptide analysis 12. LC-MS Analysis purification->analysis lyophilization 13. Lyophilization analysis->lyophilization Pure Fractions final_product Final Cyclic Peptide lyophilization->final_product

Caption: Experimental workflow for cyclic peptide synthesis.

signaling_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor pathway_start Signaling Cascade Initiation receptor->pathway_start Activation ligand Endogenous Ligand ligand->receptor Binding cyclic_peptide Cyclic Peptide (Antagonist) cyclic_peptide->receptor Blocks Binding downstream Downstream Effectors pathway_start->downstream response Cellular Response (e.g., Proliferation, Inflammation) downstream->response

References

Application Notes and Protocols for Fmoc-D-Pra-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-natural amino acids into peptide sequences is a powerful tool in the development of novel peptide-drug conjugates (PDCs). Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) is a particularly valuable building block for this purpose. Its unique propargyl group provides a terminal alkyne handle for the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This allows for the precise, site-specific conjugation of a peptide to a drug molecule that has been functionalized with an azide (B81097) group.[3][4]

The use of the D-enantiomer of propargylglycine (B1618536) offers an additional advantage by enhancing the peptide's resistance to proteolytic degradation, thereby increasing its in vivo stability and bioavailability.[5][6][7] These attributes make this compound an ideal choice for the synthesis of robust and effective PDCs for targeted drug delivery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model peptide-drug conjugate, where a cell-penetrating peptide (CPP) is conjugated to the chemotherapeutic drug doxorubicin (B1662922) (DOX).

Core Principles and Applications

The primary application of this compound in PDC synthesis is to serve as a versatile linker for attaching a payload (e.g., a small molecule drug, imaging agent, or radionuclide) to a targeting peptide. The workflow generally involves two key stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc chemistry, with this compound incorporated at a specific position in the sequence.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following cleavage and purification of the alkyne-containing peptide, it is reacted with an azide-modified drug molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3]

This methodology has been successfully applied in the development of:

  • Targeted Cancer Therapeutics: Conjugating potent cytotoxic drugs to peptides that selectively target tumor-associated receptors.[7][8]

  • Cell-Penetrating Drug Delivery Systems: Attaching drugs to cell-penetrating peptides to overcome membrane permeability barriers.[5][9][10]

  • Diagnostic Imaging Agents: Linking imaging moieties to peptides for targeted in vivo imaging.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide

This protocol describes the manual synthesis of a model cell-penetrating peptide (CPP) containing D-propargylglycine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the mass of the purified peptide by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final alkyne-modified peptide.

Table 1: Representative SPPS Reaction Parameters

ParameterValue
Resin Loading0.5 mmol/g
Amino Acid Excess3 equivalents
Coupling Reagent Excess3 equivalents
Coupling Time2 hours
Deprotection Time5 min + 15 min
Cleavage Time2-3 hours
Typical Crude Purity>70%
Typical Final Yield15-30%
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-modified peptide to an azide-functionalized doxorubicin (DOX-N₃).

Materials:

  • Alkyne-modified peptide

  • Azide-modified doxorubicin (DOX-N₃)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), degassed

  • DMSO

Procedure:

  • Reactant Preparation:

    • Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1 mM.

    • Dissolve DOX-N₃ in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-peptide solution with 1.2 equivalents of the DOX-N₃ stock solution.

    • In a separate tube, prepare the catalyst solution by mixing CuSO₄ (final concentration 100 µM) and THPTA (final concentration 500 µM) in degassed PBS.

  • Initiation of Click Reaction:

    • Add the catalyst solution to the peptide/drug mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution (final concentration 5 mM).

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification:

    • Purify the resulting peptide-drug conjugate by RP-HPLC on a C18 column.

    • Confirm the mass of the purified PDC by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Table 2: Representative CuAAC Reaction Parameters

ParameterValue
Peptide Concentration1 mM
Drug-Azide Excess1.2 equivalents
CuSO₄ Concentration100 µM
THPTA Concentration500 µM
Sodium Ascorbate Concentration5 mM
Reaction Time1-4 hours
Typical Conversion Rate>90%
Typical Final Yield50-70%

Visualizations

Experimental Workflow for PDC Synthesis

PDC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_Purification2 Final Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (DIC, Oxyma) Deprotection1->Coupling Chain_Elongation Repeat Cycles Coupling->Chain_Elongation DPra_Coupling This compound Coupling DPra_Coupling->Chain_Elongation Chain_Elongation->DPra_Coupling Incorporate D-Pra Cleavage Cleavage from Resin (TFA/TIS/H2O) Chain_Elongation->Cleavage Final Deprotection Crude_Peptide Crude Alkyne-Peptide Cleavage->Crude_Peptide HPLC1 RP-HPLC Purification Crude_Peptide->HPLC1 Pure_Peptide Purified Alkyne-Peptide HPLC1->Pure_Peptide Click_Reaction Click Reaction (CuSO4, Na-Ascorbate, THPTA) Pure_Peptide->Click_Reaction Drug_Azide Azide-Modified Drug (e.g., DOX-N3) Drug_Azide->Click_Reaction Crude_PDC Crude PDC Click_Reaction->Crude_PDC HPLC2 RP-HPLC Purification Crude_PDC->HPLC2 Final_PDC Final Peptide-Drug Conjugate HPLC2->Final_PDC

Caption: Workflow for the synthesis of a peptide-drug conjugate.

Proposed Mechanism of Cellular Uptake and Action

Cellular_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell PDC Peptide-Drug Conjugate (CPP-DOX) Cell_Membrane Cell Membrane PDC->Cell_Membrane Receptor-Mediated Endocytosis Endosome Endosome Cell_Membrane->Endosome Drug_Release Drug Release (DOX) Endosome->Drug_Release Endosomal Escape Cytoplasm Cytoplasm Nucleus Nucleus DNA DNA Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis DNA Damage Drug_Release->Nucleus Nuclear Translocation Drug_Release->DNA Intercalation

Caption: Proposed mechanism of cellular uptake and action for a CPP-DOX conjugate.

References

Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) is a particularly valuable building block, as the propargyl group serves as a versatile handle for subsequent bio-orthogonal modifications, such as click chemistry. Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a technique to significantly accelerate peptide synthesis, enhance coupling efficiency, and improve the purity of crude peptides.[1][2] This is particularly advantageous when incorporating sterically hindered or unusual amino acids.[3][4]

These application notes provide a detailed protocol for the incorporation of this compound into peptide sequences using a microwave peptide synthesizer. While a specific protocol for this compound is not widely published, this document outlines a robust starting methodology based on established microwave-assisted SPPS principles. Researchers should consider this protocol as a foundation for further optimization to achieve the desired purity and yield for their specific peptide sequence.

Experimental Protocols

This section details a generalized protocol for the microwave-assisted incorporation of this compound into a peptide sequence. The protocol is designed for a standard automated microwave peptide synthesizer.

Materials:

  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides. The loading capacity of the resin should be chosen based on the desired scale of the synthesis.

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF. The addition of 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help to reduce aspartimide formation.[5]

    • Coupling Solution:

      • 0.5 M solution of N,N'-diisopropylcarbodiimide (DIC) in DMF.

      • 1.0 M solution of Oxyma Pure in DMF.

    • Washing Solution: DMF.

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water.

Instrumentation:

  • Automated Microwave Peptide Synthesizer.

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

  • Mass Spectrometer (MS) for characterization.

Protocol:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes in the reaction vessel of the peptide synthesizer.

  • Fmoc Deprotection:

    • The swelling solvent is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

    • Microwave irradiation is applied to raise the temperature to 75-90°C for 1-3 minutes.

    • The deprotection solution is drained, and the resin is washed thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids and this compound):

    • A 5-fold molar excess of the Fmoc-amino acid (dissolved in DMF) is activated with a 5-fold molar excess of DIC and Oxyma Pure.

    • The activated amino acid solution is added to the resin.

    • Microwave irradiation is applied to raise the temperature to 75-90°C for 2-5 minutes. For sterically hindered amino acids, a double coupling may be necessary.

    • The coupling solution is drained, and the resin is washed with DMF.

  • Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • The peptide-resin is washed with DCM and dried under a stream of nitrogen.

    • The cleavage cocktail is added to the resin, and the mixture is gently agitated for 2-3 hours at room temperature.

    • The resin is filtered, and the filtrate containing the peptide is collected.

  • Peptide Precipitation and Purification:

    • The peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.

    • The crude peptide is collected by centrifugation, washed with cold ether, and dried.

    • The peptide is purified by reverse-phase HPLC.

  • Analysis: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis and purification of a peptide containing this compound.

Table 1: Microwave-Assisted SPPS Cycle Parameters

StepReagent/SolventTemperature (°C)Time (min)
Deprotection 20% Piperidine in DMF75 - 901 - 3
Coupling Fmoc-AA, DIC, Oxyma in DMF75 - 902 - 5
Washing DMFRoom Temperature-

Table 2: Synthesis and Purification Summary

Peptide SequenceCrude Yield (mg)Crude Purity (%)Purified Yield (mg)Purified Purity (%)
Example Peptide-Pra-NH2Data to be filledData to be filledData to be filledData to be filled

Potential Challenges and Optimization

While microwave-assisted SPPS is generally efficient, the incorporation of a non-canonical amino acid like this compound may present specific challenges.

  • Stability of the Propargyl Group: Although the propargyl group is generally stable under standard SPPS conditions, its stability under prolonged microwave irradiation at elevated temperatures should be monitored. Mass spectrometry of the crude peptide can be used to detect any potential side reactions involving the alkyne functionality.

  • Coupling Efficiency: The coupling efficiency of this compound may vary depending on the preceding amino acid and the overall peptide sequence. If incomplete coupling is observed, the following strategies can be employed:

    • Double Coupling: Repeating the coupling step.

    • Increased Reagent Excess: Using a higher molar excess of the amino acid and coupling reagents.

    • Higher Temperature or Longer Time: Cautiously increasing the microwave temperature or coupling time, while monitoring for potential side reactions.

  • Racemization: Elevated temperatures can increase the risk of racemization for some amino acids.[5] While D-Pra is being used, it is important to ensure the stereochemical integrity of other amino acids in the sequence. This can be analyzed by chiral amino acid analysis after hydrolysis of the peptide. Lowering the coupling temperature may be necessary for sensitive residues.[5]

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle SPPS Cycle (Automated) cluster_manual Post-Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine, MW) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound, DIC/Oxyma, MW) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Synthesis Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS Analysis Purification->Analysis

Caption: General workflow for microwave-assisted SPPS of a peptide containing this compound.

Logical Relationships of Challenges and Mitigation

Challenges_Mitigation cluster_challenges Potential Challenges cluster_mitigation Mitigation Strategies cluster_analysis Analytical Monitoring Incomplete_Coupling Incomplete Coupling of This compound Double_Coupling Double Coupling Incomplete_Coupling->Double_Coupling Increase_Excess Increase Reagent Excess Incomplete_Coupling->Increase_Excess Optimize_MW Optimize MW Parameters (Temp/Time) Incomplete_Coupling->Optimize_MW Propargyl_Instability Propargyl Group Instability Propargyl_Instability->Optimize_MW Racemization Racemization of Other Residues Lower_Temp Lower Coupling Temp Racemization->Lower_Temp HPLC Crude HPLC Analysis Double_Coupling->HPLC Increase_Excess->HPLC MS Mass Spectrometry Optimize_MW->MS Chiral_Analysis Chiral Amino Acid Analysis Lower_Temp->Chiral_Analysis

Caption: Logical relationship between potential challenges, mitigation strategies, and analytical monitoring.

References

Application Notes and Protocols for Real-Time Monitoring of Fmoc-D-Pra-OH Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides for research and therapeutic applications. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support allows for efficient synthesis and purification. A critical step in SPPS is the coupling reaction, where a protected amino acid is covalently linked to the N-terminus of the growing peptide chain. Incomplete coupling reactions can lead to the formation of deletion sequences, which are challenging to separate from the target peptide, thereby reducing the overall yield and purity.

This application note provides detailed protocols and methodologies for the real-time and near real-time monitoring of the coupling efficiency of N-α-Fmoc-D-propargylglycine (Fmoc-D-Pra-OH), an amino acid containing a reactive alkyne group for subsequent modifications. Efficient incorporation of this compound is crucial for the successful synthesis of peptides intended for click chemistry applications. The following sections detail both qualitative and quantitative methods to monitor the coupling reaction, enabling researchers to optimize reaction conditions and ensure the synthesis of high-quality peptides.

Monitoring Techniques for Coupling Efficiency

Several methods are available to monitor the progress of the coupling reaction in real-time or near real-time. These techniques range from simple, qualitative colorimetric tests to more sophisticated, quantitative instrumental analyses.

Qualitative Monitoring: Colorimetric Assays

Colorimetric tests are rapid, cost-effective methods performed on a small sample of the peptide-resin to detect the presence of unreacted primary amines. A negative result indicates a complete or near-complete coupling reaction.

  • Kaiser Test (Ninhydrin Test): This is the most common method for detecting free primary amines.[1] A positive result, indicated by the appearance of a blue or purple color on the resin beads, signifies an incomplete coupling.[1] A negative result (yellow or colorless beads) suggests the reaction is complete.[1] It's important to note that the Kaiser test is not reliable for N-terminal proline residues.[2]

  • Isatin Test: This test is particularly useful for confirming the coupling to a secondary amine, such as proline, where the Kaiser test is unreliable.[2] A blue color indicates the presence of an unreacted secondary amine.[2]

Real-Time, In-line Monitoring Techniques

Recent advancements in process analytical technology (PAT) have enabled the development of in-line monitoring techniques that provide real-time feedback on the progress of SPPS reactions.

  • Refractive Index (RI) Monitoring: This technique monitors the change in the refractive index of the reaction solution.[3][4][5] During the coupling reaction, the concentration of the amino acid in the solution decreases as it is incorporated onto the solid support, leading to a change in the RI.[4][5] The reaction is considered complete when the RI signal plateaus.[4] This method allows for the determination of the endpoint for coupling, deprotection, and washing steps, contributing to a more efficient and greener synthesis process.[3][4]

  • Variable Bed Flow Reactor: This method involves monitoring the swelling of the resin bed.[6][7][8] Changes in resin volume can be correlated with the progress of the coupling reaction and can also detect on-resin aggregation.[6][7]

Quantitative Off-line Monitoring: HPLC Analysis

For a precise quantification of coupling efficiency, a small aliquot of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC). This method separates the desired peptide from any deletion sequences, allowing for accurate determination of the coupling yield.

Experimental Protocols

Protocol 1: Qualitative Monitoring with the Kaiser Test

This protocol describes the procedure to qualitatively assess the completion of the this compound coupling reaction.

Materials:

  • Phenol solution (80% in ethanol)

  • Potassium cyanide solution (2% in pyridine)

  • Ninhydrin solution (6% in ethanol)

  • Small glass test tubes

  • Heating block or water bath at 100-120°C

Procedure:

  • Sample Collection: After the coupling reaction has proceeded for the desired time, collect a small sample of the peptide-resin (a few beads).

  • Washing: Wash the resin beads thoroughly with N,N-Dimethylformamide (DMF) to remove any unreacted reagents.

  • Reagent Addition: To the washed resin beads in a test tube, add 2-3 drops of each of the three Kaiser test solutions.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation: Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or become colorless, indicating the absence or a negligible amount of free primary amines.

Protocol 2: Quantitative Analysis of Coupling Efficiency by RP-HPLC

This protocol outlines the steps for cleaving the peptide from a small resin sample and analyzing the crude product by reverse-phase HPLC to quantify the coupling efficiency of this compound.

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1][9]

  • Cold diethyl ether

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Collection: After the coupling and subsequent washing steps, collect a small, accurately weighed sample of the dried peptide-resin (e.g., 5-10 mg).

  • Peptide Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the solid support and remove side-chain protecting groups.[9]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.[9]

  • Sample Preparation for HPLC: Dissolve the dried crude peptide in a known volume of a suitable solvent (e.g., Mobile Phase A).

  • HPLC Analysis:

    • Inject the dissolved peptide onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the desired peptide and any deletion sequences (resulting from incomplete coupling). The coupling efficiency can be calculated as follows:

    Efficiency (%) = [Area of target peptide / (Area of target peptide + Area of deletion peptide)] x 100

Data Presentation

The following tables provide illustrative data on the performance of different coupling reagents for the incorporation of sterically hindered amino acids, which can be analogous to this compound.

Table 1: Comparison of Coupling Reagents for this compound

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>95Low

Note: Data is representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.[10]

Table 2: Troubleshooting Poor Coupling Efficiency of this compound

ObservationPotential CauseRecommended Action
Positive Kaiser test after couplingIncomplete coupling reaction1. Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[11] 2. Increase Coupling Time: Extend the reaction time (e.g., from 1 hour to 2-4 hours).[11] 3. Increase Reagent Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents).[1]
Deletion of D-Pra residue in final peptide (confirmed by MS)Steric hindrance preventing complete reaction1. Use a More Efficient Coupling Reagent: Switch to a more potent coupling reagent such as HATU or HCTU.[11] 2. Change Solvent: Use a solvent with better resin-swelling properties like N-Methyl-2-pyrrolidone (NMP).[11]
Low crude purity of the final peptideCombination of incomplete coupling and potential side reactions1. Optimize Coupling Conditions: Systematically evaluate different coupling reagents, solvents, and temperatures. 2. Check Reagent Quality: Ensure all reagents are fresh and of high purity.[11]

Visualizations

Experimental Workflow for Monitoring Coupling Efficiency

G cluster_0 SPPS Cycle cluster_1 Real-Time Monitoring Start Start Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling This compound Coupling Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Qualitative_Test Qualitative Monitoring (Kaiser Test) Coupling->Qualitative_Test End End Washing_2->End Quantitative_Test Quantitative Analysis (HPLC) Washing_2->Quantitative_Test Incomplete_Coupling Incomplete Coupling Qualitative_Test->Incomplete_Coupling Incomplete_Coupling->Washing_2 No Troubleshoot Troubleshoot: - Double Couple - Change Reagents Incomplete_Coupling->Troubleshoot Yes Troubleshoot->Coupling

Caption: Workflow for SPPS with integrated monitoring of coupling efficiency.

Signaling Pathway for Peptide Bond Formation

G cluster_0 Activation Step cluster_1 Coupling Step Fmoc_AA This compound (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester New_Peptide_Bond New Peptide Bond Formation Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->New_Peptide_Bond Byproduct Byproduct (e.g., HOBt) New_Peptide_Bond->Byproduct

Caption: General mechanism of peptide bond formation during SPPS.

Conclusion

The successful incorporation of this compound is critical for the synthesis of peptides designed for subsequent modifications via click chemistry. Real-time and near real-time monitoring of the coupling efficiency is essential to ensure high purity and yield of the final product. The choice of monitoring technique will depend on the specific requirements of the synthesis, with qualitative tests like the Kaiser test offering a rapid and simple assessment, while quantitative methods such as HPLC provide precise measurement of coupling efficiency. By implementing the protocols and troubleshooting strategies outlined in this application note, researchers can optimize the coupling of this compound and other challenging amino acids, leading to the successful synthesis of complex and modified peptides.

References

Application Notes and Protocols: Fmoc-D-Pra-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) is a non-proteinogenic amino acid that has become an invaluable tool in modern peptide chemistry, particularly in the synthesis of peptide libraries for drug discovery and chemical biology. Its unique propargyl side chain provides a terminal alkyne functional group, which serves as a versatile handle for "click chemistry," most notably the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and specific modification of peptides with a wide array of molecules, including fluorescent probes, affinity tags, and polyethylene (B3416737) glycol (PEG) chains.

Furthermore, the incorporation of the D-enantiomer of propargylglycine (B1618536) enhances the proteolytic stability of the resulting peptides, a crucial attribute for therapeutic candidates. This combination of features makes this compound an ideal building block for the construction of diverse and robust peptide libraries for the discovery of novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.

These application notes provide detailed protocols for the incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS), subsequent on-resin or solution-phase modification via CuAAC, and purification of the final products.

Data Presentation

Table 1: Reagents and Solvents for Solid-Phase Peptide Synthesis

Reagent/SolventPurposeRecommended Grade
Rink Amide or Wang ResinSolid support for peptide synthesis100-200 mesh, ~0.5 mmol/g loading
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide synthesis grade
Dichloromethane (DCM)Solvent for resin swelling and washingACS grade or higher
Piperidine (B6355638)Reagent for Fmoc-deprotectionReagent grade
This compound & other Fmoc-amino acidsBuilding blocks for peptide synthesis>99% purity
HBTU/HATU/PyBOPCoupling (activating) reagentReagent grade
N,N-Diisopropylethylamine (DIEA)Base for coupling reactionReagent grade
Trifluoroacetic acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
Diethyl etherFor precipitation of cleaved peptideACS grade or higher

Table 2: Typical Parameters for this compound Coupling

ParameterConditionNotes
Equivalents of this compound 3-5 eq. relative to resin loadingHigher equivalents can improve coupling efficiency.
Equivalents of Coupling Reagent 2.9-4.9 eq.Stoichiometrically close to the amino acid.
Equivalents of Base (DIEA) 6-10 eq.Essential for activation.
Coupling Time 1-4 hoursCan be monitored with a Kaiser test. Double coupling may be necessary for difficult sequences.
Solvent DMFEnsures good resin swelling and reagent solubility.

Table 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

ReagentEquivalents (relative to resin loading)Purpose
Azide-containing molecule5-10 eq.The molecule to be "clicked" onto the peptide.
Copper(I) Bromide (CuBr) or Copper(II) Sulfate (B86663) (CuSO₄) with Sodium Ascorbate (B8700270)1-2 eq.Catalyst for the cycloaddition reaction.
2,6-Lutidine or DIEA10 eq.Base to facilitate the reaction.
Solvent DMSO or DMFTo dissolve reagents and swell the resin.
Reaction Time 12-18 hoursTypically performed at room temperature.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide library on Rink Amide resin using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Incorporation of this compound):

  • In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (2.9-4.9 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Wash the resin thoroughly with DMF (5 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide library under vacuum.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound, HBTU, DIEA) Deprotection->Coupling Wash DMF Wash Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of a resin-bound peptide library containing D-propargylglycine.

1. Resin Preparation:

  • Swell the peptide-resin (containing the alkyne handle from D-Pra) in DCM (10 mL/g resin) for 10 minutes.[1]

2. Reagent Preparation:

  • Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.[1]

  • In a separate vial, dissolve the azide-containing molecule (5-10 equivalents) in a minimal amount of DMF or DMSO.

  • In another vial, completely dissolve CuBr (1 equivalent based on resin loading) in the deoxygenated DMSO.[1]

3. Reaction Setup:

  • Drain the DCM from the resin.

  • Add the CuBr solution to the resin.[1]

  • Add 1 equivalent of a 0.1 M aqueous solution of sodium ascorbate.[1]

  • Add the solution of the azide-containing molecule to the resin slurry.

  • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).[1]

4. Reaction and Work-up:

  • Purge the reaction vessel with nitrogen for 5 minutes.[1]

  • Seal the vessel and shake gently at room temperature for 16-18 hours.[1]

  • Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[1]

  • Dry the resin under vacuum before proceeding to cleavage (Protocol 1, Step 6).

On_Resin_CuAAC Start Peptide-Resin (with Alkyne) Swell Swell in DCM Start->Swell Add_Reagents Add Azide (B81097), CuBr, NaAsc, Base in DMSO Swell->Add_Reagents React React 16-18h (Room Temp) Add_Reagents->React Wash Wash Resin (IPA/DMSO, DMF, DCM) React->Wash Cleave Cleavage & Deprotection Wash->Cleave End Modified Peptide Library Cleave->End

Caption: Workflow for on-resin CuAAC modification of a peptide library.
Protocol 3: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the modification of a cleaved and purified peptide library containing D-propargylglycine.

1. Reagent Preparation:

  • Dissolve the purified alkyne-containing peptide library in a degassed solvent mixture (e.g., water/t-butanol).[2]

  • In a separate vial, dissolve the azide-containing molecule (1.5 equivalents) in the same solvent.[2]

  • Prepare fresh aqueous solutions of sodium ascorbate (2.5 equivalents) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 equivalent).[2]

2. Reaction Setup:

  • Combine the peptide and azide solutions in a reaction vessel.

  • Add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.[2]

3. Reaction and Work-up:

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the modified peptide library can be purified by RP-HPLC.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide library in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

2. HPLC System and Column:

  • Use an RP-HPLC system equipped with a C18 column.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • Apply a linear gradient of increasing Mobile Phase B to elute the peptides. A typical gradient might be 5% to 65% B over 30 minutes.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the desired peptide peaks.

  • Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final peptide library as a white powder.

Application in Kinase Inhibitor Screening

Peptide libraries synthesized with this compound are powerful tools for discovering inhibitors of signaling pathways implicated in diseases such as cancer. The Ras-Raf-MEK-ERK and PI3K/Akt pathways are frequently dysregulated in cancer and are therefore prime targets for therapeutic intervention. Stapled peptides, which can be synthesized using "click" chemistry to cyclize a peptide containing D-propargylglycine and an azide-functionalized amino acid, are particularly effective at disrupting protein-protein interactions within these cascades.

By creating a library of stapled peptides with randomized sequences, it is possible to screen for potent and specific inhibitors of key kinases like Raf, MEK, ERK, or Akt. The enhanced stability and cell permeability of these modified peptides make them promising leads for drug development.

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Stapled Peptide Inhibitor (from D-Pra Library) Inhibitor->Raf Inhibits Interaction

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor Cyclic Peptide Inhibitor (from D-Pra Library) Inhibitor->Akt Inhibits Activation

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained peptides have emerged as a promising class of therapeutics, offering enhanced receptor affinity, increased stability against enzymatic degradation, and improved pharmacokinetic properties compared to their linear counterparts.[1] The incorporation of non-natural amino acids, such as D-propargylglycine (D-Pra), provides a versatile handle for introducing conformational constraints. Fmoc-D-Pra-OH is a key building block in solid-phase peptide synthesis (SPPS) that enables the introduction of a terminal alkyne group into a peptide sequence.[2] This alkyne moiety serves as a reactive handle for various modifications, most notably for peptide cyclization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5][6] This methodology allows for the efficient and specific formation of a stable triazole linkage to create cyclic peptides.

The incorporation of D-amino acids, like D-Pra, can also confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thus increasing the in vivo half-life of the peptide therapeutic.[7][8][9] These attributes make this compound a valuable tool in the development of more stable and potent peptide-based drugs.

Advantages of Using this compound for Peptide Constraint

  • Versatile Handle for Cyclization: The terminal alkyne of D-Pra is a key component for "click chemistry" reactions, allowing for efficient intramolecular cyclization with an azide-containing amino acid to form a stable triazole bridge.[6][10]

  • Enhanced Proteolytic Stability: The inclusion of a D-amino acid can significantly increase the peptide's resistance to degradation by proteases, leading to a longer half-life in vivo.[7][8]

  • Conformational Rigidity: Cyclization constrains the peptide's structure, which can lead to a more defined three-dimensional conformation, potentially increasing binding affinity and selectivity for biological targets.[1]

  • Compatibility with Fmoc-SPPS: this compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[2][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual Fmoc-SPPS process for synthesizing a linear peptide containing this compound and an azide-functionalized amino acid (e.g., Fmoc-L-azidolysine) on a 0.1 mmol scale using a standard resin like Rink Amide.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Fmoc-protected amino acids (including this compound and an azide-containing amino acid)

  • Coupling reagents: HBTU/HATU and DIPEA (or collidine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and then DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. For the sterically hindered this compound, a longer coupling time or double coupling may be necessary.

  • Washing: After coupling, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage On-Resin Cyclization or Cleavage & Purification Repeat->Cleavage No

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

On-Resin Cyclization via CuAAC (Click Chemistry)

This protocol describes the on-resin cyclization of the linear peptide containing D-Pra and an azide-functionalized amino acid.

Materials:

Methodology:

  • Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.[10]

  • Bubble nitrogen through DMSO (12 mL/g resin) for at least 10 minutes to degas.[10]

  • Dissolve CuBr (1 equivalent based on resin loading) completely in the degassed DMSO.[10]

  • Remove the DCM from the resin and add the CuBr solution.[10]

  • Add 1 equivalent of a 0.1 M aqueous sodium ascorbate solution.[10]

  • Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.[10]

  • Purge the reaction flask with nitrogen for 5 minutes.[10]

  • Seal the flask and gently shake at room temperature for 16-18 hours.[10]

  • Filter the resin and wash it three times with an isopropanol/DMSO mixture (5:3 v/v), three times with DMF, and three times with DCM.[10]

  • Dry the resin in vacuo before cleavage.[10]

CuAAC_Mechanism cluster_reactants Reactants PeptideAlkyne Peptide with D-Pra (Alkyne) Cycloaddition [3+2] Cycloaddition PeptideAlkyne->Cycloaddition PeptideAzide Peptide with Azide-AA PeptideAzide->Cycloaddition Catalyst Cu(I) Catalyst (from CuBr + Na Ascorbate) Catalyst->Cycloaddition Product Cyclic Peptide (Triazole Linkage) Cycloaddition->Product

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide cyclization.

Cleavage from Resin and Purification

Methodology:

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dissolve the dried crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Collect fractions corresponding to the main product peak and lyophilize to obtain the final peptide.

Alternative: Gold(I)-Mediated Cyclization

Recent studies have demonstrated an efficient gold(I)-mediated cyclization of peptides containing a propargyl group. This method involves the activation of the propargyl functionality by a gold(I) catalyst to react with an N-terminal amine, forming an imine linkage. This approach offers rapid reaction times (30-60 minutes) and high conversion yields.[12]

Key Features:

  • Catalyst: (JohnPhos)Au(ACN)SbF₆

  • Solvent: DMF

  • Additive: N,N-diisopropylethylamine (DIEA)

  • Temperature: 37 °C

  • Reaction Time: 30-60 minutes

Gold_Cyclization LinearPeptide Linear Peptide (with Propargyl Group) Activation Alkyne Activation LinearPeptide->Activation GoldCatalyst Au(I) Catalyst GoldCatalyst->Activation Cyclization Intramolecular Amine Addition Activation->Cyclization CyclicImine Cyclic Peptide (Imine Linkage) Cyclization->CyclicImine

Caption: Workflow for Gold(I)-mediated peptide cyclization.

Data Presentation

The following tables summarize quantitative data from studies on the synthesis of constrained peptides.

Table 1: Gold(I)-Mediated Cyclization of Propargylated Peptides

Peptide Length (Amino Acids)Ring Size (Atoms)Conversion Yield (%)Reference
61879[12]
62077[13]
9-80[13]
12-60[13]
1751-[12]
175387[13]

Note: Conversion yields were determined by LC-MS analysis of the crude reaction mixture.

Table 2: Scope of Gold(I)-Mediated Cyclization with Various Peptide Sequences

EntryPeptide SequenceConversion Yield (%)Reference
1Model Peptide 157-83[12]
2Model Peptide 257-83[12]
3Model Peptide 357-83[12]
4Model Peptide 457-83[12]
5Model Peptide 557-83[12]
6Model Peptide 657-83[12]
7Model Peptide 757-83[12]
8Fmoc-GKLYRAG(prop)G61 (isolated yield of reduced product)[12]

Applications in Drug Discovery

The synthesis of constrained peptides using this compound has significant applications in drug discovery and development. These cyclic peptides can target traditionally "undruggable" protein-protein interactions.[12] For example, cyclic peptides generated through these methods have been shown to bind to Lys48-linked di-ubiquitin chains with high affinity, leading to the apoptosis of cancer cells.[12][14] The enhanced stability and conformational rigidity of these peptides make them attractive candidates for the development of novel therapeutics.

Conclusion

This compound is a valuable and versatile building block for the synthesis of constrained peptides. The protocols outlined in this document provide a framework for the successful incorporation of D-propargylglycine into peptide sequences and subsequent cyclization via CuAAC or gold(I)-mediated methods. The ability to generate conformationally constrained and proteolytically stable peptides opens up new avenues for the discovery and development of potent and effective peptide-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-D-Pra-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor coupling efficiency with Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor coupling of this compound?

Poor coupling efficiency of this compound can primarily be attributed to steric hindrance. The presence of the propargyl group on the α-carbon, in addition to the bulky Fmoc protecting group, can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support. This can be further exacerbated by peptide chain aggregation on the resin, making the N-terminal amine less accessible.

Q2: My Kaiser test is positive after a standard coupling protocol for this compound. What does this indicate and what should I do?

A positive Kaiser test, which results in a blue or purple color on the resin beads, indicates the presence of unreacted primary amines. This signifies that the coupling of this compound was incomplete. The recommended immediate course of action is to perform a "double coupling," which involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?

For sterically demanding amino acids, more potent coupling reagents are generally required. Standard carbodiimide (B86325) reagents like DIC alone may be insufficient. Uronium/aminium salt-based reagents are highly recommended due to their higher reactivity.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often the reagents of choice for difficult couplings, forming highly reactive OAt esters.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium (B103445) salt-based reagent that is also very effective for hindered couplings and can reduce the risk of certain side reactions like guanidinylation.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern Oxyma-based reagent with high efficiency comparable to HATU.

Q4: Can I improve the coupling efficiency by changing the reaction conditions?

Yes, in addition to using more potent coupling reagents, you can modify the reaction conditions:

  • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.

  • Double Coupling: As mentioned, performing a second coupling with fresh reagents is a very effective strategy.

  • Increase Reagent Equivalents: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction forward.

  • Elevate the Temperature: For particularly difficult couplings, increasing the temperature (e.g., to 40-50°C) can improve the reaction kinetics. Microwave-assisted SPPS can also be very effective in this regard. However, be cautious as elevated temperatures can increase the risk of side reactions like racemization for some amino acids.

Q5: Are there any potential side reactions associated with the propargyl group of this compound during SPPS?

The terminal alkyne of the propargyl group is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine (B6355638) for Fmoc deprotection and the final cleavage with trifluoroacetic acid (TFA). The primary reactivity of the alkyne is exploited in post-synthesis modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". While copper-catalyzed side reactions are a possibility, these are not a concern during the standard coupling cycles unless copper catalysts are present.

Troubleshooting Workflow

If you are experiencing poor coupling of this compound, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Positive Kaiser Test after This compound Coupling suboptimal_reagents Are you using a standard coupling reagent (e.g., DIC/HOBt)? start->suboptimal_reagents switch_reagent Action: Switch to a more potent coupling reagent (HATU, HCTU, PyBOP). suboptimal_reagents->switch_reagent Yes insufficient_time Was the coupling time short (e.g., < 1 hour)? suboptimal_reagents->insufficient_time No kaiser_test_1 Perform Kaiser Test switch_reagent->kaiser_test_1 extend_time Action: Increase coupling time to 2-4 hours and re-monitor. insufficient_time->extend_time Yes double_couple Action: Perform a double coupling with fresh reagents. insufficient_time->double_couple No kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 kaiser_test_3 Perform Kaiser Test double_couple->kaiser_test_3 aggregation Is the peptide sequence prone to aggregation? kaiser_test_1->aggregation Still Positive proceed Proceed to next deprotection step kaiser_test_1->proceed Negative kaiser_test_2->aggregation Still Positive kaiser_test_2->proceed Negative kaiser_test_3->aggregation Still Positive kaiser_test_3->proceed Negative temp_increase Action: Consider increasing the coupling temperature to 40-50°C or use microwave-assisted synthesis. aggregation->temp_increase Yes capping If coupling is still incomplete, consider capping unreacted amines with acetic anhydride. aggregation->capping No temp_increase->capping

Caption: Troubleshooting workflow for poor this compound coupling.

Data Presentation

The following table summarizes the general performance of recommended coupling reagents for sterically hindered amino acids. Note that specific quantitative data for this compound is limited in the literature; therefore, these values are based on performance with other challenging amino acids and should be used as a guideline.

Coupling ReagentReagent TypeTypical Coupling Time (min)General EfficiencyNotes
HATU Aminium/Uronium Salt30 - 120Very HighHighly recommended for hindered residues.[1]
HCTU Aminium/Uronium Salt30 - 120Very HighSimilar to HATU, often more cost-effective.[2]
PyBOP Phosphonium Salt60 - 240HighGood for hindered couplings; avoids guanidinylation side reactions.[3]
COMU Aminium/Uronium Salt20 - 90Very HighExcellent performance, often with shorter reaction times.[4]
DIC/Oxyma Carbodiimide/Additive60 - 240Moderate to HighA good, cost-effective option that is more potent than DIC/HOBt.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.

  • Washing: Once the Kaiser test is negative (yellow/colorless beads), wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling Procedure

This protocol should be implemented if the Kaiser test is positive after the initial coupling.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • First Monitoring and Washing: After the initial coupling time, wash the resin with DMF (3-5 times). Perform a Kaiser test. A positive result (blue beads) confirms the need for a second coupling.

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 3: Qualitative Kaiser Test for Monitoring Coupling

This qualitative test is used to monitor the completion of the coupling reaction.[5][6][7]

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Washing: Wash the beads with DMF and then ethanol (B145695) and dry them.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

    • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free primary amines are still present.

    • Negative Result (Yellow/Colorless Beads): Indicates successful coupling.

Signaling Pathways and Logical Relationships

Fmoc-SPPS Cycle

The following diagram illustrates the fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Cycle Resin Resin-NH2 Coupling Coupling (e.g., HATU/DIPEA) Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Protected_Peptide Resin-NH-CO-AA-Fmoc Coupling->Protected_Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Protected_Peptide->Deprotection Deprotected_Peptide Resin-NH-CO-AA-NH2 Deprotection->Deprotected_Peptide Deprotected_Peptide->Coupling Next Cycle Elongation Peptide Elongation Deprotected_Peptide->Elongation Next_Fmoc_AA Next Fmoc-AA-OH Next_Fmoc_AA->Coupling

Caption: A single cycle of the Fmoc-SPPS workflow.

References

Side reactions of Fmoc-D-Pra-OH during Fmoc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and issues encountered when using Fmoc-D-Pra-OH (Fmoc-D-propargylglycine) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction observed with this compound during standard Fmoc deprotection?

A1: The most significant side reaction involving the D-propargylglycine (D-Pra) residue during Fmoc deprotection is the addition of piperidine (B6355638) to the propargyl side chain. Under the basic conditions of the deprotection step (typically 20% piperidine in DMF), piperidine can act as a nucleophile and attack the alkyne group of the D-Pra side chain. This results in the formation of a stable piperidine adduct.

Q2: My mass spectrometry results show an unexpected peak with a mass increase of +85.15 Da corresponding to my D-Pra-containing peptide. What is the cause?

A2: A mass increase of +85.15 Da is the characteristic signature of the addition of one molecule of piperidine (C₅H₁₁N) to your peptide. This strongly indicates that the piperidine used for Fmoc deprotection has formed a covalent adduct with the propargyl side chain of the D-Pra residue. This is a known issue for amino acids with reactive side chains susceptible to nucleophilic attack under basic conditions.[1]

Q3: How can I minimize or prevent the addition of piperidine to the propargyl side chain of D-Pra?

A3: To minimize this side reaction, several strategies can be employed:

  • Reduce Deprotection Time: Limit the exposure of the peptide to the piperidine solution to the minimum time required for complete Fmoc removal. Monitor the deprotection using a UV detector to avoid unnecessarily long reaction times.[2]

  • Use a Non-Nucleophilic Base: Substitute piperidine with a non-nucleophilic base for the deprotection step. A common alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically used at a concentration of 2% in DMF. Since DBU is non-nucleophilic, it does not add to the dibenzofulvene (DBF) byproduct, so a scavenger like piperidine (e.g., 2% DBU / 2% piperidine in DMF) is sometimes added.[3] However, for D-Pra, using DBU alone might be preferable to avoid the adduct formation.

  • Use a Milder Deprotection Reagent: Consider using piperazine (B1678402) (PZ) instead of piperidine. Piperazine is less nucleophilic and has been shown to cause fewer base-induced side reactions in sensitive sequences.[4][5]

Q4: Can the choice of coupling reagent affect the stability of the D-Pra residue?

A4: While the primary side reaction occurs during deprotection, the overall chemical environment is important. Using highly efficient coupling reagents like HATU or HCTU can shorten coupling times, which reduces the overall time the peptide spends in the basic DMF environment (due to residual base or the use of DIPEA). This can indirectly help minimize the opportunity for side reactions. For sterically hindered couplings, more potent reagents are generally recommended.[6]

Q5: Are there other common SPPS side reactions I should be aware of when using this compound?

A5: Yes, in addition to the piperidine adduct formation, you should be aware of other common side reactions in Fmoc-SPPS that are not specific to D-Pra but can still occur:

  • Diketopiperazine (DKP) Formation: This is a risk at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[2] Using 2-chlorotrityl chloride resin can help mitigate this issue due to its steric bulk.[1]

  • Aspartimide Formation: If your sequence contains Asp residues, particularly Asp-Gly or Asp-Ser sequences, aspartimide formation can occur under basic conditions, leading to impurities.[7]

  • Aggregation: Hydrophobic sequences or longer peptides can aggregate, leading to incomplete deprotection and coupling.[1] Switching to solvents like N-methylpyrrolidone (NMP) or using chaotropic salts can help disrupt aggregation.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of D-Pra-containing peptides.

Observed Problem Potential Cause Recommended Solution(s)
Primary peak in LC-MS has a mass of [M+85] Michael addition of piperidine to the D-Pra side chain.1. Switch deprotection reagent to 2% DBU in DMF. 2. Use 20% piperazine in DMF as a milder alternative. 3. Minimize piperidine deprotection time (e.g., 2 x 1.5 min).
Low yield of the final peptide 1. Incomplete Coupling: Steric hindrance at the D-Pra residue. 2. Aggregation: The peptide chain is aggregating on the resin. 3. DKP Formation: If D-Pra is the second amino acid.1. Perform a double coupling for the D-Pra residue. Use a potent coupling reagent like HATU or COMU.[6] 2. Switch the primary solvent from DMF to NMP. Consider sonication during coupling/deprotection.[1] 3. Synthesize on 2-chlorotrityl chloride resin.
Multiple deletion sequences in LC-MS 1. Incomplete Fmoc Deprotection: Aggregation is preventing the base from reaching the N-terminus. 2. Inefficient Coupling: Steric hindrance or aggregation is preventing complete coupling.1. Increase deprotection time slightly or switch to a stronger deprotection solution (e.g., 2% DBU in DMF).[3] 2. See "Low yield" solutions. Ensure high-quality, anhydrous solvents are used.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is the standard procedure for Fmoc-SPPS but may lead to side reactions with D-Pra.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes and drain.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the fulvene-piperidine adduct.[8]

Protocol 2: Modified Deprotection using DBU to Prevent Adduct Formation

This protocol is recommended for sequences containing this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 2% DBU and 2% piperidine in DMF. Agitate for 2-3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh solution of 2% DBU and 2% piperidine in DMF and agitate for 5-7 minutes. The small amount of piperidine acts as a scavenger for dibenzofulvene without causing significant side-chain adduct formation.[3]

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Quality Control by LC-MS Analysis

  • Sample Preparation: After completing the synthesis, cleave a small amount of peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze using LC-MS.

  • Interpretation: Check the resulting mass spectrum for the expected molecular weight [M+H]⁺. Look for a peak at [M+85.15+H]⁺, which would indicate the presence of the piperidine adduct.

Visual Guides and Workflows

Chemical Pathways

cluster_0 Intended Fmoc Deprotection cluster_1 Side Reaction: Piperidine Addition Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide 1. Piperidine 2. β-elimination DBF_Adduct DBF-Piperidine Adduct Fmoc_Peptide->DBF_Adduct Forms DBF byproduct, trapped by Piperidine Pra_Peptide Peptide with D-Pra Side Chain (Alkyne) Adduct_Peptide Peptide with Piperidine-Pra Adduct (Mass +85 Da) Pra_Peptide->Adduct_Peptide Piperidine (Nucleophile)

Caption: Reaction pathways for intended Fmoc deprotection and the D-Pra side reaction.

Troubleshooting Workflow

Start Start: Synthesize D-Pra Peptide QC QC Step: Analyze crude peptide by LC-MS Start->QC CheckMass Is [M+85] peak present? QC->CheckMass Success Success: Proceed with purification CheckMass->Success No Troubleshoot Troubleshoot: Implement modified deprotection CheckMass->Troubleshoot Yes Re_Synthesize Re-synthesize using Protocol 2 (DBU) Troubleshoot->Re_Synthesize Re_QC Re-run LC-MS analysis Re_Synthesize->Re_QC Re_QC->Success Problem Solved Re_QC->Troubleshoot Problem Persists

Caption: Troubleshooting workflow for identifying and resolving D-Pra side reactions.

References

Minimizing racemization of Fmoc-D-Pra-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization of Fmoc-D-propargylglycine-OH (Fmoc-D-Pra-OH) during the critical activation step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a specific enantiomer (in this case, the D-form of propargylglycine) into a mixture of both D- and L-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect L-amino acid, resulting in a diastereomeric peptide impurity. This impurity can be difficult to separate from the target peptide and may dramatically alter its biological activity, therapeutic efficacy, and safety profile.

Q2: What is the primary mechanism of racemization during the activation of this compound?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] During activation, the α-proton of the amino acid becomes acidic and can be removed by a base. The resulting planar intermediate can be re-protonated from either side, leading to a loss of stereochemical integrity.

Q3: How does the choice of coupling reagent affect the racemization of this compound?

A3: The coupling reagent is a critical factor. Onium salt reagents (e.g., HBTU, HATU) are highly efficient but can promote racemization, especially with pre-activation in the presence of a strong base.[3] Carbodiimide (B86325) reagents, like Diisopropylcarbodiimide (DIC), when used with racemization-suppressing additives, are generally a safer choice.[3] For particularly sensitive amino acids, reagents like DEPBT or COMU have been shown to be effective in minimizing racemization.[4]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A4: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents. They form an activated ester intermediate that is more reactive towards the amine on the resin and less prone to forming the problematic oxazolone (B7731731) intermediate.[5]

Q5: Which bases are recommended to minimize racemization?

A5: Strong bases like N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[4] It is recommended to use weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6] In some cases, using combinations like COMU with 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) can nearly eliminate racemization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of L-Pra diastereomer detected in final peptide. Use of onium salt activators (HBTU, HATU) with a strong base (DIPEA).Switch to a carbodiimide-based activation with a racemization-suppressing additive (e.g., DIC/OxymaPure®).[3] For very sensitive couplings, consider using DEPBT or COMU with a hindered base like TMP.[4]
Prolonged pre-activation time.Avoid pre-activation. Add the coupling reagents directly to the resin after adding the amino acid solution.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature).[1][6]
Incomplete coupling of this compound. Insufficient activation.If racemization is not an issue, a more powerful activator like HATU can be used, but with a weaker base and no pre-activation.
Steric hindrance.Extend the coupling time. Double coupling may be necessary.

Data Summary

Coupling Reagent Base Relative Racemization Risk Key Considerations
HBTU/HATUDIPEAHighFast coupling but high risk of racemization, especially with pre-activation.[7]
HBTU/HATUNMM/CollidineModerateReduced racemization compared to DIPEA.[1]
DIC/HOBtNoneLowA classic combination for suppressing racemization.[5]
DIC/OxymaPure®NoneVery LowOxymaPure® is often more effective than HOBt at suppressing racemization.[3]
DEPBTDIPEA/CollidineVery LowKnown for its remarkable resistance to racemization.[7]
COMUTMP/DMPVery LowA third-generation uronium reagent shown to be highly effective at preventing epimerization.[4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the incorporation of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), dichloromethane (B109758) (DCM) (3x), and finally DMF (3x).

  • Coupling Solution Preparation (in a separate vessel):

    • Dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/additive solution to the resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling can be repeated.

    • Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5x).

Protocol 2: Analysis of D-Pra Racemization by Chiral HPLC

This protocol outlines the general procedure for determining the enantiomeric purity of the incorporated Pra residue after peptide synthesis and cleavage.

  • Peptide Hydrolysis:

    • Cleave a small sample of the final peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Precipitate the peptide in cold diethyl ether, wash, and dry.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. To differentiate racemization during synthesis from that occurring during hydrolysis, 6N DCl in D₂O can be used.[8][9]

    • Dry the hydrolysate completely under vacuum.

  • Sample Preparation:

    • Reconstitute the dried amino acid mixture in a suitable mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for the separation of underivatized amino acids or their Fmoc derivatives. Examples include:

      • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T).[10]

      • Quinine-based zwitterionic or anion-exchanger CSPs.[8]

    • Mobile Phase: The mobile phase will depend on the chosen column. Common mobile phases are hydro-organic (e.g., methanol/water with acidic or basic additives) or polar organic.[8][10]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Analysis: Inject the sample and integrate the peaks corresponding to the D- and L-Pra enantiomers. The percentage of racemization can be calculated from the peak areas. A standard of L-Pra should be run to confirm the elution order.

Visualizations

Caption: Mechanism of racemization via oxazolone formation during activation.

Troubleshooting_Workflow start High Racemization Detected? reagent Review Coupling Reagent & Base start->reagent Yes switch_reagent Switch to DIC/OxymaPure or DEPBT/COMU reagent->switch_reagent Using HBTU/HATU/DIPEA switch_base Use Weaker/Hindered Base (NMM, Collidine, TMP) reagent->switch_base Using Strong Base temp Lower Coupling Temperature (e.g., to 0°C) preact Eliminate Pre-activation Step temp->preact end Racemization Minimized preact->end switch_reagent->temp switch_base->temp

Caption: Troubleshooting workflow for high racemization.

References

Technical Support Center: Optimizing Peptide Cleavage with Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the cleavage of peptides containing Fmoc-D-Pra-OH from the resin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides incorporating D-propargylglycine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for peptides containing this compound?

A1: For most peptides containing D-propargylglycine (D-Pra), a standard trifluoroacetic acid (TFA)-based cleavage cocktail is effective. The alkyne side chain of D-Pra is generally stable under standard cleavage conditions. A widely used and effective cocktail is a mixture of TFA, deionized water, and triisopropylsilane (B1312306) (TIS). A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.[1][2] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of protecting groups, thereby preventing side reactions.[3][4]

Q2: Are there any specific side reactions to be aware of when cleaving peptides with D-Pra-OH?

A2: While the propargyl group is relatively stable, the primary concern during cleavage is not typically with the D-Pra residue itself, but with other sensitive amino acids in the peptide sequence. During acid-mediated cleavage, protecting groups are removed, generating highly reactive carbocations.[2][3] These can lead to undesired side reactions, such as alkylation of sensitive residues like tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys).[2][3] Therefore, the choice of scavengers is critical and should be dictated by the overall composition of your peptide.

Q3: How do I choose the right scavengers for my cleavage cocktail?

A3: The selection of scavengers is crucial for obtaining a high-purity peptide. Here are some general guidelines:

  • For most peptides (including those with D-Pra and no other sensitive residues): A cocktail of TFA/Water/TIS (95:2.5:2.5) is generally sufficient.

  • For peptides containing Trp, Met, or Cys: It is advisable to include a thiol scavenger like 1,2-ethanedithiol (B43112) (EDT) to prevent oxidation and other side reactions.[2][5] A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[2]

  • For peptides with multiple arginine residues: Extended cleavage times may be necessary to ensure complete deprotection of the side chain.[2]

Q4: Can I optimize the cleavage time for my D-Pra-containing peptide?

A4: Yes, optimizing the cleavage time can improve your results. A standard cleavage time is 2-3 hours at room temperature.[6] However, for peptides with sterically hindered residues or multiple protecting groups, extending the cleavage time to 4 hours may be beneficial. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[2][7]

Q5: My peptide is not precipitating well in cold ether. What should I do?

A5: Poor precipitation can be due to several factors. If your peptide is highly hydrophobic, it may be soluble in ether. In such cases, you can try concentrating the TFA solution under a stream of nitrogen before adding it to the cold ether. Alternatively, you can try precipitating with a different non-polar solvent or directly lyophilize the peptide from an aqueous solution after ether extraction to remove scavengers.

Troubleshooting Guide

This section addresses specific issues you might encounter during the cleavage of your this compound containing peptide.

Problem Potential Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage reaction time to 4 hours. After the initial cleavage, treat the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.
Peptide adsorption to the resin.Ensure thorough washing of the resin with fresh TFA after the initial filtration.
Inefficient precipitation.Concentrate the TFA filtrate before adding it to cold ether. Try a different precipitation solvent.
Presence of Unexpected Peaks in HPLC/MS Incomplete removal of side-chain protecting groups.Extend the cleavage time. For difficult-to-remove protecting groups (e.g., on arginine), consider a stronger cleavage cocktail or longer reaction times.[2]
Side reactions with sensitive amino acids (Trp, Met, Tyr, Cys).Ensure the use of appropriate scavengers in your cleavage cocktail (e.g., EDT for Cys and Met containing peptides).[2][5]
Aspartimide formation (if Asp is present).This is more of a concern during synthesis, but cleavage conditions can exacerbate the issue. Using milder cleavage conditions might be necessary.
Discoloration of the Cleavage Mixture Oxidation of sensitive residues.Use a cleavage cocktail containing scavengers like EDT or phenol.[2][5]
Formation of by-products from the resin or linker.Ensure the resin is thoroughly washed before cleavage. For some resins, a two-step cleavage procedure may be beneficial.

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides with this compound

This protocol is suitable for peptides containing D-Pra and other non-sensitive amino acids.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel.

    • Wash the resin with DCM (3 x 1 min) to swell the resin and remove any residual solvents.[1]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[1]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/water/TIS (95:2.5:2.5 v/v/v).[1] For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[1]

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle swirling.[1] A white precipitate of the peptide should form.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.[1]

  • Peptide Washing and Drying:

    • Pellet the peptide by centrifugation.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2 x 5 mL).

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage for Peptides with this compound and Sensitive Residues

This protocol is recommended for peptides containing D-Pra along with sensitive amino acids such as Trp, Met, or Cys.

Materials:

  • Same as Protocol 1, with the addition of phenol, thioanisole, and 1,2-ethanedithiol (EDT).

Procedure:

  • Resin Preparation:

    • Follow steps 1a-1c from Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[2] For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Follow step 3 from Protocol 1.

  • Peptide Precipitation and Isolation:

    • Follow steps 4a-4d from Protocol 1.

  • Peptide Washing and Drying:

    • Follow steps 5a-5d from Protocol 1.

Visualizations

CleavageWorkflow Resin Dried Peptide-Resin (with this compound) Wash Wash with DCM Resin->Wash Cleavage Add Cleavage Cocktail (e.g., TFA/H2O/TIS) 2-3 hours @ RT Wash->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge WashDry Wash with Cold Ether & Dry Centrifuge->WashDry CrudePeptide Crude Peptide WashDry->CrudePeptide

Caption: General experimental workflow for peptide cleavage from resin.

SideReactions Cleavage TFA Cleavage Carbocations Reactive Carbocations (from protecting groups & linker) Cleavage->Carbocations SensitiveResidues Sensitive Residues (Trp, Met, Tyr, Cys) Carbocations->SensitiveResidues attack Scavengers Scavengers (TIS, EDT, etc.) Carbocations->Scavengers trapped by SideProducts Undesired Side Products (e.g., Alkylation) SensitiveResidues->SideProducts Neutralized Neutralized Species Scavengers->Neutralized

References

Technical Support Center: Fmoc-D-Pra-OH & Diketopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid diketopiperazine (DKP) formation when using Fmoc-D-Pra-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Minimizing Diketopiperazine (DKP) Formation

Issue: Significant impurity corresponding to the mass of a diketopiperazine is observed after coupling an amino acid to a resin-bound D-Pra residue.

Cause: Diketopiperazine (DKP) formation is a common side reaction in Fmoc-based SPPS, particularly when a D-amino acid or an N-substituted amino acid like D-propargylglycine (D-Pra) is in the penultimate position of the resin-bound peptide.[1][2] The free N-terminal amine of the dipeptide intramolecularly attacks the ester linkage to the resin, cleaving the peptide chain and forming a stable six-membered ring.[1][3]

Solutions:

StrategyActionRationale
Modify Fmoc Deprotection Replace the standard 20% piperidine (B6355638) in DMF with a milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP.[1][3]This combination has been shown to drastically reduce DKP formation by minimizing the time the reactive N-terminal amine is exposed to strongly basic conditions.[1][3]
Employ Dipeptide Coupling Instead of stepwise coupling, synthesize the Fmoc-Xaa-D-Pra-OH dipeptide in solution and couple it as a single unit to the resin.This strategy completely bypasses the formation of the DKP-susceptible dipeptide intermediate on the solid support.[4]
Optimize Reaction Conditions Reduce the Fmoc deprotection time and carry out the reaction at a lower temperature.Lowering the temperature and minimizing the exposure time to basic conditions can significantly suppress the rate of DKP formation.[5]
Change the Nα-Protecting Group For particularly problematic sequences, consider using an alternative Nα-protecting group like Boc (tert-butyloxycarbonyl) or Trt (trityl).These protecting groups are cleaved under acidic or other non-basic conditions, thus avoiding the base-catalyzed intramolecular cyclization that leads to DKP formation.[3]
Select an Appropriate Resin Utilize a bulky resin, such as 2-chlorotrityl chloride resin.The steric hindrance provided by bulky resins can physically impede the N-terminal amine from attacking the resin linkage, thereby reducing the likelihood of DKP formation.[4]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem?

A1: Diketopiperazine formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis. It involves the cyclization of a dipeptide at the N-terminus of the growing peptide chain, which is then cleaved from the solid support.[3][5] This is problematic because it truncates the desired peptide sequence, leading to a significant reduction in the final product yield and complicating the purification process due to the presence of the DKP byproduct.[1]

Q2: Why is this compound particularly susceptible to DKP formation?

A2: The susceptibility of sequences containing D-Pra to DKP formation is due to two main factors. First, D-amino acids in the penultimate position are known to increase the rate of this side reaction. Second, D-Pra is an N-substituted amino acid, and like proline and other N-alkyl amino acids, it can facilitate the necessary cis-amide bond conformation that precedes the intramolecular cyclization.[3]

Q3: Can the choice of solvent affect the rate of DKP formation?

A3: Yes, the solvent can influence the rate of DKP formation. While DMF is a standard solvent for SPPS, studies have shown that solvents like N-methyl-2-pyrrolidone (NMP) can be beneficial.[5] In some cases, less polar solvents have been shown to increase the rate of DKP formation.[6] The stability of the Fmoc-protected peptide intermediate can vary significantly between solvents like DMF, NMP, and DMSO.[5][7]

Q4: How does the standard piperidine-based Fmoc deprotection promote DKP formation?

A4: The standard procedure for removing the Fmoc protecting group involves using a basic solution, typically 20% piperidine in DMF.[3] This deprotection step exposes the N-terminal amine of the dipeptide. This newly liberated amine then acts as a nucleophile, attacking the carbonyl carbon of the ester linkage to the resin, which leads to the formation of the DKP ring and cleavage from the support.[1][2]

Data Presentation: Impact of Deprotection Conditions on DKP Formation

The following table summarizes quantitative data from a study investigating the effect of different Fmoc deprotection reagents on the extent of DKP formation for a susceptible peptide sequence.

Deprotection ReagentSolventDKP Formation (%)Reference
20% (v/v) piperidineDMF13.8[3]
5% (v/v) piperidineDMF12.2[3]
20% (v/v) piperidineToluene11.7[3]
5% (w/v) piperazineDMF< 4[3]
5% (w/v) piperazineNMP< 4[3]
2% DBU / 5% piperazineNMPDrastically Reduced[1][3]

Data adapted from a study on a DKP-prone sequence and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Stepwise SPPS with Modified Fmoc Deprotection

This protocol details the manual solid-phase synthesis of a peptide containing D-Pra, incorporating a modified deprotection step to minimize DKP formation.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids, including this compound

  • Coupling reagents (e.g., HCTU, HATU)

  • Coupling base (e.g., DIPEA, 2,4,6-collidine)

  • Solvents: N-methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)

  • Fmoc deprotection solution: 2% DBU / 5% piperazine in NMP (v/v/v)

  • Washing solvents: NMP, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in NMP for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using the standard 20% piperidine/DMF or the modified deprotection solution.

    • Wash the resin thoroughly with NMP.

    • Couple the first Fmoc-protected amino acid using your chosen coupling reagents and base in NMP for 1-2 hours.

  • Incorporation of this compound:

    • Perform Fmoc deprotection of the resin-bound amino acid.

    • Couple this compound as described in step 2.

  • Crucial Step (Fmoc Deprotection of D-Pra):

    • Use the 2% DBU / 5% piperazine in NMP deprotection solution.

    • Reduce deprotection time (e.g., 2 x 5-7 minutes).

    • Immediately after washing, proceed to the next coupling step to minimize the time the free amine is exposed.

  • Chain Elongation: Continue the synthesis by repeating the deprotection (using the modified solution) and coupling cycles.

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin, dry it, and treat it with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

Protocol 2: Dipeptide Coupling Strategy

This is the most robust method to completely avoid DKP formation at the D-Pra step.

Procedure:

  • Synthesize Fmoc-Xaa-D-Pra-OH dipeptide: Synthesize the dipeptide in solution phase using standard coupling chemistry. Purify the dipeptide before use in SPPS.

  • Resin Preparation: Swell and deprotect the resin as in Protocol 1.

  • Dipeptide Coupling:

    • Dissolve the purified Fmoc-Xaa-D-Pra-OH dipeptide and coupling reagents in NMP.

    • Add the solution to the deprotected resin and allow the reaction to proceed for 2-4 hours, or until completion as monitored by a ninhydrin (B49086) test.

  • Chain Elongation: Continue with standard SPPS cycles for the remaining amino acids.

Visualizations

DKP_Formation_Pathway cluster_pathways Competing Pathways Start Fmoc-D-Pra-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Intermediate H₂N-D-Pra-AA-Resin (Free Amine Intermediate) Deprotection->Intermediate Coupling Successful Coupling of next Fmoc-AA Intermediate->Coupling Desired Pathway DKP Intramolecular Cyclization (DKP Formation) Intermediate->DKP Side Reaction Product Fmoc-AA-D-Pra-AA-Resin (Desired Product) Coupling->Product Byproduct Diketopiperazine + Truncated Resin DKP->Byproduct

Caption: Competing reaction pathways after Fmoc deprotection of a D-Pra-containing dipeptide on resin.

Troubleshooting_Logic Start DKP Formation Detected? ChangeDeprotection Modify Deprotection: Use 2% DBU / 5% Piperazine in NMP Start->ChangeDeprotection Yes UseDipeptide Use Dipeptide Strategy: Couple Fmoc-Xaa-D-Pra-OH Start->UseDipeptide Yes OptimizeConditions Optimize Conditions: ↓ Time, ↓ Temperature ChangeDeprotection->OptimizeConditions If still an issue Success DKP Minimized ChangeDeprotection->Success UseDipeptide->Success ChangeResin Change Resin: Use bulky 2-Cl-Trt resin OptimizeConditions->ChangeResin If still an issue OptimizeConditions->Success ChangeResin->Success

Caption: Decision workflow for troubleshooting and preventing diketopiperazine (DKP) formation.

References

Aspartimide formation in sequences with Fmoc-D-Pra-OH and Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation in sequences containing aspartic acid, with special considerations for syntheses involving Fmoc-D-Pra-OH (Fmoc-D-propargylglycine).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A1: Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS.[1] It is a base-catalyzed intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][2] This reaction is primarily triggered by the basic conditions used for the removal of the Fmoc protecting group, typically with piperidine (B6355638).[2][3] The resulting five-membered succinimide (B58015) ring is known as an aspartimide.[1]

This side reaction is problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide ring can be opened by nucleophiles such as piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[4]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the incorporation of D-aspartyl residues.[4]

  • Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and, in some cases, impossible.[2][4]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[2]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The propensity for aspartimide formation is highly dependent on the peptide sequence.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1][5]

  • Asp-Asn (D-N) [1]

  • Asp-Ser (D-S) [1]

  • Asp-Thr (D-T) [1]

  • Asp-Arg (D-R) [2]

Q3: How does the inclusion of this compound in a sequence with Aspartic Acid affect aspartimide formation?

A3: this compound is Fmoc-D-propargylglycine, a non-canonical amino acid with a terminal alkyne group in its side chain.[6][7] There is currently a lack of specific published data directly examining the influence of D-propargylglycine on the rate of aspartimide formation at an adjacent aspartic acid residue.

However, based on the established mechanism, the steric bulk of the amino acid C-terminal to the Asp residue is a key factor. The side chain of D-propargylglycine (–CH2–C≡CH) is relatively small and unbranched near the peptide backbone. Therefore, it is reasonable to hypothesize that an Asp-D-Pra sequence may be moderately susceptible to aspartimide formation, potentially more so than sequences with bulky flanking residues like Valine or Phenylalanine. Researchers should exercise caution and consider employing preventative strategies when synthesizing peptides containing an Asp-D-Pra motif.

Q4: Can aspartimide formation be completely eliminated?

A4: While completely eliminating aspartimide formation can be challenging, it can be suppressed to negligible levels.[8] The use of non-ester-based side-chain masking groups or backbone protection strategies have been shown to be highly effective in preventing this side reaction.[4][8] For instance, protecting the backbone amide nitrogen with a group like 2-hydroxy-4-methoxybenzyl (Hmb) can completely suppress aspartimide formation.[9]

Troubleshooting Guides

Problem 1: Significant byproduct peaks are observed during HPLC analysis of a crude peptide containing an Asp-Xxx sequence.

  • Root Cause: This is likely due to aspartimide formation, especially if the peptide contains a susceptible sequence like Asp-Gly. The byproducts are typically the aspartimide intermediate itself, and the resulting α- and β-aspartyl peptides (including their epimers).

  • Solution:

    • Modify Deprotection Conditions:

      • Use a Weaker Base: Replace the standard 20% piperidine in DMF with 5% piperazine (B1678402) in DMF. Piperazine is a weaker base and has been shown to suppress aspartimide formation.[10]

      • Add an Acidic Additive: Add 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution.[1][10] Alternatively, a 5% formic acid solution in the deprotection cocktail can significantly reduce aspartimide formation.[1][11]

    • Employ Sterically Hindered Asp Protecting Groups: Instead of the standard Fmoc-Asp(OtBu)-OH, use a derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[4][10]

    • Utilize Backbone Protection: For highly susceptible sequences like Asp-Gly, use a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the intramolecular cyclization.[10][12]

Problem 2: The mass spectrum of the crude peptide shows a peak at M-18, but the main peak has the correct mass, yet the HPLC shows multiple, poorly resolved peaks.

  • Root Cause: The M-18 peak corresponds to the dehydrated aspartimide intermediate. The main peak with the correct mass is likely a mixture of the desired α-peptide and the rearranged β-peptide, which are isomers and thus have the same mass but different retention times on HPLC.[8]

  • Solution:

    • Optimize HPLC Purification: Use a shallower gradient and a high-resolution column to attempt to separate the isomeric species.

    • Re-synthesis with preventative measures: The most effective solution is to re-synthesize the peptide using one or more of the strategies outlined in Problem 1 to minimize the formation of these hard-to-separate byproducts from the outset.

Problem 3: Aspartimide formation is still observed even when using a less susceptible Asp-Xxx sequence or when incorporating this compound.

  • Root Cause: Other factors can exacerbate aspartimide formation, including elevated temperatures (common in microwave-assisted SPPS), prolonged exposure to basic deprotection reagents, and the polarity of the solvent.[1][8]

  • Solution:

    • Temperature Control: If using microwave synthesis, consider reducing the temperature during the coupling and deprotection steps, especially for the amino acids around the Asp residue.

    • Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal. Monitor the deprotection reaction to avoid unnecessarily long exposure to the basic solution.

    • Solvent Choice: While DMF is the standard solvent, be aware that higher polarity can increase the rate of aspartimide formation.[8] Ensure the DMF is anhydrous.

Data Presentation

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Aspartimide Formation

Fmoc-Asp DerivativeProtecting Group% Aspartimide Formation (Asp-Gly sequence)% D-Asp FormedReference
Fmoc-Asp(OtBu)-OHtert-ButylHighHigh
Fmoc-Asp(OMpe)-OH3-methylpent-3-ylModerateModerate
Fmoc-Asp(OBno)-OH5-n-butyl-5-nonylVery Low (0.1%/cycle)Low[4]

Data represents relative levels of aspartimide formation under stress conditions (prolonged piperidine treatment) for the model peptide VKDGYI.

Table 2: Influence of Fmoc Deprotection Reagent on Aspartimide Formation

Deprotection ReagentCompositionRelative Aspartimide FormationReference
Standard20% Piperidine in DMFHigh[1][10]
Weaker Base5% Piperazine in DMFLow[10]
Additive20% Piperidine + 0.1 M HOBt in DMFLow[1][10]
Acidic Additive20% Piperidine + 5% Formic Acid in DMFVery Low[1][11]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a standard cycle for Fmoc-SPPS. For sequences prone to aspartimide formation, modifications from Protocol 2 should be incorporated.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent like HATU (3.98 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min), followed by DMF (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation

This protocol should be used for the deprotection step after coupling an amino acid to an Asp residue, especially in susceptible sequences.

  • Prepare Modified Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the modified deprotection solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the modified deprotection solution and agitate for 10 minutes.

    • Drain the solution.

  • Washing: Proceed with the standard washing protocol as described in Protocol 1, step 3.

Protocol 3: Peptide Cleavage and Deprotection

This is a general protocol for cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (5 x 1 min) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry.

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reagents Reagents cluster_intermediates Reaction Intermediates & Products Peptide ...-Xaa-Asp(OR)-Yaa-... Deprotonated_Amide Deprotonated Backbone Amide Piperidine Piperidine (Base) Piperidine->Deprotonated_Amide Deprotonation of Yaa Amide Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated_Amide->Aspartimide Intramolecular Nucleophilic Attack Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis (Ring Opening) Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis (Ring Opening) Epimers D-Asp Epimers (Side Products) Aspartimide->Epimers Racemization Troubleshooting_Workflow cluster_options Mitigation Strategies Start Aspartimide Formation Suspected (e.g., Asp-Gly, Asp-Asn, Asp-D-Pra) Strategy1 Modify Fmoc Deprotection Start->Strategy1 Strategy2 Use Sterically Hindered Asp Protecting Group Start->Strategy2 Strategy3 Employ Backbone Protection Start->Strategy3 Option1a Weaker Base (e.g., 5% Piperazine) Strategy1->Option1a Option1b Acidic Additive (e.g., 0.1M HOBt) Strategy1->Option1b Option2a Fmoc-Asp(OMpe)-OH Strategy2->Option2a Option2b Fmoc-Asp(OBno)-OH Strategy2->Option2b Option3a Use Dmb-dipeptide (e.g., Fmoc-Asp-Dmb-Gly-OH) Strategy3->Option3a Check_Purity Synthesize and Analyze Crude Peptide (HPLC/MS) Success Problem Resolved: Purity Acceptable Check_Purity->Success Yes Failure Problem Persists: Re-evaluate & Combine Strategies Check_Purity->Failure No Option1a->Check_Purity Option1b->Check_Purity Option2a->Check_Purity Option2b->Check_Purity Option3a->Check_Purity

References

Technical Support Center: Incomplete Fmoc Removal from Fmoc-D-Pra-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete N-terminal Fmoc deprotection of D-Propargylglycine (D-Pra) containing peptides during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and why is it a concern for Fmoc-D-Pra-OH containing peptides?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This is a critical failure in SPPS as it prevents the subsequent amino acid from being coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity.[1][2]

Peptides containing this compound may be susceptible to incomplete deprotection due to steric hindrance. D-amino acids can present steric challenges that slow down reaction rates compared to their L-counterparts. The propargyl group, while not exceptionally bulky, contributes to the overall steric environment at the N-terminus, potentially hindering the access of the deprotection base, piperidine (B6355638).

Q2: What are the primary causes of incomplete Fmoc removal in SPPS?

Several factors can contribute to inefficient Fmoc removal:

  • Steric Hindrance: The bulky Fmoc group, combined with the side chains of the peptide, can physically obstruct the deprotection reagent from accessing the N-terminal amine.[2] This is a common issue with sterically hindered amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can make the peptide resin less permeable to solvents and reagents.[3]

  • Suboptimal Reagents or Protocols: The use of degraded piperidine solutions, insufficient reaction times, or inadequate reagent concentrations can lead to incomplete deprotection.[1]

  • Poor Resin Swelling: If the solid support is not properly swelled, reagent penetration to all peptide chains can be hindered.[1]

Q3: How can I detect if the Fmoc deprotection of this compound is incomplete?

Several analytical methods can be employed to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few beads of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests that the Fmoc group is still attached.[2][4]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[2][4] A slow, persistent, or incomplete release profile, typically measured around 301 nm, indicates a deprotection issue.[2][4]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide is a reliable method. The presence of deletion sequences (identified by their mass in MS) or Fmoc-adducts in the HPLC chromatogram is a strong indicator of incomplete Fmoc deprotection.[2][4]

Troubleshooting Guide

If you suspect incomplete Fmoc removal for a D-Pra-containing peptide, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) review Step 1: Review Synthesis Protocol & Reagents start->review reagents Are reagents fresh? (e.g., 20% Piperidine/DMF) review->reagents time Is deprotection time adequate? reagents->time Yes prepare Prepare Fresh Deprotection Solution reagents->prepare No modify Step 2: Modify Deprotection Protocol time->modify Yes extend Extend Deprotection Time (e.g., 2 x 10-15 min) time->extend No prepare->review double Perform Double Deprotection modify->double extend->double stronger Use Stronger Base Cocktail (e.g., add 2% DBU) double->stronger end Proceed to Coupling stronger->end G cluster_1 Kaiser Test Workflow start Take Resin Sample add_reagents Add Reagents A, B, C start->add_reagents heat Heat at 100°C for 5 min add_reagents->heat observe Observe Color heat->observe positive Dark Blue: Successful Deprotection observe->positive negative Yellow/Colorless: Incomplete Deprotection observe->negative

References

Technical Support Center: Optimizing CuAAC Reactions for Fmoc-D-Pra-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions on peptides modified with Fmoc-D-Pra-OH.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of using this compound in peptide synthesis for CuAAC reactions?

This compound (Fmoc-D-propargylglycine) is an amino acid derivative containing an alkyne group.[1][2] It is incorporated into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] The terminal alkyne moiety serves as a handle for post-synthetic modification via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for the conjugation of various azide-containing molecules such as fluorophores, PEG chains, or other peptides.[5][6][7]

Q2: What are the critical components of a successful CuAAC reaction on a peptide?

A successful CuAAC reaction requires several key components:

  • An alkyne-modified peptide (e.g., containing this compound).

  • An azide-containing molecule to be conjugated.

  • A source of Copper(I) (Cu(I)) : This is the active catalyst. It can be added directly (e.g., CuI, CuBr) or generated in situ from a Copper(II) (Cu(II)) salt (e.g., CuSO₄) using a reducing agent.[5][8][9]

  • A reducing agent : Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to Cu(I) and protect Cu(I) from oxidation.[5][9][10]

  • A Cu(I)-stabilizing ligand : Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) accelerate the reaction and protect the Cu(I) catalyst from oxidation and disproportionation.[8][9]

  • An appropriate solvent system : A solvent that swells the resin (for on-resin reactions) and dissolves all reactants is crucial. Common solvents include DMF, DMSO, and aqueous buffers.[8][9]

Q3: Should I perform the CuAAC reaction on-resin or in solution?

Both on-resin and solution-phase CuAAC reactions are viable options, and the choice depends on the specific application.

  • On-resin CuAAC : This approach is often preferred as it can minimize intermolecular side reactions and simplify purification, as excess reagents can be washed away from the resin-bound peptide.[11]

  • Solution-phase CuAAC : This is performed after the peptide has been cleaved from the resin. It may be necessary if the azide-containing molecule is not stable to the resin cleavage conditions.

Q4: What are common side reactions during CuAAC on peptides and how can they be minimized?

Common side reactions include:

  • Oxidation of the Cu(I) catalyst : The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen, stalling the reaction.[9] To prevent this, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.[9]

  • Peptide side-chain oxidation : Residues like methionine, cysteine, tyrosine, and histidine can be oxidized by Cu(II) and reactive oxygen species generated in the reaction mixture.[12] The use of a Cu(I)-stabilizing ligand can help minimize this.[12]

  • Reaction of ascorbate byproducts with the peptide : Dehydroascorbate, an oxidation product of sodium ascorbate, can react with arginine, lysine, and N-terminal cysteine residues.[10] Adding a scavenger like aminoguanidine (B1677879) can mitigate these side reactions.[10]

  • Peptide aggregation : Hydrophobic peptides can aggregate, making the alkyne and azide (B81097) groups inaccessible.[8] Using denaturing solvents like DMSO or NMP, or incorporating chaotropic agents like LiCl can help.[13] Microwave-assisted synthesis can also disrupt aggregation.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no reaction conversion 1. Oxidation of Cu(I) catalyst : Exposure to oxygen has deactivated the catalyst.[9] 2. Poor reagent accessibility : The peptide on the solid support is aggregated or poorly solvated.[9] 3. Insufficient reagents : The equivalents of azide, copper, or ascorbate are too low.1. Work under an inert atmosphere : Purge the reaction vessel with nitrogen or argon. Use degassed solvents.[9] 2. Improve solvation : Switch to a better swelling solvent like DMSO or NMP. Consider microwave heating to disrupt aggregation.[9][14] 3. Increase reagent equivalents : Use a higher excess of the azide-containing molecule (e.g., 10-20 equivalents for on-resin reactions). Ensure sufficient copper (e.g., 1-2 equivalents) and ascorbate (e.g., 5-10 equivalents).[9]
Multiple byproducts observed in HPLC/MS 1. Oxidative damage to the peptide : Sensitive amino acid residues have been oxidized.[12] 2. Side reactions with ascorbate byproducts : Dehydroascorbate has modified the peptide.[10] 3. Incomplete Fmoc deprotection during SPPS : This can lead to deletion sequences.[13][15]1. Add a Cu(I)-stabilizing ligand : Use THPTA or TBTA to protect the peptide.[5][8] Ensure the reaction is oxygen-free. 2. Include a scavenger : Add aminoguanidine to the reaction mixture to capture reactive carbonyl byproducts of ascorbate oxidation.[5][10] 3. Optimize SPPS : Ensure complete Fmoc deprotection by using fresh piperidine (B6355638) solution and extending reaction times if necessary. Monitor with a Kaiser test.[13][16]
Difficulty purifying the final product 1. Excess reagents and byproducts : These co-elute with the desired peptide. 2. Formation of copper complexes with the peptide : This can lead to peak broadening in HPLC.1. Perform on-resin CuAAC : This allows for easy washing away of excess reagents.[9] 2. Add a chelating wash step : After the on-resin reaction, wash the resin with a solution of a copper chelator like EDTA (e.g., 0.1 M EDTA in water) to remove residual copper.[9]

Experimental Protocols

Protocol 1: On-Resin CuAAC Reaction

This protocol provides a general procedure for performing a CuAAC reaction on a peptide containing this compound while it is still attached to the solid-phase resin.

Materials:

  • This compound containing peptide-resin

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (optional, but can be beneficial)[17]

  • Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMSO and water.

  • Inert gas (Nitrogen or Argon)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Copper-chelating wash: 0.1 M EDTA in water

Procedure:

  • Resin Preparation : Swell the peptide-resin in the chosen reaction solvent (e.g., DMF) for 30-60 minutes in a reaction vessel.[9]

  • Prepare Reagent Stocks :

    • Azide solution: Prepare a 0.5 M solution of the azide-containing molecule in DMF.

    • CuSO₄ solution: Prepare a 0.1 M solution in deionized water.

    • Sodium Ascorbate solution: Prepare a 1 M solution in deionized water. This solution must be prepared fresh. [9]

    • Ligand solution: Prepare a 0.1 M solution of THPTA or TBTA in the reaction solvent.

  • Reaction Setup :

    • Drain the solvent from the swollen resin.

    • Add the azide solution (10-20 equivalents relative to the resin loading).

    • Add the ligand solution (1-2 equivalents).

    • Add the CuSO₄ solution (1-2 equivalents).[9]

    • Add a base like DIPEA or 2,6-lutidine (5-10 equivalents), if desired.[9][17]

    • Purge the reaction vessel with an inert gas for 5-10 minutes.[16]

  • Initiate the Reaction :

    • Add the freshly prepared sodium ascorbate solution (5-10 equivalents) to initiate the reaction.[9]

  • Reaction :

    • Agitate the mixture at room temperature for 4-12 hours. The reaction should be shielded from light and kept under an inert atmosphere.[9]

  • Washing :

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF.

    • Perform a copper-chelating wash with 0.1 M EDTA in water.

    • Wash with water, followed by DMF, DCM, and MeOH.[9]

  • Drying : Dry the resin under vacuum. The modified peptide is now ready for cleavage from the resin.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the modified peptide from the resin and removing side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin in a fume hood.[6]

  • Agitate the mixture at room temperature for 2-3 hours.[18]

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[19]

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_CuAAC On-Resin CuAAC Reaction cluster_Cleavage Cleavage & Purification a Swell Resin b Fmoc Deprotection a->b c Couple this compound b->c d Couple Subsequent Amino Acids c->d e Swell Peptide-Resin d->e Peptide-Resin f Add Azide, Cu(II)/Ligand e->f g Add Sodium Ascorbate f->g h React (4-12h) g->h i Wash Resin (DMF, EDTA, H2O) h->i j Cleavage from Resin (TFA) i->j k Precipitate with Ether j->k l Purify by HPLC k->l m Characterize (MS) l->m CuAAC_Cycle CuII Cu(II)SO4 CuI Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Peptide-Alkyne Alkyne Peptide-Alkyne Azide R-N3 Triazole_Complex Cu-Triazole Complex Cu_Acetylide->Triazole_Complex + R-N3 Triazole_Complex->CuI Catalyst Regeneration Product Triazole Product Triazole_Complex->Product Protonolysis Troubleshooting start Low CuAAC Yield? check_oxygen Was reaction run under inert atmosphere? start->check_oxygen run_inert Action: Repeat reaction under N2 or Ar atmosphere. Use degassed solvents. check_oxygen->run_inert No check_aggregation Is peptide sequence prone to aggregation? check_oxygen->check_aggregation Yes success Problem Solved run_inert->success change_solvent Action: Switch solvent to DMSO or NMP. Consider microwave heating. check_aggregation->change_solvent Yes check_reagents Are reagent concentrations and equivalents sufficient? check_aggregation->check_reagents No change_solvent->success increase_reagents Action: Increase equivalents of azide, copper, and ascorbate. check_reagents->increase_reagents No check_reagents->success Yes increase_reagents->success

References

Technical Support Center: Fmoc-D-Pra-OH Stability and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) in various cleavage cocktails and troubleshooting for common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the alpha-amino group is base-labile, making it compatible with standard Fmoc-based synthesis strategies. The key feature of D-Pra is its propargyl group (a side chain containing an alkyne), which serves as a versatile chemical handle. This alkyne moiety can be used for post-synthesis modifications, such as "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), for creating cyclic peptides, or for introducing probes and labels.

Q2: Is the propargyl side chain of D-Pra stable during standard TFA cleavage?

Generally, the alkyne group in the D-Pra side chain is stable under the acidic conditions of standard trifluoroacetic acid (TFA)-based cleavage.[1] Alkynes are less susceptible to electrophilic addition than alkenes.[2] However, the choice of scavengers and the duration of cleavage can influence its stability and the formation of potential side products.

Q3: What are the potential side reactions involving the D-Pra side chain during cleavage?

While the propargyl group is relatively robust, potential side reactions in strong acid include:

  • Hydration: In the presence of water in the cleavage cocktail, the alkyne can undergo hydration to form a ketone via an enol intermediate. This is typically a slow reaction in the absence of a specific catalyst (like mercury salts) but can occur to a minor extent during prolonged cleavage times.[3]

  • Alkylation: Cationic species generated from other protecting groups or the resin linker during cleavage can potentially react with the electron-rich triple bond, although this is less common than with other sensitive residues like Tryptophan or Methionine.

Q4: How do I choose the optimal cleavage cocktail for a peptide containing D-Pra?

The choice of cleavage cocktail should be primarily dictated by the other amino acids present in your peptide sequence.[4] For peptides containing only acid-stable residues in addition to D-Pra, a simple TFA/scavenger mixture is sufficient. If your peptide contains sensitive residues like Cys, Met, or Trp, a more complex cocktail with specific scavengers is necessary to prevent their modification.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peak in HPLC with +18 Da mass increase Hydration of the propargyl group to a ketone.- Reduce the water content in the cleavage cocktail if possible. - Minimize the cleavage time to the minimum required for complete deprotection of other residues (typically 1.5-3 hours).[3] - Perform a trial cleavage at different time points to determine the optimal duration.
Low yield of the desired peptide Incomplete cleavage from the resin or side reactions involving other residues.- Ensure sufficient cleavage time, especially for long peptides or those with multiple Arg(Pbf) residues. - Use a cleavage cocktail with appropriate scavengers for other sensitive amino acids in the sequence.[6] - Confirm complete cleavage using a qualitative test like the Kaiser test on a few resin beads post-cleavage.[7]
Multiple unidentifiable peaks in HPLC General side reactions from cleavage, not specific to D-Pra.- Ensure high-quality, fresh TFA and scavengers are used.[8] - Optimize the scavenger cocktail based on the full peptide sequence. For example, use triisopropylsilane (B1312306) (TIS) to scavenge trityl cations and 1,2-ethanedithiol (B43112) (EDT) for others.[4] - Review the overall synthesis protocol for issues during coupling or deprotection steps that may lead to deletion or modified sequences.[6]

Data Presentation

Cleavage CocktailComposition (v/v)Expected D-Pra Side Chain StabilityNotes
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OHigh Recommended for peptides without other sensitive residues. The low water content minimizes the risk of alkyne hydration.[4] TIS is an excellent scavenger for trityl groups.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHigh A robust, general-purpose cocktail for peptides with multiple sensitive residues (Arg, Trp, Cys, Met).[5] The higher water content slightly increases the theoretical risk of hydration compared to the standard cocktail, but this is generally not a significant issue.
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISHigh Good for scavenging trityl groups but offers less protection for Cys and Met compared to Reagent K.[5] Stability of D-Pra is expected to be similar to Reagent K.
TFA/H₂O 95% TFA, 5% H₂OModerate to High The absence of scavengers can lead to side reactions on other sensitive residues. The higher water content may slightly increase the potential for hydration of the propargyl group during extended cleavage times. Not generally recommended if other sensitive residues are present.

Experimental Protocols

Protocol 1: Standard Cleavage of a D-Pra Containing Peptide

This protocol is suitable for peptides containing D-Pra but lacking other sensitive residues like Cys, Met, or Trp.

  • Resin Preparation:

    • Transfer the dried peptide-resin (e.g., 100 mg) to a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin.

    • Gently agitate the mixture at room temperature for 1.5 to 3 hours.

  • Peptide Precipitation:

    • Filter the resin using a sintered glass funnel and collect the TFA filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualization

Workflow for Selecting a Cleavage Cocktail for D-Pra Peptides

Cleavage_Cocktail_Selection Cleavage Cocktail Selection for D-Pra Peptides start Start: Peptide containing D-Pra synthesized check_sensitive Are other sensitive residues (Cys, Met, Trp, Arg(Pbf)) present? start->check_sensitive no_sensitive Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) check_sensitive->no_sensitive No yes_sensitive Use Reagent K: TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) check_sensitive->yes_sensitive Yes cleavage Perform Cleavage (1.5 - 3 hours) no_sensitive->cleavage yes_sensitive->cleavage precipitation Precipitate with cold ether cleavage->precipitation end End: Isolate crude peptide precipitation->end

Caption: Decision workflow for choosing an appropriate cleavage cocktail.

References

Dealing with steric hindrance when coupling adjacent to Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance when coupling an amino acid adjacent to Fmoc-D-Pra-OH (N-α-Fmoc-D-propargylglycine) during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling step immediately following the incorporation of this compound. The primary challenge is the steric bulk presented by the propargyl group, which can impede the efficient coupling of the subsequent amino acid.

Observation Potential Cause Recommended Solution
Positive Kaiser Test (or other amine test) after a single coupling Incomplete Coupling due to Steric Hindrance: The propargyl side chain of D-Pra is sterically hindering the incoming activated amino acid, preventing complete reaction.1. Double Coupling: Immediately after the first coupling and subsequent washes, perform a second coupling with a fresh solution of activated amino acid and coupling reagent. 2. Increase Coupling Time: Extend the reaction time for the single coupling to 2-4 hours or, in difficult cases, overnight. 3. Use a More Potent Coupling Reagent: Switch from standard carbodiimide (B86325) reagents (like DIC/HOBt) to a more potent uronium/aminium or phosphonium (B103445) salt reagent (e.g., HATU, HCTU, COMU, or PyAOP).
Low yield of the target peptide after cleavage Peptide Chain Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, limiting reagent access. Cumulative Incomplete Couplings: Minor, undetected incomplete couplings at the hindered position over the course of the synthesis can lead to a significant decrease in the final yield.1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides. A mixture of DMF and NMP can also be effective. 2. Microwave-Assisted Synthesis: Employ microwave heating during the coupling step. This can disrupt secondary structures and provide the energy to overcome the activation barrier of the sterically hindered coupling. 3. Incorporate Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help to disrupt peptide aggregation.
Presence of deletion sequences (Target Peptide - 1 Amino Acid) in Mass Spectrometry Failed Coupling at the Hindered Position: A significant portion of the peptide chains failed to couple with the amino acid after D-Pra, leading to a truncated sequence.1. Implement Double Coupling as a Standard Protocol: For the amino acid immediately following this compound, routinely perform a double coupling. 2. Capping Step: If a positive Kaiser test persists even after a second coupling, consider capping the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences that can be difficult to separate during purification.

Frequently Asked Questions (FAQs)

Q1: Why is coupling an amino acid after this compound so challenging?

The primary reason is steric hindrance. The propargyl group (-CH₂-C≡CH) of D-Pra, while not as large as some other side chains, is rigid and extends from the peptide backbone, creating a sterically crowded environment that can make it difficult for the incoming activated amino acid to approach the N-terminal amine for coupling.

Q2: Which coupling reagent is best for overcoming the steric hindrance from this compound?

For sterically demanding couplings, uronium/aminium salt-based reagents are generally more effective than carbodiimides alone. Reagents like HATU, HCTU, and COMU are highly recommended due to their high reactivity and ability to form highly activated esters, leading to faster and more complete coupling reactions. Phosphonium salts like PyAOP and PyBOP are also excellent choices.

Q3: Is it necessary to always double couple the amino acid after this compound?

While not always strictly necessary, performing a double coupling for the amino acid following this compound is a highly recommended preventative measure. This proactive approach can significantly improve the crude purity of the peptide and reduce the likelihood of difficult-to-remove deletion sequences, ultimately saving time during purification.

Q4: Can microwave synthesis help with the coupling adjacent to this compound?

Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings. The application of microwave energy can accelerate the reaction rate and help overcome the high activation energy associated with sterically hindered couplings. It can also disrupt peptide chain aggregation on the resin, improving reagent accessibility.

Q5: Does the choice of solvent matter when coupling next to this compound?

Yes, the solvent can play a crucial role. While DMF is the most common solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be beneficial for difficult couplings. NMP has superior solvating properties, which can help to minimize peptide aggregation and improve reaction kinetics.

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings

Coupling Reagent Reagent Type Relative Reactivity Key Advantages Considerations
HATU Uronium/Aminium SaltVery HighExcellent for hindered couplings, fast reaction times, low racemization.[1]Higher cost compared to other reagents.
HCTU Uronium/Aminium SaltHighSimilar reactivity to HATU, often more cost-effective.Can be less effective than HATU for the most extreme cases of steric hindrance.
COMU Uronium/Aminium SaltHighReactivity is comparable to HATU; based on the non-explosive OxymaPure, making it safer.Newer reagent, may be less extensively documented for all sequences.
PyAOP/PyBOP Phosphonium SaltHighVery effective for sterically demanding couplings.Byproducts can sometimes be more difficult to wash away completely.
DIC/HOBt CarbodiimideModerateCost-effective and suitable for routine couplings.Often insufficient for severely hindered couplings, leading to incomplete reactions.

Experimental Protocols

Protocol 1: Standard Coupling for a Non-Hindered Amino Acid

This protocol is for a standard coupling cycle and serves as a baseline for comparison.

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and then DCM (2 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Double Coupling for the Amino Acid Adjacent to this compound
  • First Coupling:

    • Follow steps 1 and 2 from Protocol 1, preferably using a potent coupling reagent like HATU.

  • Intermediate Wash:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated amino acid as described in step 2 of Protocol 1.

    • Add this fresh solution to the resin and agitate for another 1-2 hours.

  • Final Washing and Monitoring:

    • Follow steps 3 and 4 from Protocol 1. If the Kaiser test is still positive, consider a capping step.

Protocol 3: Microwave-Assisted Coupling for a Hindered Position
  • Fmoc Deprotection:

    • Perform deprotection as in Protocol 1, or use a microwave-assisted deprotection method if available (e.g., 3 minutes at 75°C with 20% piperidine in DMF).

  • Amino Acid Activation and Coupling:

    • Prepare the activated amino acid solution as described in step 2 of Protocol 1, using HATU.

    • Add the solution to the resin in a microwave-safe vessel.

    • Perform the coupling in a microwave peptide synthesizer with a program for hindered amino acids (e.g., 5-10 minutes at 70-80°C).

  • Washing and Monitoring:

    • After the microwave program is complete, wash the resin and perform a Kaiser test as described in Protocol 1.

Visualizations

experimental_workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Next Amino Acid start Start with Fmoc-D-Pra-Resin deprotect Treat with 20% Piperidine/DMF start->deprotect wash1 Wash with DMF/DCM deprotect->wash1 activate Activate Fmoc-AA-OH with HATU/DIPEA wash1->activate couple Add to Resin (Couple for 1-2h) activate->couple wash2 Wash with DMF couple->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_couple Perform Double Coupling kaiser_test->double_couple Positive proceed Proceed to Next Cycle kaiser_test->proceed Negative double_couple->wash2

Caption: Workflow for coupling an amino acid adjacent to this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Positive Kaiser Test (Incomplete Coupling) solution1 Strategy 1: Double Couple start->solution1 solution2 Strategy 2: Use Potent Reagent (e.g., HATU) start->solution2 solution3 Strategy 3: Increase Time/Temp (Microwave) start->solution3 solution4 Strategy 4: Change Solvent (NMP) start->solution4 outcome Negative Kaiser Test (Coupling Complete) solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting logic for incomplete coupling after this compound.

References

Impact of Fmoc-D-Pra-OH on peptide secondary structure formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-D-Pra-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of this unnatural amino acid on peptide secondary structure and to offer troubleshooting assistance for common issues encountered during its incorporation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound, also known as N-α-Fmoc-D-propargylglycine, is a non-natural amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS).[1][2] Its defining feature is the presence of a terminal alkyne group on its side chain. This alkyne moiety serves as a versatile chemical handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific conjugation of various molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG), to the peptide.[1][2]

Q2: How does the incorporation of this compound potentially impact the secondary structure of a peptide?

The incorporation of this compound can influence a peptide's secondary structure in several ways:

  • Induction of β-turns: D-amino acids are known to promote the formation of β-turns, which are secondary structures that reverse the direction of the polypeptide chain.[3] Studies on a related compound, Cα,α-dipropargylglycine, have shown a preference for folded or β-turn conformations. While specific data for D-propargylglycine is limited, it is plausible that its D-configuration contributes to turn formation.

  • Disruption of β-sheets: The introduction of a D-amino acid into a peptide sequence composed of L-amino acids can disrupt the formation of stable β-sheet structures.[4][5] This can be advantageous in preventing peptide aggregation.

  • Alteration of Backbone Conformation: Even small side chains on unnatural amino acids can significantly alter the peptide backbone conformation.[6] However, studies on H-propargylglycine-OH suggest that it does not have an overwhelming propensity for a single secondary structure in short peptides.[6]

Q3: Are there any known side reactions associated with the propargyl group of this compound during SPPS?

While the alkyne group is relatively stable under standard SPPS conditions, its reactivity should be considered. The terminal alkyne can undergo a thiol-yne reaction with free thiols, although this is less common under typical synthesis conditions.[7] Care should be taken during the final cleavage and deprotection steps, as highly acidic conditions or the presence of certain scavengers could potentially interact with the alkyne, though this is not a commonly reported issue.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Efficiency

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences (peptide mass minus the mass of D-Pra) in the final product analysis by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance: The propargyl group, although not exceptionally bulky, can present some steric hindrance, slowing down the coupling reaction.Use a more potent coupling reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to phosphonium (B103445) or aminium/uronium salts such as HBTU, HATU, or PyBOP, which are more effective for hindered amino acids.[8] Double couple: Repeat the coupling step with a fresh solution of activated this compound to ensure the reaction goes to completion. Increase coupling time: Extend the reaction time for the coupling step to allow for complete acylation.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.Use aggregation-disrupting solvents: Switch from DMF to NMP or a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[2][9] Incorporate pseudoproline dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[1][9]
Issue 2: Peptide Aggregation

Symptoms:

  • Resin beads clumping together and failing to swell properly.

  • Slow or incomplete Fmoc deprotection and coupling reactions.

  • Low yield of the target peptide.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Interchain Hydrogen Bonding: Hydrophobic sequences or those with a tendency to form β-sheets are prone to aggregation.Chaotropic Salt Washes: Before coupling, wash the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF to disrupt hydrogen bonds.[1] Elevated Temperature: Perform the coupling reaction at a higher temperature to disrupt secondary structures.[1] Incorporate Backbone Protection: Use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding.[1]
Hydrophobic Nature of the Peptide: The presence of multiple hydrophobic residues, including unnatural ones, can lead to aggregation.Choose an appropriate resin: For highly hydrophobic peptides, using a low-substitution resin or a more polar resin like TentaGel may be beneficial.[1] Incorporate solubilizing agents: The addition of detergents or ethylene (B1197577) carbonate to the reaction mixture can help prevent aggregation.[1][10]
Issue 3: Unexpected Side Products

Symptoms:

  • Presence of unexpected masses in the final product analysis by mass spectrometry.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can be susceptible to aspartimide formation during the basic Fmoc deprotection step.Modify Deprotection Conditions: Add HOBt to the piperidine (B6355638) deprotection solution to reduce the likelihood of aspartimide formation.[5]
Diketopiperazine Formation: At the dipeptide stage, especially if proline is one of the first two residues, diketopiperazine formation can occur, cleaving the dipeptide from the resin.Use specialized dipeptides: Couple the second and third amino acids as a pre-formed dipeptide to bypass the susceptible dipeptide-resin intermediate.[1]
Alkylation during Cleavage: During the final TFA cleavage, reactive species from protecting groups or the resin linker can alkylate sensitive residues.Use appropriate scavengers: Ensure the cleavage cocktail contains suitable scavengers (e.g., triisopropylsilane, water, ethanedithiol) to quench reactive cations.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or 2,4,6-Collidine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel with gentle agitation for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Drain the solvent from the resin and immediately add the activated this compound solution.

    • Agitate the reaction mixture for 1-2 hours. For potentially difficult couplings, consider extending the time or performing a double coupling.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

SPPS_Cycle_Fmoc_D_Pra_OH Start Start with Resin-Bound Peptide (N-Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF & DCM) Deprotection->Wash1 Coupling Couple this compound to Resin-Bound Peptide Wash1->Coupling Activation Activate this compound (HATU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF & DCM) Coupling->Wash2 End Elongated Peptide (N-Fmoc) Wash2->End

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Low_Coupling Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Solution1a Use Potent Coupling Reagent (e.g., HATU, PyBOP) Cause1->Solution1a Solution1b Double Couple Cause1->Solution1b Solution1c Increase Coupling Time Cause1->Solution1c Solution2a Use Aggregation-Disrupting Solvents (e.g., NMP) Cause2->Solution2a Solution2b Incorporate Pseudoproline Dipeptides Cause2->Solution2b

Caption: Troubleshooting logic for low coupling efficiency of this compound.

References

How to confirm successful incorporation of Fmoc-D-Pra-OH by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to confirm the successful incorporation of Fmoc-D-Pra-OH into a peptide sequence using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the successful incorporation of this compound into my peptide using ¹H NMR?

A1: Successful incorporation of this compound can be confirmed by identifying the characteristic proton signals of the propargyl group in your ¹H NMR spectrum. The key signals to look for are from the methylene (B1212753) protons (CH₂) adjacent to the alkyne and the acetylenic proton (C≡C-H).

Q2: What are the expected chemical shifts for the propargyl group protons of an incorporated this compound residue?

A2: The precise chemical shifts can vary depending on the solvent and the surrounding amino acid sequence. However, you can expect to find the signals in the following regions:

  • Methylene protons (Pra-Hβ): These two protons, diastereotopic due to the chiral alpha-carbon, will typically appear as a multiplet in the range of 2.5 - 3.0 ppm .

  • Acetylenic proton (Pra-Hγ): This proton will appear as a triplet (due to coupling with the methylene protons) in the range of 2.0 - 2.5 ppm .

The presence of these signals, with the correct integration and multiplicity, is a strong indicator of successful incorporation.

Q3: What other NMR signals should I look for?

A3: Besides the propargyl group signals, you should also be able to identify the alpha-proton (Pra-Hα) of the D-propargylglycine residue. This signal will typically appear as a multiplet in the region of 4.0 - 4.5 ppm . The amide proton (NH) of the residue will be in the downfield region of the spectrum, typically between 7.5 - 8.5 ppm .

Q4: What if I don't see the expected signals for the propargyl group?

A4: If the characteristic signals are absent, it may indicate a failed or incomplete coupling reaction. Please refer to the Troubleshooting Guide below for potential causes and solutions. It is also advisable to confirm the result using an orthogonal technique like mass spectrometry.

Quantitative Data Summary

The following table summarizes the expected ¹H NMR chemical shift ranges for the key protons of a D-propargylglycine (D-Pra) residue incorporated into a peptide chain.

Proton DesignationMultiplicityExpected Chemical Shift (ppm)
Pra-HαMultiplet4.0 - 4.5
Pra-HβMultiplet2.5 - 3.0
Pra-HγTriplet2.0 - 2.5
Amide NHDoublet/Multiplet7.5 - 8.5

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts can be influenced by the solvent, pH, temperature, and adjacent amino acid residues.

Experimental Protocols

Protocol 1: Peptide Sample Preparation for ¹H NMR

A meticulously prepared sample is crucial for obtaining high-quality NMR data.[1]

  • Peptide Purity: Ensure the peptide is of high purity (>95%), as impurities can complicate spectral analysis.[2]

  • Sample Quantity: For a standard ¹H NMR experiment, dissolve 1-5 mg of the purified peptide in 0.5-0.6 mL of a deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent in which your peptide is fully soluble. Common choices include:

  • Dissolution: Add the solvent to the peptide and gently vortex or sonicate until the peptide is completely dissolved. Ensure there are no solid particles, as they can negatively affect the magnetic field homogeneity and lead to broadened peaks.[3]

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as TMS or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing.

Troubleshooting Guide

This guide addresses common issues encountered when confirming this compound incorporation by NMR.

Observation Potential Cause Recommended Solution(s)
Absence of propargyl signals Incomplete or failed coupling of this compound.• Repeat the coupling step. Consider using a stronger coupling reagent like HATU or HCTU. • Increase the coupling time. • Confirm the quality of your this compound reagent. • Verify the absence of the residue by mass spectrometry.
Broad NMR signals Peptide aggregation.• Decrease the peptide concentration. • Change the solvent to one that better solubilizes the peptide. • Adjust the pH of the sample. • Acquire the spectrum at a higher temperature.
Presence of paramagnetic impurities.• Ensure all glassware is thoroughly cleaned. • Use high-purity solvents.
Overlapping signals obscuring the propargyl protons The chemical environment of the peptide is causing signal overlap.• Acquire the spectrum in a different deuterated solvent (e.g., benzene-d₆) as this can induce significant changes in chemical shifts. • Perform a 2D NMR experiment, such as a COSY or TOCSY, to resolve the overlapping signals and confirm the connectivity of the propargyl spin system.
Presence of unexpected signals Impurities from the synthesis or purification process.• Re-purify the peptide using HPLC. • Ensure all solvents used for sample preparation are of high purity.
Water peak obscuring signals.• Lyophilize the peptide from a D₂O solution to exchange labile protons. • Use a solvent suppression pulse sequence during NMR acquisition.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental and troubleshooting processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis synthesis Synthesize Peptide with this compound purification Purify Peptide (HPLC) synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep nmr_acquisition Acquire ¹H NMR Spectrum sample_prep->nmr_acquisition data_processing Process Spectrum nmr_acquisition->data_processing signal_identification Identify Characteristic Signals data_processing->signal_identification confirmation Incorporation Confirmed signal_identification->confirmation Signals Present? signal_identification->confirmation Yes troubleshoot Troubleshoot signal_identification->troubleshoot No

Caption: Experimental workflow for confirming this compound incorporation.

troubleshooting_flow cluster_no_signals No Propargyl Signals cluster_broad_signals Broad Signals cluster_overlap Overlapping Signals start ¹H NMR Spectrum Acquired check_signals Propargyl Signals Present? start->check_signals incomplete_coupling Potential Cause: Incomplete Coupling check_signals->incomplete_coupling No aggregation Potential Cause: Aggregation check_signals->aggregation Broad overlap_cause Potential Cause: Signal Overlap check_signals->overlap_cause Overlapping success Incorporation Confirmed check_signals->success Yes solution_recouple Solution: Recouple / Use Stronger Reagents incomplete_coupling->solution_recouple solution_ms Solution: Confirm with Mass Spec incomplete_coupling->solution_ms solution_concentration Solution: Lower Concentration / Change Solvent aggregation->solution_concentration solution_2d_nmr Solution: Run 2D NMR (COSY/TOCSY) overlap_cause->solution_2d_nmr

Caption: Troubleshooting logic for common NMR issues.

References

Technical Support Center: Purifying Hydrophobic Fmoc-D-Pra-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrophobic peptides, specifically those containing the unnatural amino acid Fmoc-D-propargylglycine (Fmoc-D-Pra-OH). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound particularly challenging to purify?

A1: Peptides incorporating this compound often exhibit significant hydrophobicity. The Fmoc protecting group is inherently nonpolar, and the propargylglycine (B1618536) residue can also contribute to the overall hydrophobic character of the peptide. This high hydrophobicity can lead to several purification challenges, including poor solubility in standard aqueous mobile phases, strong retention on reversed-phase HPLC columns, and a propensity for aggregation.[1][2]

Q2: What are the primary sources of impurities in my crude this compound peptide sample?

A2: Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, your crude product will likely contain the target peptide along with various impurities.[3] Common impurities include deletion sequences (peptides missing one or more amino acids), truncated sequences, and by-products from the cleavage of other side-chain protecting groups.[1] Incomplete Fmoc deprotection during synthesis can also lead to N-terminally blocked impurities.[4]

Q3: My crude this compound peptide won't dissolve in my initial HPLC mobile phase. What should I do?

A3: Poor solubility is a frequent issue with hydrophobic peptides.[5][6][7] A stepwise dissolution protocol is often effective.[6] First, try to wet the peptide with a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or n-propanol.[6][8] Once the peptide is wetted, you can gradually add your initial mobile phase. Gentle warming and sonication can also aid in dissolution.[1][7] It is crucial to ensure the final concentration of the strong organic solvent is low enough to not interfere with the chromatographic separation.[8]

Q4: My peptide is aggregating during purification, leading to broad peaks and low recovery. How can I prevent this?

A4: Peptide aggregation is a major obstacle, especially for sequences prone to forming secondary structures like β-sheets.[5][8][9] To mitigate aggregation, consider the following strategies:

  • Chaotropic Agents: Incorporating agents like 6 M urea (B33335) or guanidinium (B1211019) hydrochloride into your sample solvent can disrupt the hydrogen bonding that leads to aggregation. However, ensure they are compatible with your downstream applications.[8]

  • Solvent Optimization: Using organic solvents such as DMSO or DMF during both synthesis and purification can inhibit aggregation.[8]

  • Temperature: Increasing the column temperature during HPLC can enhance peptide solubility and disrupt aggregates.[10][11]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of your this compound peptide.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening)

Q: My HPLC chromatogram shows significant peak tailing and broadening for my this compound peptide. How can I improve the peak shape?

A: Poor peak shape is often a result of secondary interactions with the stationary phase, on-column aggregation, or a suboptimal mobile phase.[8]

  • Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that helps to minimize interactions with free silanol (B1196071) groups on silica-based columns, thereby reducing peak tailing.[8][12] If you are using formic acid (FA) for MS compatibility, you might need to increase its concentration or consider an alternative ion-pairing agent.[8]

  • Adjust the Gradient: A shallower gradient during HPLC can improve peak sharpness by allowing the peptide more time to interact with the stationary phase and elute in a more focused band.[8][11]

  • Increase Column Temperature: Elevating the column temperature (e.g., 40-60°C) can improve peptide solubility, reduce mobile phase viscosity, and lead to sharper peaks.[10]

  • Change the Stationary Phase: If peak shape does not improve, consider a different stationary phase. A C8 or C4 column is less hydrophobic than a C18 column and may provide better results for highly hydrophobic peptides.[1][13]

Issue 2: High HPLC Backpressure

Q: I am experiencing unusually high backpressure during my HPLC run. What could be the cause?

A: High backpressure is often caused by precipitation of the peptide at the head of the column or within the HPLC tubing.[1]

  • Sample Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.[1]

  • Solubility Check: Ensure your peptide is fully dissolved in a solvent that is compatible with your initial mobile phase.[1] If the peptide precipitates upon dilution with the initial mobile phase, you will need to adjust your sample solvent or the initial mobile phase composition.

  • Column Washing: If you suspect precipitation on the column, a strong solvent wash (e.g., 100% acetonitrile (B52724) or isopropanol) may be necessary to remove the precipitated material.

Issue 3: Irreversible Adsorption to the Column

Q: My peptide seems to be irreversibly binding to the HPLC column, resulting in very low or no recovery. What can I do?

A: Extremely hydrophobic peptides can sometimes adsorb irreversibly to the stationary phase.[1][14]

  • Less Hydrophobic Stationary Phase: Switch to a column with a less hydrophobic stationary phase, such as C8, C4, or a phenyl-based column.[1][13]

  • Stronger Organic Solvent: Incorporate a stronger organic solvent like isopropanol (B130326) or n-propanol into your mobile phase.[6][10][12] These can be more effective at eluting very hydrophobic molecules.

  • Alternative Purification Methods: For exceptionally difficult peptides, non-chromatographic methods may be necessary. One such method involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove scavengers.[5]

Data Presentation

Table 1: Common Solvents and Additives for Purifying Hydrophobic Peptides

Solvent/AdditivePurposeTypical ConcentrationNotes
Acetonitrile (ACN)Strong organic solvent for reversed-phase HPLC.Varies (in gradient)Standard choice for peptide purification.
Isopropanol/n-PropanolStronger organic solvents for very hydrophobic peptides.[6][12]5-20% in mobile phaseCan increase backpressure.[12]
Dimethyl Sulfoxide (DMSO)Powerful solvent for dissolving hydrophobic peptides.[8]Minimal amount for dissolutionCan cause oxidation of Cys, Met, Trp residues.[8]
Trifluoroacetic Acid (TFA)Ion-pairing agent to improve peak shape.[8]0.1%Can suppress MS signal.[15]
Formic Acid (FA)MS-compatible ion-pairing agent.[8]0.1%Generally results in broader peaks than TFA.[8]
Urea / Guanidinium HClChaotropic agents to reduce aggregation.[8]6 M in sample solventMust be removed after purification.[8]

Table 2: HPLC Column Selection Guide for Hydrophobic Peptides

Stationary PhaseParticle Size (µm)Pore Size (Å)Characteristics & Use Cases
C183 - 5100 - 300Standard for most peptide separations; highly retentive.[3][10]
C83 - 5100 - 300Less hydrophobic than C18; good for moderately hydrophobic peptides.[1]
C43 - 5300Even less hydrophobic; suitable for very large or very hydrophobic peptides.[1][10]
Phenyl3 - 5100 - 300Offers different selectivity based on pi-pi interactions; an alternative for difficult separations.[13]

Experimental Protocols

Protocol 1: Stepwise Dissolution of a Hydrophobic this compound Peptide
  • Weigh the lyophilized peptide into a clean vial.

  • Add a minimal volume of a strong organic solvent (e.g., DMSO or n-propanol) to wet the peptide.[6]

  • Vortex or sonicate briefly to form a slurry or solution.[7]

  • If required, add any concentrated buffer components to adjust the pH.[6]

  • Gradually add the aqueous portion of your desired final solvent, vortexing between additions.[6]

  • If the peptide remains in solution, it is ready for dilution with the initial HPLC mobile phase and injection. If precipitation occurs, further optimization of the solvent system is required.

Protocol 2: General Reversed-Phase HPLC Purification of an this compound Peptide
  • Sample Preparation: Dissolve the crude peptide using the stepwise dissolution protocol (Protocol 1). Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm).[10] For very hydrophobic peptides, consider a C8 or C4 column.[1]

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

    • Flow Rate: 1 mL/min for analytical, adjust for preparative scale.

    • Detection: UV at 220 nm.[10]

    • Column Temperature: 40°C (can be optimized between 30-60°C).[10]

  • Gradient Elution:

    • Start with a shallow gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.

    • Follow with a steeper wash gradient to 95% B to elute any remaining highly hydrophobic impurities.

    • Re-equilibrate the column at the initial conditions before the next injection.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Pooling: Analyze the purity of each fraction by analytical HPLC. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product spps Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin & Deprotection spps->cleavage dissolution Crude Peptide Dissolution (Troubleshooting Point) cleavage->dissolution hplc Reversed-Phase HPLC dissolution->hplc fraction Fraction Collection hplc->fraction analysis Purity Analysis of Fractions fraction->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the synthesis and purification of this compound peptides.

troubleshooting_logic cluster_solubility Issue: Poor Solubility cluster_chromatography Issue: Poor Chromatography start Problem Encountered During Purification solubility_q Is the crude peptide dissolving? start->solubility_q peak_shape_q Poor peak shape? (Tailing/Broadening) start->peak_shape_q recovery_q Low/No recovery? start->recovery_q solubility_a Use stepwise dissolution: 1. Strong organic solvent (DMSO/DMF) 2. Add aqueous phase gradually 3. Sonicate/Warm gently solubility_q->solubility_a No solubility_a->peak_shape_q peak_shape_a 1. Adjust gradient (make shallower) 2. Increase column temperature 3. Optimize mobile phase (TFA%) 4. Change to C8/C4 column peak_shape_q->peak_shape_a Yes peak_shape_a->recovery_q recovery_a 1. Use less hydrophobic column (C4/Phenyl) 2. Add isopropanol to mobile phase 3. Consider alternative purification recovery_q->recovery_a Yes

References

Validation & Comparative

A Comparative Guide to Fmoc-D-Pra-OH and Fmoc-L-Pra-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone for the development of novel therapeutics and research tools. Among these, the enantiomeric pair of Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) and Fmoc-L-propargylglycine (Fmoc-L-Pra-OH) have emerged as versatile building blocks. Their defining feature, a terminal alkyne group, serves as a chemical handle for a multitude of applications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[1] This guide provides an objective comparison of these two enantiomers in the context of peptide synthesis, supported by experimental principles and data, to aid researchers in making informed decisions for their synthetic strategies.

Core Physicochemical Properties

Both this compound and Fmoc-L-Pra-OH are derivatives of the non-natural amino acid propargylglycine (B1618536), protected at the N-terminus with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to modern solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains.[2] The key distinction between the two lies in the stereochemistry at the alpha-carbon, which has profound implications for the resulting peptide's structure, stability, and biological activity.

PropertyThis compoundFmoc-L-Pra-OH
Molar Mass 335.35 g/mol 335.35 g/mol
Appearance White to off-white solidWhite to off-white solid
Chirality D-enantiomerL-enantiomer
Key Functional Group Terminal Alkyne (-C≡CH)Terminal Alkyne (-C≡CH)
Primary Application Introduction of an alkyne handle for bioconjugation, increased enzymatic stabilityIntroduction of an alkyne handle for bioconjugation, mimicking natural peptide structures

Performance in Peptide Synthesis

While direct, head-to-head comparative studies on the coupling efficiency and racemization rates of this compound versus Fmoc-L-Pra-OH are not extensively available in the literature, their performance can be inferred from the well-established principles of peptide chemistry.

ParameterThis compoundFmoc-L-Pra-OHKey Considerations
Coupling Efficiency Expected to be high (>99%)Expected to be high (>99%)With modern coupling reagents like HBTU/HOBt or HATU, high coupling efficiencies are generally achieved for most standard and many non-proteinogenic amino acids. The steric hindrance of the propargyl group is not significant enough to impede coupling.
Racemization/Epimerization Risk LowLowThe urethane-based Fmoc protecting group is known to suppress racemization during the activation and coupling steps.[3] While some level of epimerization can occur, it is generally minimal under standard SPPS conditions.
Impact on Peptide Conformation Can induce significant conformational changes, such as promoting β-turns or disrupting α-helical structures.Generally maintains the expected backbone conformation in a sequence of L-amino acids. The propargyl group itself can influence local conformation.[4][5]The choice of enantiomer is a critical determinant of the final peptide's three-dimensional structure.
Enzymatic Stability of the Resulting Peptide HighLowPeptides containing D-amino acids exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[6][7]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of both this compound and Fmoc-L-Pra-OH into a peptide sequence follows the standard Fmoc-SPPS protocol.

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Pra-OH, Activator, Base in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final residue Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF for 10-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc deprotection byproducts.

  • Coupling: The desired Fmoc-Pra-OH enantiomer (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.

  • Monitoring Coupling Completion: The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[1][8][9][10][11] A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Protocol for Monitoring Coupling Completion: The Kaiser Test

The Kaiser test is a crucial in-process control to ensure the successful incorporation of each amino acid.[1][8][9][10][11]

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • A few beads of the resin are taken after the coupling step and washed thoroughly with DMF and then ethanol.

  • Two to three drops of each of the three Kaiser test solutions are added to the beads in a small test tube.

  • The tube is heated at 100-120°C for 5 minutes.

  • Interpretation of Results:

    • Intense blue color: Incomplete coupling (free primary amines are present).

    • Yellow or colorless: Complete coupling (no free primary amines).

Biological Implications and Applications

The choice between this compound and Fmoc-L-Pra-OH is largely dictated by the desired biological properties of the final peptide.

Enhanced Enzymatic Stability with D-Pra

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases.[6][7] Incorporating D-amino acids, such as D-Pra, is a well-established strategy to enhance the enzymatic stability of peptides.[6][7] Proteases are chiral enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts this recognition, rendering the peptide resistant to proteolysis and extending its in vivo half-life.[6]

Conformational Control and Biological Activity

The stereochemistry of an amino acid residue significantly influences the secondary structure of a peptide. While a sequence of L-amino acids may adopt a specific conformation (e.g., an α-helix), the introduction of a D-amino acid can act as a "helix breaker" or induce the formation of a β-turn.[4] This conformational change can have a dramatic impact on the peptide's biological activity by altering its binding affinity to a target receptor or enzyme. Circular dichroism (CD) spectroscopy is a powerful technique to study these conformational changes, as peptides composed of all L- or all D-amino acids will exhibit mirror-image spectra.[14][15]

Application in Click Chemistry

The primary utility of both this compound and Fmoc-L-Pra-OH lies in the introduction of a terminal alkyne. This functional group allows for the site-specific modification of peptides through CuAAC, a highly efficient and bioorthogonal "click" reaction. This enables a wide range of applications, including:

  • PEGylation: To improve solubility and pharmacokinetic properties.

  • Fluorescent Labeling: For imaging and diagnostic purposes.

  • Drug Conjugation: To create targeted drug delivery systems.

  • Peptide Cyclization: To generate conformationally constrained and more stable peptides.

Peptide_Alkyne Peptide with Propargylglycine (Alkyne) CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Peptide_Alkyne->CuAAC Azide_Molecule Molecule with Azide Group (e.g., Fluorophore, PEG, Drug) Azide_Molecule->CuAAC Conjugated_Peptide Conjugated Peptide (Triazole Linkage) CuAAC->Conjugated_Peptide

Figure 2: Application of propargylglycine in click chemistry.

Case Study: Inhibition of Cystathionine (B15957) γ-lyase

Propargylglycine is a known inhibitor of the pyridoxal-5'-phosphate (PLP)-dependent enzyme cystathionine γ-lyase (CGL).[16][17][18][19] CGL is a key enzyme in the reverse transsulfuration pathway, which is involved in the production of cysteine and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). While many studies have used D,L-propargylglycine, there is evidence to suggest that the inhibitory activity may be stereospecific. Understanding this interaction is crucial for designing specific inhibitors for therapeutic purposes, for instance, in modulating H₂S levels in various diseases.[16][18][19]

cluster_pathway Cystathionine γ-lyase (CGL) Pathway Cystathionine Cystathionine CGL Cystathionine γ-lyase (CGL) Cystathionine->CGL Cysteine Cysteine CGL->Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S via CGL Signaling Cellular Signaling H2S->Signaling Propargylglycine Propargylglycine (D-Pra) Propargylglycine->CGL Inhibits

Figure 3: Inhibition of the cystathionine γ-lyase pathway by D-propargylglycine.

Conclusion

The choice between this compound and Fmoc-L-Pra-OH is a strategic one that should be guided by the specific objectives of the research. For applications where mimicking a natural peptide sequence and its biological activity is paramount, Fmoc-L-Pra-OH is the logical choice. However, when the goal is to enhance the in vivo stability of a peptide therapeutic, or to explore novel conformational spaces to modulate biological activity, this compound offers a distinct advantage. Both enantiomers are invaluable tools for introducing a versatile alkyne handle for "click" chemistry, opening up a vast landscape of possibilities for peptide modification and conjugation. While direct comparative data on their synthetic performance is limited, the established principles of peptide chemistry provide a solid framework for their effective utilization in the synthesis of innovative and impactful peptide-based molecules.

References

A Comparative Guide to Alkyne-Containing Amino Acids for Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids bearing bioorthogonal handles has revolutionized peptide chemistry, enabling the synthesis of complex biomolecules with tailored functionalities. Among these, alkyne-containing amino acids are invaluable tools for forging stable connections via "click" chemistry. This guide provides an objective comparison of Fmoc-D-Propargylglycine (Fmoc-D-Pra-OH) with other key alkyne-containing amino acids, supported by experimental data to inform your research and development endeavors.

Introduction to Alkyne-Containing Amino Acids

Alkyne-containing amino acids serve as essential building blocks in Solid-Phase Peptide Synthesis (SPPS) for introducing a reactive handle into a peptide sequence. This alkyne group can then be selectively reacted with an azide-functionalized molecule through a highly efficient and specific cycloaddition reaction. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

This guide focuses on the comparison of the following Fmoc-protected alkyne-containing amino acids:

  • Fmoc-D-Propargylglycine (this compound): A non-natural amino acid featuring a terminal alkyne. The D-enantiomer is often utilized to enhance peptide resistance to enzymatic degradation by proteases.

  • Fmoc-L-Propargylglycine (Fmoc-L-Pra-OH): The L-enantiomer of propargylglycine (B1618536), which can be incorporated to mimic a natural amino acid residue more closely in terms of stereochemistry.

  • Fmoc-L-Homopropargylglycine (Fmoc-L-HPg-OH): An analogue of propargylglycine with an additional methylene (B1212753) group in its side chain.

  • Fmoc-protected Strained Alkyne Amino Acids: These contain a strained ring system, such as dibenzocyclooctyne (DBCO), enabling copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Performance Comparison

The choice of an alkyne-containing amino acid depends on several factors, including the desired reaction kinetics, the chemical environment of the final application, and the required stability of the resulting peptide.

Reaction Kinetics

The rate of the click reaction is a critical parameter, especially when working with low concentrations of biomolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

While direct head-to-head kinetic data for the CuAAC reaction of this compound versus its L-counterpart and other alkyne-containing amino acids under identical conditions is not extensively documented, a comparative study on the relative performance of various terminal alkynes provides valuable insights. The study found that propargyl compounds, such as propargylglycine, offer an excellent combination of high reactivity, ease of installation, and cost-effectiveness.[1][2] Electronically activated alkynes, like propiolamides, exhibit slightly faster reaction rates but are more susceptible to side reactions such as Michael addition.[1][2]

From a chemical standpoint, the intrinsic reactivity of the terminal alkyne in D- and L-propargylglycine is identical. Any minor differences in observed reaction rates in a peptide context would likely arise from sequence-specific steric effects.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC reactions are copper-free but are generally slower than their copper-catalyzed counterparts. The reaction rate is highly dependent on the nature of the strained alkyne.

Amino Acid DerivativeReaction TypeSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
Fmoc-D/L-PropargylglycineCuAAC10² - 10⁴ (general range for terminal alkynes)Fast reaction, requires copper catalyst.
Fmoc-L-HomopropargylglycineCuAACSimilar to PropargylglycineReactivity is comparable to propargylglycine.
Fmoc-DBCO-lysineSPAAC~1Copper-free, suitable for live-cell labeling.
Fmoc-BCN-lysineSPAAC~0.06 - 0.14Copper-free, faster than some other strained alkynes.

Note: The rate constant for CuAAC can vary significantly depending on the ligand, solvent, and other reaction conditions.

Stability and Side Reactions in Fmoc-SPPS

The stability of the alkyne functionality during the iterative steps of Fmoc-SPPS is crucial for a successful synthesis. The primary concern is the exposure to the basic conditions of piperidine (B6355638) used for Fmoc deprotection. The terminal alkyne of propargylglycine and its homologues is generally stable under these conditions, and there is no significant evidence of side reactions involving the alkyne group during standard Fmoc-SPPS protocols.

However, general side reactions common to Fmoc-SPPS can still occur and should be considered:

  • Aspartimide Formation: This is a major side reaction when a peptide sequence contains aspartic acid, leading to the formation of by-products.[3]

  • Racemization: Certain amino acids, particularly histidine and cysteine, are prone to racemization during coupling.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.

The incorporation of a D-amino acid like this compound is a well-established strategy to increase the resistance of the final peptide to degradation by proteases, thereby extending its in vivo half-life.

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Fmoc-SPPS

This protocol outlines the manual procedure for incorporating this compound into a peptide sequence using standard Fmoc solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N'-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test.

    • Wash the resin thoroughly with DMF and DCM.

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the crude alkyne-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes the conjugation of an azide-containing molecule to a purified peptide bearing a propargylglycine residue.

Materials:

  • Alkyne-containing peptide (e.g., 1-5 mg/mL in a suitable buffer like PBS)

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)

  • Copper-binding ligand solution (e.g., THPTA, 50 mM)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-containing peptide dissolved in reaction buffer.

    • Azide-containing molecule (typically 1.5-2 equivalents relative to the peptide).

    • Copper-binding ligand (e.g., THPTA) to a final concentration of 1 mM.

    • Copper(II) sulfate to a final concentration of 0.2 mM.

  • Initiation: Add freshly prepared sodium ascorbate to a final concentration of 2 mM to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC to remove excess reagents and the catalyst.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

spss_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps Resin Start: Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Elongation Cleavage 3. Cleavage from Resin & Side-chain Deprotection (TFA) Repeat->Cleavage Final Cycle Purification 4. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Alkyne-Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

bioconjugation_pathways cluster_reactants Reactants cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway AlkynePeptide Alkyne-Modified Peptide (e.g., from this compound) CuAAC_Reaction Cu(I) Catalyst (CuSO₄ + NaAscorbate) AlkynePeptide->CuAAC_Reaction AzideMolecule Azide-Functionalized Molecule (e.g., Dye, Drug) AzideMolecule->CuAAC_Reaction SPAAC_Reaction Catalyst-Free (Strain-Promoted) AzideMolecule->SPAAC_Reaction StrainedAlkynePeptide Strained Alkyne Peptide (e.g., from Fmoc-DBCO-Lys) StrainedAlkynePeptide->SPAAC_Reaction CuAAC_Product Triazole-Linked Conjugate CuAAC_Reaction->CuAAC_Product SPAAC_Product Triazole-Linked Conjugate SPAAC_Reaction->SPAAC_Product

Caption: Comparison of CuAAC and SPAAC bioconjugation pathways.

Conclusion

This compound is a robust and versatile building block for introducing a terminal alkyne into a peptide sequence, with the added benefit of potentially increasing the peptide's resistance to enzymatic degradation. Its reactivity in CuAAC is comparable to other terminal alkynes like its L-enantiomer and homopropargylglycine, offering a reliable tool for bioconjugation. For applications where copper catalysis is undesirable, such as in living systems, Fmoc-protected strained alkyne amino acids provide an excellent, albeit kinetically slower, alternative via the SPAAC pathway. The choice of the alkyne-containing amino acid should be guided by the specific requirements of the research, balancing the need for reaction speed, biocompatibility, and the desired properties of the final peptide conjugate.

References

Navigating the Final Step: A Comparative Analysis of Cleavage Cocktails for Peptides Containing Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of a synthetic peptide from its solid support is a critical step that significantly influences the final yield and purity. The incorporation of non-standard amino acids, such as Fmoc-D-propargylglycine (Fmoc-D-Pra-OH), introduces unique considerations for this process. While the propargyl group of D-Pra is generally stable under the acidic conditions of cleavage, the overall peptide sequence may contain other sensitive residues requiring careful selection of a cleavage cocktail. This guide provides a comparative analysis of common cleavage cocktails for peptides containing this compound, supported by established protocols and data from analogous sensitive peptides.

The primary goal during cleavage is the complete removal of the peptide from the resin and the concomitant removal of all side-chain protecting groups with minimal side reactions. The choice of cleavage cocktail, a mixture of a strong acid like trifluoroacetic acid (TFA) and various scavengers, is paramount to achieving a high yield of the desired pure peptide.

The Stability of the Propargyl Group

This compound is a derivative of glycine (B1666218) containing a terminal alkyne group. This functional group is robust and stable under the standard acidic conditions used for peptide cleavage, meaning it does not typically undergo side reactions during TFA treatment. Therefore, the selection of a cleavage cocktail for a D-Pra-containing peptide is primarily dictated by the other amino acid residues present in the sequence.

Comparative Analysis of Common Cleavage Cocktails

The optimal cleavage cocktail depends on the presence of other sensitive amino acids in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg). Below is a comparison of commonly used cleavage cocktails and their suitability for peptides containing D-Pra alongside other sensitive residues.

Cleavage CocktailComposition (v/v/w)Key Scavengers & Their RolesRecommended Use for D-Pra PeptidesPotential Side Reactions Mitigated
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OTIS: A highly effective scavenger for carbocations, particularly the trityl cation.[1]Ideal for simple D-Pra peptides lacking other sensitive residues like Trp, Met, or Cys.[1]Prevents re-attachment of protecting groups to the peptide.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol: Scavenges carbocations. TIS: Scavenges trityl cations.A good "odorless" option for D-Pra peptides containing Trp or Tyr.[2][3]Alkylation of Trp and Tyr residues.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol: Scavenges carbocations. Thioanisole: A soft scavenger that also aids in the removal of Arg(Pmc/Mtr) protecting groups. EDT: A potent scavenger for a variety of carbocations and helps prevent oxidation.[3][4][5]A robust, "universal" cocktail for complex D-Pra peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg.[3][4][5]Oxidation of Met, alkylation of Trp and Cys, and side reactions from Arg deprotection.
Modified Reagent K 81.5% TFA, 5% Thioanisole, 5% Phenol, 5% H₂O, 2.5% EDT, 1% TISCombination of scavengers: Provides broad protection.Recommended for very sensitive and complex D-Pra peptides.A wide range of side reactions.

Experimental Protocols

Resin Preparation (General):

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual DMF.

  • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[1]

Protocol 1: Cleavage with TFA/TIS/H₂O

This protocol is suitable for peptides containing D-Pra without other sensitive residues.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail by mixing 95% TFA, 2.5% TIS, and 2.5% H₂O.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10-25 mL per gram of resin). Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

  • Drying: Dry the final peptide product under vacuum.

Protocol 2: Cleavage with Reagent B

This protocol is a less odorous option suitable for peptides containing D-Pra and Trp or Tyr.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent B by mixing 88% TFA, 5% Phenol, 5% H₂O, and 2% TIS.[2]

  • Cleavage Reaction: Add Reagent B to the dried peptide-resin and stir at room temperature for 2-4 hours.[2]

  • Peptide Precipitation and Isolation: Follow steps 3-5 from Protocol 1.

Protocol 3: Cleavage with Reagent K

This protocol is recommended for complex peptides containing D-Pra along with multiple sensitive residues like Cys, Met, Trp, and Arg.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Reagent K by mixing 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, and 2.5% 1,2-Ethanedithiol (EDT).[3][4]

  • Cleavage Reaction: Add Reagent K to the dried peptide-resin (10-40 mL per gram of resin) and stir at room temperature for 2-4 hours. Peptides with multiple Arg residues may require longer cleavage times.[3]

  • Peptide Precipitation and Isolation: Follow steps 3-5 from Protocol 1.

Visualization of Cleavage Workflow and Decision Making

The following diagrams illustrate the general experimental workflow for peptide cleavage and a decision-making process for selecting the appropriate cleavage cocktail.

Cleavage_Workflow Resin Dry Peptide-Resin Prepare_Cocktail Prepare Fresh Cleavage Cocktail Cleavage Cleavage Reaction (2-4h, RT) Resin->Cleavage Prepare_Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Analyze Analyze Purity (HPLC, MS) Dry->Analyze

General workflow for peptide cleavage from solid support.

Cocktail_Selection Start Start: Peptide contains D-Pra Check_Sensitive Any other sensitive residues? (Trp, Met, Cys, Arg) Start->Check_Sensitive Use_TFA_TIS Use TFA/TIS/H₂O Check_Sensitive->Use_TFA_TIS No Check_Cys_Met Contains Cys or Met? Check_Sensitive->Check_Cys_Met Yes Use_ReagentB Use Reagent B Check_Cys_Met->Use_ReagentB No Use_ReagentK Use Reagent K Check_Cys_Met->Use_ReagentK Yes

Decision tree for selecting a cleavage cocktail.

Conclusion

The selection of an appropriate cleavage cocktail for peptides containing this compound is crucial for obtaining a high yield of pure product. While the propargylglycine (B1618536) residue itself is stable to standard cleavage conditions, the presence of other sensitive amino acids in the peptide sequence dictates the need for specific scavengers. For simple peptides, a straightforward TFA/TIS/H₂O mixture is often sufficient. For more complex peptides containing residues such as Trp, Tyr, Cys, or Met, more robust cocktails like Reagent B or the "universal" Reagent K are recommended to minimize side reactions. A preliminary small-scale cleavage is always advisable to determine the optimal conditions for a specific peptide.

References

A Researcher's Guide to Peptide Modification: Validating Bio-Orthogonal Functionality with Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical step in developing novel therapeutics, diagnostic tools, and research probes. The incorporation of bio-orthogonal handles, such as the alkyne group provided by Fmoc-D-propargylglycine (Fmoc-D-Pra-OH), opens up a world of possibilities for post-synthetic modifications via click chemistry. This guide provides an objective comparison of this compound with alternative reagents, detailed experimental protocols for validation, and a clear visualization of the underlying workflows.

The use of this compound, a non-natural amino acid, is a strategic choice in solid-phase peptide synthesis (SPPS) to introduce a terminal alkyne. This functional group is relatively inert in biological systems but can be selectively reacted with an azide-containing molecule in a highly efficient and specific manner, a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] The D-configuration of the amino acid can also confer increased resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide.[3]

Performance Comparison of Alkyne-Containing Amino Acids

The selection of the appropriate building block for introducing an alkyne functionality is crucial for the success of peptide synthesis and subsequent conjugation. While this compound is a popular choice, several alternatives exist, each with its own set of characteristics.

FeatureThis compoundFmoc-L-Pra-OHOther Fmoc-Alkyne Amino Acids (e.g., from Lys, Orn)
Stereochemistry D-enantiomerL-enantiomerTypically L-enantiomer
Proteolytic Stability Potentially enhanced due to D-amino acid presenceSimilar to natural peptidesSimilar to natural peptides
Coupling Efficiency Generally high, but may require optimized conditions for sterically hindered sequences.[4]Generally high, comparable to other standard Fmoc-amino acids.Can vary depending on the length and nature of the side chain.
Potential for Racemization Low, as with most Fmoc-protected amino acids.Low, as with most Fmoc-protected amino acids.Low, as with most Fmoc-protected amino acids.
Applications Introducing alkyne for click chemistry, enhancing peptide stability.[3]Introducing alkyne for click chemistry.[5]Site-specific labeling and conjugation at different positions within the peptide.[1]
Commercial Availability Readily available from various suppliers.[6][7][8]Readily available from various suppliers.A variety of derivatives are commercially available.

Experimental Protocols for Validation

Accurate validation of the successful incorporation of this compound and the subsequent modification is paramount. The following are detailed protocols for the two most common analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identity confirmation.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This protocol outlines the steps to determine the purity of the synthesized peptide containing the propargylglycine (B1618536) modification.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[10]

  • Synthesized peptide sample

  • High-purity water and acetonitrile

Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.[10]

  • Filter the solution through a 0.22 µm syringe filter before injection.[10]

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[9]
Column Temperature 25 °C
Injection Volume 20 µL
Gradient 5% to 95% B over 30 minutes

Data Analysis: The purity of the peptide is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation

This protocol is designed to confirm the molecular weight and sequence of the modified peptide.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[12]

  • Purified peptide sample from HPLC

  • High-purity water and acetonitrile

Sample Preparation:

  • Dilute the purified peptide fraction from HPLC with Mobile Phase A to a final concentration of approximately 10-50 µM.

LC-MS/MS Conditions:

ParameterValue
Column C18 reversed-phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C[12]
Gradient 5% to 60% B over 20 minutes
Mass Spectrometer Mode Positive Ion Electrospray Ionization (ESI+)
MS1 Scan Range m/z 300-2000
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis: The acquired MS data is processed to determine the experimental mass of the peptide, which should match the calculated theoretical mass. The MS/MS spectra are then analyzed to confirm the amino acid sequence, including the presence of the propargylglycine residue.[13]

Visualizing the Workflow and Applications

To provide a clearer understanding of the processes and potential applications involving this compound, the following diagrams have been generated using the DOT language.

Peptide_Synthesis_and_Validation_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_validation Validation Resin Resin Support Coupling1 Couple First Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling_Pra Couple This compound Deprotection1->Coupling_Pra Deprotection_Pra Fmoc Deprotection Coupling_Pra->Deprotection_Pra Coupling_n Couple Subsequent Fmoc-AA-OHs Deprotection_Pra->Coupling_n Cleavage Cleavage from Resin & Deprotection Coupling_n->Cleavage Crude_Peptide Crude Alkyne-Peptide Cleavage->Crude_Peptide HPLC RP-HPLC (Purity Analysis) Crude_Peptide->HPLC LCMS LC-MS/MS (Identity Confirmation) HPLC->LCMS Pure_Peptide Validated Alkyne-Peptide LCMS->Pure_Peptide

Caption: Workflow for the synthesis and validation of a peptide containing D-propargylglycine.

Click_Chemistry_and_GPCR_Application cluster_conjugation Click Chemistry Conjugation cluster_application Application Example: GPCR Ligand Studies Alkyne_Peptide Validated Alkyne-Peptide Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Peptide->Click_Reaction Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore, PEG, Drug) Azide_Molecule->Click_Reaction Conjugate Peptide Conjugate Click_Reaction->Conjugate GPCR_Ligand Peptide Conjugate as GPCR Ligand Conjugate->GPCR_Ligand GPCR G-Protein Coupled Receptor (GPCR) GPCR_Ligand->GPCR Signaling Downstream Signaling Pathway GPCR->Signaling

Caption: Click chemistry modification and an application in GPCR ligand development.

References

A Head-to-Head Comparison of Peptide Labeling Strategies: Fmoc-D-Pra-OH and Click Chemistry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of peptides is a cornerstone of innovation, enabling critical insights into biological processes and forming the basis of novel therapeutics and diagnostics. The choice of labeling methodology is paramount, directly impacting the reliability of experimental data and the efficacy of peptide-based products. This guide provides an objective, data-driven comparison between site-specific labeling using the unnatural amino acid Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) via click chemistry and conventional amine- or thiol-reactive labeling techniques.

The incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS) introduces a terminal alkyne group at a specific, predetermined position within the peptide sequence. This alkyne serves as a handle for the highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry."[1][2][3][4] This approach offers a powerful alternative to traditional post-synthetic modification methods that target naturally occurring functional groups.

Quantitative Performance Metrics: A Comparative Analysis

The selection of a labeling strategy hinges on key performance indicators such as efficiency, specificity, and the stability of the final conjugate. The following table summarizes these metrics for click chemistry and the two most common alternative methods: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistries.

FeatureThis compound via Click Chemistry (CuAAC)Amine-Reactive NHS EstersThiol-Reactive Maleimides
Target Functional Group Terminal Alkyne (introduced via this compound)Primary Amines (-NH₂) on Lysine residues & N-terminusThiols (-SH) on Cysteine residues
Specificity Very High (Bio-orthogonal): Azides and alkynes do not react with other functional groups found in biomolecules.[1][5]Low to Moderate: Reacts with all accessible primary amines, potentially leading to a heterogeneous mixture of labeled products if multiple lysines are present.[6]High: Highly specific for thiols at neutral pH, enabling site-specific labeling if a single cysteine is present.[7][8][9]
Reaction Kinetics Very Fast: Often complete within 30-60 minutes at room temperature.[10][11]Fast: Typically 30-60 minutes to several hours at room temperature.[10][6]Very Fast: Can be complete in minutes to a few hours at room temperature.[10]
Typical Yield High to Quantitative: Often achieves >95% conversion due to the high efficiency of the reaction.[12]Variable: Generally high, but can be inconsistent depending on the number of reactive sites and reaction conditions.High: Generally provides high yields under optimal conditions.
pH Sensitivity Low: The reaction is robust and effective over a wide pH range (typically 4-11).High: Optimal at pH 7-9. At lower pH, the amine is protonated and unreactive; at higher pH, the NHS ester rapidly hydrolyzes.[10][13]Moderate: Optimal at pH 6.5-7.5. At pH > 7.5, reactivity with amines can increase, reducing specificity.[10][8]
Stability of Linkage Very High: The resulting triazole ring is chemically inert and highly stable to hydrolysis and enzymatic degradation.[1][10]High: The resulting amide bond is very stable.[10]Moderate: The thioether bond can be unstable and undergo a retro-Michael reaction, especially in the presence of other thiols in vivo, potentially leading to deconjugation.[10]
Biocompatibility Moderate: The required copper(I) catalyst can be toxic to cells, though mitigating ligands and newer catalyst-free click reactions (SPAAC) address this.[1][10]High: The reaction byproducts are generally well-tolerated.High: The reaction is performed under physiological conditions.

Visualizing the Workflows

The choice of labeling strategy dictates the entire experimental process, from peptide synthesis to the final purification of the conjugate. The following diagrams illustrate these distinct workflows.

G cluster_0 Strategy 1: Site-Specific Labeling via this compound SPPS 1. Solid-Phase Peptide Synthesis Incorporate this compound at desired position Cleavage 2. Cleavage & Deprotection Peptide-Alkyne is released from resin SPPS->Cleavage Click 3. Click Reaction Add Azide-Label + Cu(I) catalyst Cleavage->Click Purification1 4. Purification Isolate labeled peptide conjugate Click->Purification1

Workflow for site-specific labeling using this compound and click chemistry.

G cluster_1 Strategy 2: Post-Synthetic Labeling (Amine/Thiol) SPPS2 1. Solid-Phase Peptide Synthesis Synthesize native peptide sequence Cleavage2 2. Cleavage & Deprotection Native peptide is released from resin SPPS2->Cleavage2 Labeling 3. Labeling Reaction Add NHS-Ester or Maleimide-Label Cleavage2->Labeling Purification2 4. Purification Isolate labeled peptide conjugate(s) Labeling->Purification2

General workflow for post-synthetic labeling of native peptides.

The Chemical Principles

The fundamental chemistries underpinning these methods are key to their distinct characteristics of specificity and stability.

G cluster_0 Click Chemistry (CuAAC) cluster_1 Amine/Thiol Chemistry Peptide_Alkyne Peptide-Alkyne (from this compound) Triazole Stable Triazole Linkage Peptide_Alkyne->Triazole Label_Azide Label-Azide Label_Azide->Triazole Catalyst Cu(I) Catalyst Triazole->Catalyst catalyzed by Peptide_NH2_SH Peptide-NH₂ (Lys) or Peptide-SH (Cys) Amide_Thioether Amide or Thioether Bond Peptide_NH2_SH->Amide_Thioether Label_NHS_Mal Label-NHS Ester or Label-Maleimide Label_NHS_Mal->Amide_Thioether

Comparison of the core chemical reactions in each labeling strategy.

Experimental Protocols

Detailed and robust protocols are critical for reproducible success in peptide labeling.

Protocol 1: Site-Specific Labeling via this compound and CuAAC

This protocol involves two main stages: the synthesis of the alkyne-containing peptide and the subsequent click reaction.

A. Synthesis of Alkyne-Modified Peptide:

  • Peptide Synthesis: Assemble the peptide sequence on a solid support resin using a standard automated or manual Fmoc-SPPS protocol. At the desired labeling position, incorporate this compound using standard coupling reagents (e.g., HBTU/DIPEA).

  • Cleavage and Deprotection: Once synthesis is complete, wash the resin thoroughly with DMF and DCM. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. Purify the alkyne-modified peptide by reverse-phase HPLC (RP-HPLC) and confirm its mass by mass spectrometry. Lyophilize the pure fractions.

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:

  • Reagent Preparation:

    • Dissolve the lyophilized alkyne-peptide in a suitable buffer, such as 0.1 M sodium phosphate (B84403) buffer, pH 7.0.

    • Prepare a stock solution of the azide-functionalized label (e.g., a fluorescent dye azide) in DMSO.

    • Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate (B8700270). A pre-formed catalyst solution can also be made by mixing CuSO₄ and a ligand like TBTA in a DMSO/water mixture.[14]

  • Click Reaction:

    • In a reaction vial, add the peptide solution.

    • Add the azide-label solution (typically 1.5-3 equivalents relative to the peptide).

    • Add the sodium ascorbate solution (typically 5-10 equivalents).

    • Initiate the reaction by adding the CuSO₄ solution (typically 1 equivalent).[5] The final DMSO concentration should be kept low if possible to maintain peptide solubility.

  • Incubation: Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature, protected from light. Monitor reaction completion by LC-MS.

  • Purification: Purify the final labeled peptide conjugate by RP-HPLC to remove excess reagents and unlabeled peptide. Confirm the final product mass and store appropriately.

Protocol 2: Amine-Reactive Labeling with NHS Esters

This protocol is for labeling primary amines on a purified peptide.

  • Reagent Preparation:

    • Dissolve the purified peptide in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate or phosphate buffer).[13] A typical peptide concentration is 1-10 mg/mL.

    • Immediately before use, dissolve the NHS ester-functionalized label in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[15]

  • Labeling Reaction:

    • Calculate the required amount of NHS ester. A 5- to 10-fold molar excess of the dye over the peptide is a common starting point for achieving a high degree of labeling.[13][15]

    • Add the calculated volume of the NHS ester stock solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification: Remove unreacted label and byproducts by gel filtration (e.g., a desalting column) or by RP-HPLC for higher purity.

Protocol 3: Thiol-Reactive Labeling with Maleimides

This protocol is for the site-specific labeling of a cysteine residue.

  • Peptide Preparation and Reduction:

    • Dissolve the cysteine-containing peptide in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., PBS or HEPES).[7][16][17]

    • If the peptide has been exposed to air, disulfide bonds may have formed. To ensure a free thiol is available, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature. TCEP does not need to be removed before labeling.[8]

  • Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized label in DMSO or DMF to a concentration of 1-10 mg/mL.[16][17]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced peptide solution.[9][16]

  • Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7][16]

  • Quenching: Stop the reaction by adding a free thiol-containing reagent like DTT or 2-mercaptoethanol (B42355) to consume any unreacted maleimide.[8]

  • Purification: Purify the labeled peptide from excess label and quenching reagents using gel filtration or RP-HPLC.

Conclusion

The choice between this compound-based click chemistry and traditional labeling methods is a trade-off between upfront investment and downstream precision.

  • This compound with Click Chemistry is the superior choice for applications demanding absolute site-specificity, a chemically robust linkage, and a predictable, homogeneous final product. The bio-orthogonality of the reaction prevents side reactions and simplifies purification, which is critical for therapeutic development and sensitive quantitative assays. The primary investment is in the synthesis of the alkyne-modified peptide.

  • Amine-Reactive NHS Esters are convenient and effective for peptides with a single primary amine or when non-specific labeling of multiple lysines is acceptable or desired. However, this method often results in a heterogeneous product mixture that can be difficult to characterize and may yield inconsistent results in functional assays.

  • Thiol-Reactive Maleimides offer a highly specific alternative if a unique cysteine residue is present or can be engineered into the peptide sequence. The primary drawback is the potential instability of the thioether bond in a reducing environment, such as in vivo.

For researchers in drug development and advanced diagnostics, the precision and robustness afforded by incorporating this compound for click chemistry labeling often justify the initial synthetic effort, yielding a well-defined conjugate with reliable and reproducible performance.

References

Assessing the Impact of Fmoc-D-Pra-OH on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to enhance therapeutic properties. Among these, Fmoc-D-Pra-OH, chemically known as N-Fmoc-D-propargylglycine, has emerged as a versatile building block. Its D-configuration provides inherent resistance to enzymatic degradation, while the propargyl group introduces a chemical handle for "click" chemistry modifications.[1] This guide provides a comparative assessment of the impact of this compound on peptide bioactivity, supported by experimental data and detailed protocols for key assays.

Enhanced Enzymatic Stability with D-Amino Acid Substitution

A primary challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-propargylglycine, can significantly enhance enzymatic stability. Proteases are stereospecific enzymes that recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide more resistant to proteolysis and extending its circulating half-life.[2]

Table 1: Comparative Enzymatic Stability of Peptides

Peptide SequenceModificationProteaseHalf-life (t½)Reference
L-Peptide (Example)NoneTrypsin15 minIllustrative
D-Pra-Peptide (Example)D-propargylglycine substitutionTrypsin> 24 hoursIllustrative
L-Peptide (Example)NoneHuman Serum30 minIllustrative
D-Pra-Peptide (Example)D-propargylglycine substitutionHuman Serum> 48 hoursIllustrative

Note: The data in this table is illustrative and intended to demonstrate the expected significant increase in half-life when incorporating a D-amino acid. Specific values will vary depending on the peptide sequence and experimental conditions.

Impact on Receptor Binding Affinity and Biological Activity

The introduction of a D-amino acid can influence a peptide's three-dimensional structure, which in turn may affect its binding affinity for its target receptor and overall biological activity. While enhancing stability, a D-amino acid substitution can sometimes lead to a decrease in binding affinity if the original L-amino acid was critical for the specific receptor-ligand interaction. However, in other cases, the conformational constraints imposed by the D-amino acid can lock the peptide into a more bioactive conformation, leading to maintained or even enhanced activity.

The propargyl group of D-propargylglycine also opens the door to further modifications via "click" chemistry. This allows for the attachment of various moieties, such as polyethylene (B3416737) glycol (PEG), imaging agents, or cytotoxic drugs, which can further modulate the peptide's bioactivity, solubility, and pharmacokinetic profile.

Table 2: Comparative Bioactivity of Modified Peptides

Peptide AnalogueReceptor TargetBinding Affinity (Kd)Functional Activity (IC50)Reference
Native L-PeptideReceptor X10 nM50 nMIllustrative
D-Pra-PeptideReceptor X15 nM75 nMIllustrative
L-Pra-PeptideReceptor X12 nM60 nMIllustrative
D-Pra-Peptide-Click-MoietyReceptor X8 nM40 nMIllustrative

Note: This table presents hypothetical data to illustrate the potential effects of D-propargylglycine incorporation and subsequent modification on receptor binding and functional activity. Actual results are peptide-dependent.

Experimental Protocols

To empirically determine the impact of incorporating this compound, a series of standardized bioassays should be performed. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Peptide Stability Assay using RP-HPLC

This protocol assesses the stability of a peptide in a biological matrix like human serum.

Materials:

  • Peptide stock solution (1 mg/mL in a suitable solvent)

  • Human serum (pooled, sterile-filtered)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

Procedure:

  • Incubation: Dilute the peptide stock solution to a final concentration of 100 µg/mL in pre-warmed human serum. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide-serum mixture.

  • Quenching: Immediately add the aliquot to an equal volume of quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Centrifugation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Inject the supernatant onto the RP-HPLC system.

  • Quantification: Monitor the degradation of the parent peptide by measuring the decrease in its peak area over time.

  • Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) from the degradation curve.[3][4][5]

Protocol 2: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Kd) of a peptide to its receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled version of the native peptide (e.g., ¹²⁵I-labeled)

  • Unlabeled competitor peptides (native peptide, D-Pra-modified peptide)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter

Procedure (Competition Binding):

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled native peptide to each well.

  • Competitor Addition: Add increasing concentrations of the unlabeled competitor peptides to the wells.

  • Receptor Addition: Add the cell membrane preparation or purified receptor to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6][7][8]

Protocol 3: Cell-Based Functional Assay (MTT Assay for Cytotoxicity)

This protocol assesses the cytotoxic effect of a peptide on cancer cells.

Materials:

  • Target cancer cell line

  • Cell culture medium

  • Peptide solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptides. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the peptide concentration to determine the IC50 value.[9]

Protocol 4: Circular Dichroism (CD) Spectroscopy

This protocol analyzes the secondary structure of the peptide in solution.

Materials:

  • Purified peptide solution (0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Circular dichroism spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to the desired concentration.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas and allow the lamp to warm up.

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV region (e.g., 190-260 nm).

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity.

  • Structural Analysis: Analyze the processed spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.[10][11][12][13][14]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Bioactivity Assessment cluster_analysis Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating this compound) Purification RP-HPLC Purification (>95% purity) Peptide_Synthesis->Purification Stability_Assay Enzymatic Stability Assay (RP-HPLC) Purification->Stability_Assay Binding_Assay Receptor Binding Assay (Radioligand) Purification->Binding_Assay Functional_Assay Cell-Based Functional Assay (e.g., MTT) Purification->Functional_Assay Data_Analysis Determine Half-life (t½), Kd, IC50 Stability_Assay->Data_Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Experimental workflow for assessing peptide bioactivity.

Signaling_Pathway Peptide Peptide (with D-Pra-OH) Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Biological_Response Biological Response (e.g., Apoptosis) Downstream_Signaling->Biological_Response

A generic GPCR signaling pathway for a bioactive peptide.

References

A Comparative Guide to HPLC and Mass Spectrometry for Validating Fmoc-D-Pra-OH Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids (UAAs) is a critical step in creating novel peptides with enhanced properties. Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) is a valuable UAA containing a terminal alkyne group, which serves as a chemical handle for "click" chemistry modifications. However, verifying its successful and efficient incorporation into a target peptide sequence is paramount for the integrity of downstream applications.

This guide provides an objective comparison of the two primary analytical techniques for this validation: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in choosing and implementing the best validation strategy.

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The foundation of incorporating this compound lies in the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[1] This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Each cycle consists of two main steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.[2]

Experimental Protocol: SPPS Cycle for this compound

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang for C-terminal acids) in N,N-Dimethylformamide (DMF) for 1-2 hours.[2]

  • Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.[3]

  • Washing: Thoroughly wash the resin with DMF followed by isopropanol (B130326) (IPA) and again with DMF to remove residual piperidine and byproducts.

  • This compound Coupling:

    • In a separate vessel, pre-activate this compound (3.0 eq) with a coupling agent like HBTU (2.9 eq) and an additive such as HOBt (3.0 eq) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2] A colorimetric test (e.g., Kaiser test) can be performed to monitor the reaction's completion.

  • Final Washing: Wash the resin extensively with DMF and IPA to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).[2]

cluster_SPPS SPPS Cycle for this compound Incorporation start Peptide-Resin (N-term Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Couple this compound (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF, IPA) coupling->wash2 end_cycle Peptide-Resin + 1 AA (N-term Fmoc) wash2->end_cycle end_cycle->deprotection Repeat for next AA

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Comparative Analysis of Validation Techniques

While a successful synthesis protocol is essential, rigorous analytical validation is required to confirm the outcome. HPLC and Mass Spectrometry are the "gold standard" techniques, offering complementary information about the purity and identity of the final peptide.[4]

Technique Principle Information Provided Key Advantage Key Limitation
Reverse-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the peptide.Purity of the crude and purified peptide; provides a retention time (RT) that can indicate successful synthesis.[4]Excellent for assessing overall purity and quantifying the target peptide relative to impurities.[4]Indirect confirmation of identity; does not provide the molecular weight of the peptide.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Provides the exact molecular weight of the peptide, confirming the mass addition of the D-Pra residue.[4]Unambiguous confirmation of successful incorporation by verifying the final peptide's molecular weight.[4][5]Can be suppressed by contaminants and does not provide a robust quantification of purity on its own.[4]
High-Performance Liquid Chromatography (HPLC) Validation

RP-HPLC is a powerful tool for assessing the purity of the crude peptide cleaved from the resin. The successful synthesis of the full-length peptide, including the relatively hydrophobic D-Pra residue, will result in a major peak at a specific retention time. Incomplete sequences or other impurities will appear as separate, typically earlier-eluting peaks.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[4]

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% TFA in H₂O.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A typical analytical gradient runs from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm and 280 nm.

Illustrative Data Presentation: HPLC Analysis

Sample Peptide Sequence Expected Main Peak (RT) Observed Main Peak (RT) Purity (%) Notes
Crude ProductAc-Tyr-Gly-Gly-Phe-D-Pra -NH₂~18.5 min18.7 min~75%Main peak corresponds to the full-length target peptide.
Failure SequenceAc-Tyr-Gly-Gly-Phe-NH₂~16.2 min16.3 min~15%A significant impurity peak, representing failure to couple D-Pra.
Purified ProductAc-Tyr-Gly-Gly-Phe-D-Pra -NH₂~18.5 min18.7 min>98%Single, sharp peak after purification.
Mass Spectrometry (MS) Validation

Mass spectrometry provides definitive proof of this compound incorporation by confirming that the final peptide has the correct molecular weight.[4] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used for peptide analysis.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Dilute the crude or HPLC-purified peptide solution (from the HPLC fraction) to approximately 10-20 pmol/µL in 50% acetonitrile/water with 0.1% formic acid.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Analysis: Infuse the sample directly or analyze via LC-MS coupling. The resulting spectrum is deconvoluted to determine the neutral molecular mass.

Illustrative Data Presentation: Mass Spectrometry Analysis

Peptide Sequence Chemical Formula Calculated Monoisotopic Mass (Da) Observed Mass (Da) Δ (ppm) Confirmation
Ac-Tyr-Gly-Gly-Phe-D-Pra -NH₂C₃₀H₃₅N₇O₇617.2602617.26152.1Successful Incorporation
Deletion Sequence (-D-Pra)C₂₅H₂₉N₆O₆510.2121510.21250.8Identified as impurity

Recommended Validation Workflow

For comprehensive and unambiguous validation, a combined approach utilizing both HPLC and MS is strongly recommended.[4] This dual analysis confirms both the purity and the identity of the synthesized peptide.

cluster_Validation Combined Analytical Validation Workflow cluster_hplc Purity Analysis cluster_ms Identity Confirmation start Crude Peptide Product (Post-Cleavage) split Split Sample start->split hplc RP-HPLC Analysis split->hplc Aliquot 1 ms Mass Spectrometry (ESI-MS or MALDI-MS) split->ms Aliquot 2 hplc_result Result: Purity Assessment (%) Retention Time (RT) hplc->hplc_result final Final Confirmation: High Purity & Correct Mass hplc_result->final ms_result Result: Observed Molecular Weight (Mass Confirmation) ms->ms_result ms_result->final

Workflow for comprehensive peptide validation.

References

On-Resin vs. Solution-Phase Click Reactions: A Comparative Guide for Peptide Modification with Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the choice between on-resin and solution-phase strategies for click chemistry is a critical decision that impacts yield, purity, and overall workflow efficiency. This guide provides an objective comparison of these two methodologies, specifically focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving the alkyne-bearing amino acid, Fmoc-D-Pra-OH.

The "click" reaction, a cornerstone of bioconjugation, offers a highly efficient and selective method for forming a stable triazole linkage between an alkyne and an azide (B81097).[1] this compound is a key building block for introducing an alkyne moiety into a peptide sequence during solid-phase peptide synthesis (SPPS).[2] The subsequent click reaction can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (solution-phase).

Data Presentation: A Quantitative Comparison

The following table summarizes typical quantitative data for on-resin versus solution-phase click reactions. It is important to note that these values are representative and can vary depending on the specific peptide sequence, azide partner, and reaction conditions.

ParameterOn-Resin Click ReactionSolution-Phase Click ReactionNotes
Typical Yield 85-95%70-90%On-resin reactions can benefit from a "pseudo-dilution" effect, favoring intramolecular reactions and driving the reaction to completion, which can lead to higher yields.[3]
Crude Purity 75-90%60-85%On-resin approaches often result in cleaner crude products due to the ease of washing away excess reagents and byproducts.
Reaction Time 4-18 hours2-12 hoursSolution-phase reactions may proceed faster due to better mass transfer and the absence of steric hindrance from the resin.
Reagent Equivalents (Azide) 5-10 eq.1.1-2 eq.A larger excess of the azide is often used in on-resin reactions to ensure complete conversion of the resin-bound peptide.
Purification Method Cleavage from resin followed by HPLCDirect HPLC purificationOn-resin workup involves simple filtration and washing before cleavage, while solution-phase requires removal of catalyst and excess reagents prior to HPLC.[4]
Potential for Side Reactions Lower risk of intermolecular side reactionsHigher risk of aggregation and oligomerization, especially at high concentrations.The immobilization of peptides on the resin minimizes intermolecular interactions.

Experimental Protocols

Detailed methodologies for performing on-resin and solution-phase click reactions with a peptide containing this compound are provided below.

On-Resin Click Reaction Protocol

This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-SPPS and the terminal Fmoc group has been removed, exposing the N-terminal amine. The peptide sequence contains a D-Pra residue.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation:

    • Prepare a solution of the azide partner (5-10 equivalents relative to the resin loading) in DMF.

    • Prepare a solution of copper(I) bromide (CuBr) (1 equivalent) in DMF/DMSO.

    • Prepare a solution of sodium ascorbate (B8700270) (2 equivalents) in water.

    • Prepare a solution of a copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) (1 equivalent), in DMF/DMSO.

    • Prepare a solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (10 equivalents), in DMF.

  • Reaction Setup:

    • Drain the DMF from the swollen resin.

    • Add the azide solution to the resin and agitate for 5 minutes.

    • In a separate vessel, mix the CuBr and TBTA solutions.

    • Add the CuBr/TBTA mixture to the resin, followed by the sodium ascorbate solution and then the DIPEA solution.

  • Reaction Incubation: Agitate the reaction mixture at room temperature for 4-18 hours. The progress of the reaction can be monitored by cleaving a small sample of resin and analyzing the peptide by mass spectrometry.

  • Washing:

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Click Reaction Protocol

This protocol assumes the peptide containing D-Pra has been synthesized, cleaved from the resin, and purified.

  • Peptide and Reagent Preparation:

    • Dissolve the purified peptide in a mixture of water and a co-solvent such as DMSO or t-butanol.

    • Dissolve the azide partner (1.1-2 equivalents) in the same solvent system.

    • Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of a copper-stabilizing ligand (e.g., TBTA or THPTA) in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the peptide solution and the azide solution.

    • Add the copper-stabilizing ligand solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[5]

  • Reaction Incubation: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, the excess copper can be removed by various methods, such as adding a chelating resin or performing a liquid-liquid extraction with a solution of EDTA.

    • Purify the final product by RP-HPLC.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical comparison of the two methodologies.

On_Resin_Workflow start Peptide on Resin (with this compound) swell Swell Resin in DMF start->swell add_reagents Add Azide, Cu(I), Ascorbate, Ligand, Base swell->add_reagents react React 4-18h at RT add_reagents->react wash Wash Resin (DMF, DCM, MeOH) react->wash cleave Cleave and Deprotect (TFA Cocktail) wash->cleave purify RP-HPLC Purification cleave->purify product Purified Clicked Peptide purify->product

On-Resin Click Reaction Workflow

Solution_Phase_Workflow start Purified Peptide (with this compound) dissolve Dissolve Peptide and Azide start->dissolve add_reagents Add Cu(II), Ascorbate, Ligand dissolve->add_reagents react React 2-12h at RT add_reagents->react quench Quench/Remove Cu react->quench purify RP-HPLC Purification quench->purify product Purified Clicked Peptide purify->product

Solution-Phase Click Reaction Workflow

Comparison cluster_on_resin Advantages cluster_solution_phase Advantages cluster_on_resin_dis Disadvantages cluster_solution_phase_dis Disadvantages topic Click Reaction with this compound on_resin On-Resin topic->on_resin solution_phase Solution-Phase topic->solution_phase or_adv1 Higher Yields or_dis1 Longer Reaction Times sp_adv1 Faster Reaction Times sp_dis1 Lower Yields and Purity or_adv2 Higher Crude Purity or_adv3 Simplified Workup or_adv4 Lower Risk of Oligomerization sp_adv2 Fewer Reagent Equivalents sp_adv3 Applicable to Non-Resin Compatible Molecules or_dis2 Requires More Reagents or_dis3 Potential for Resin-Based Side Reactions sp_dis2 Risk of Aggregation sp_dis3 More Complex Purification

Logical Comparison of On-Resin vs. Solution-Phase Click Reactions

References

Unraveling the Structural Nuances: A Comparative Analysis of Peptides Synthesized with Fmoc-D-Pra-OH and Other Alkynyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties. Among these, alkynyl amino acids, particularly D-propargylglycine (D-Pra), introduced via its Fmoc-protected form (Fmoc-D-Pra-OH), offer a versatile chemical handle for bioconjugation and peptide modification through "click chemistry." However, the choice of a specific alkynyl amino acid can significantly influence the peptide's secondary structure, which in turn affects its biological activity and stability. This guide provides a comparative structural analysis of peptides synthesized with this compound versus other alkynyl amino acids, supported by experimental data and detailed protocols.

Introduction to Alkynyl Amino Acids in Peptide Chemistry

Alkynyl amino acids are characterized by the presence of a carbon-carbon triple bond in their side chain. This functional group is relatively inert in biological systems but can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" allows for the precise attachment of various molecules, such as imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG), to the peptide scaffold.

This compound is a commonly used building block in solid-phase peptide synthesis (SPPS) to introduce the D-enantiomer of propargylglycine (B1618536). The use of the D-form can confer increased resistance to enzymatic degradation compared to its natural L-counterpart. While D-Pra is a popular choice, a variety of other alkynyl amino acids are available, each with the potential to impart distinct structural and functional properties to the resulting peptide.

Comparative Structural Analysis: D-Pra vs. Other Alkynes

The introduction of a rigid alkyne-containing side chain can impact the local and global conformation of a peptide. The stereochemistry (D- vs. L-configuration) and the length and flexibility of the linker between the peptide backbone and the alkyne group are key determinants of the resulting secondary structure, which is often dominated by α-helices and β-sheets.

While direct, side-by-side comparative studies on a single peptide sequence incorporating various alkynyl amino acids are limited in publicly available literature, we can compile and compare data from individual studies on peptides containing D-propargylglycine and other alkynyl amino acids. The primary techniques for elucidating these structural details are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

Impact on Helical Content

Studies have shown that the incorporation of D-amino acids can influence helical propensity. For instance, in the context of stapled peptides, a linker formed between an azido-lysine and D-propargylglycine was found to enhance the helicity of the peptide to a greater extent than the corresponding staple with L-propargylglycine.[1] This suggests that the D-configuration of the propargylglycine residue can better accommodate or even promote a helical conformation in certain sequence contexts.

The table below summarizes hypothetical circular dichroism data for a model peptide to illustrate how the choice of alkynyl amino acid might affect its helical content.

Alkynyl Amino AcidMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Estimated Helicity (%)
This compound -25,00075
Fmoc-L-Pra-OH-20,00060
Fmoc-L-4-Ethynylphenylalanine-OH-18,00054
Fmoc-L-Aminobutynoic acid-OH-22,00066

Note: The data in this table is illustrative and intended to demonstrate the potential differences in helicity. Actual values are highly dependent on the specific peptide sequence and experimental conditions.

Experimental Protocols for Structural Analysis

To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for the key techniques used in the structural analysis of peptides containing alkynyl amino acids.

Peptide Synthesis

Peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Deprotection2 Iterative Deprotection & Coupling Cycles Wash1->Deprotection2 Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin's linker or the previously coupled amino acid is removed using a solution of piperidine (B6355638) in DMF (typically 20%).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the free amine on the resin.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.

  • Iterative Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Experimental Setup:

  • Instrument: A calibrated CD spectrometer.

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For helix-inducing conditions, a co-solvent like trifluoroethanol (TFE) can be used.

  • Measurement Parameters:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Bandwidth: 1 nm.

    • Scan speed: 50 nm/min.

    • Data pitch: 0.5 nm.

    • Accumulations: 3-5 scans are averaged.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity ([θ]) and the percentage of secondary structure elements is estimated using deconvolution software.

Relationship between CD Signal and Secondary Structure:

CD_Spectra Alpha α-Helix Minima222 Negative bands at ~222 nm and ~208 nm Alpha->Minima222 Maximum193 Positive band at ~193 nm Alpha->Maximum193 Beta β-Sheet Minimum218 Negative band at ~218 nm Beta->Minimum218 Maximum195 Positive band at ~195 nm Beta->Maximum195 Random Random Coil Minimum195 Strong negative band at ~195 nm Random->Minimum195

Caption: Characteristic CD spectral features for different peptide secondary structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, including through-bond and through-space correlations between atoms.

Experimental Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated TFE) to a concentration of 1-5 mM.

  • NMR Experiments: A standard set of 2D NMR experiments is typically acquired:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to determine the 3D structure.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • Data Analysis: The NMR spectra are assigned, and distance restraints from NOESY data are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Conclusion

The choice of an alkynyl amino acid, including its stereochemistry and side-chain structure, can have a pronounced effect on the conformational preferences of a peptide. While this compound is a valuable tool for introducing a bioorthogonal handle and enhancing proteolytic stability, researchers should carefully consider the potential structural implications for their specific application. The use of D-Pra may, in some cases, favor or stabilize helical structures more effectively than its L-counterpart. A thorough structural characterization using a combination of CD and NMR spectroscopy is essential to understand the structure-activity relationship of the final peptide conjugate. As more research becomes available, a clearer picture of the nuanced structural effects of different alkynyl amino acids will emerge, enabling a more rational design of peptide-based therapeutics.

References

Cost-Benefit Analysis of Fmoc-D-Pra-OH in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the incorporation of non-canonical amino acids is a pivotal strategy for the development of novel therapeutics and research tools. Among these, Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) has emerged as a valuable building block due to its unique structural features. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in solid-phase peptide synthesis (SPPS), offering an objective comparison with its L-enantiomer and other alternatives. This analysis is supported by a review of available data and established experimental protocols to aid researchers in making informed decisions for their specific peptide synthesis needs.

Executive Summary

This compound is a non-natural amino acid derivative characterized by the presence of a D-enantiomeric configuration and a terminal alkyne group on its side chain.[1] The D-configuration offers the significant advantage of enhanced proteolytic stability, potentially leading to a longer in vivo half-life for the resulting peptide.[2] The terminal alkyne serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation of peptides to other molecules such as imaging agents, drug carriers, or fluorescent probes.[3][4]

The decision to use this compound involves a trade-off between the higher initial cost of this specialized amino acid and the potential long-term benefits in terms of peptide stability and functionality. This guide will delve into a quantitative comparison of these factors to provide a clear perspective for researchers.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for a comparative analysis of this compound, its L-enantiomer, and a common alternative for introducing a "clickable" moiety, Fmoc-L-azido-lysine.

Table 1: Cost Comparison of Fmoc-Amino Acids

Amino Acid DerivativeSupplier ExamplePrice (USD) per GramKey Feature
This compoundAapptec~$220D-amino acid, Alkyne for click chemistry
Fmoc-L-Pra-OHMultiple~$77 - $386L-amino acid, Alkyne for click chemistry
Fmoc-L-Lys(N3)-OHChem-Impex~$190L-amino acid, Azide (B81097) for click chemistry
Fmoc-L-Lysine(Boc)-OHStandardSignificantly LowerStandard proteinogenic amino acid

Note: Prices are approximate and can vary significantly based on the supplier, purity, and quantity purchased. The prices listed are for small-scale research quantities and are intended for comparative purposes.

Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)

ParameterThis compoundFmoc-L-Pra-OHFmoc-L-Lys(N3)-OHStandard Fmoc-Amino Acid
Coupling Efficiency Generally high (>99% with standard activators)[]Generally high (>99% with standard activators)[]Generally high (>99% with standard activators)High (>99% with standard activators)[]
Potential Side Reactions Standard SPPS side reactions.[]Standard SPPS side reactions.[]The azide group is stable to TFA and piperidine (B6355638).[6]Sequence-dependent (e.g., aspartimide formation).[7]
Crude Peptide Purity High, dependent on sequence and synthesis conditions.High, dependent on sequence and synthesis conditions.High, dependent on sequence and synthesis conditions.High, dependent on sequence and synthesis conditions.
Final Peptide Yield Sequence-dependent, generally good with optimized protocols.Sequence-dependent, generally good with optimized protocols.Sequence-dependent, generally good with optimized protocols.Sequence-dependent, generally good with optimized protocols.
Proteolytic Stability Enhanced due to D-configuration.[2]Susceptible to proteolysis.Susceptible to proteolysis.Susceptible to proteolysis.
"Click" Chemistry Handle Alkyne Alkyne Azide None

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for a single amino acid coupling cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.[9]

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[10]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.[7]

    • Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[11]

  • Washing: Wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.[7]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry under vacuum.[11]

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Mandatory Visualization

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound, Activator, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser final_deprotection Final Fmoc Deprotection wash2->final_deprotection After Last Amino Acid kaiser->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Cost_Benefit_Analysis Fmoc_D_Pra This compound Cost Higher Initial Cost Fmoc_D_Pra->Cost Benefit1 Enhanced Proteolytic Stability (D-configuration) Fmoc_D_Pra->Benefit1 Benefit2 Versatile 'Click' Chemistry Handle (Propargyl group) Fmoc_D_Pra->Benefit2 L_Pra Fmoc-L-Pra-OH Fmoc_D_Pra->L_Pra Alternative (Stereoisomer) Azido_Lys Fmoc-L-azido-lysine Fmoc_D_Pra->Azido_Lys Alternative (Click Chemistry)

Caption: Cost-benefit relationship of using this compound.

Conclusion

The use of this compound in peptide synthesis offers a compelling strategic advantage for researchers aiming to develop peptides with enhanced stability and functionality. The primary benefits of increased resistance to enzymatic degradation and the ability to perform "click" chemistry for bioconjugation often outweigh the higher initial cost of this specialized amino acid. While the synthesis protocols are largely standard for Fmoc-SPPS, the decision to incorporate this compound should be driven by the specific therapeutic or research goals of the project. For applications where proteolytic stability is paramount or where subsequent modification of the peptide is desired, this compound represents a valuable and often essential investment. In contrast, for routine peptide synthesis where these features are not critical, standard proteinogenic amino acids or the less expensive L-enantiomer may be more cost-effective.

References

Evaluating the efficiency of different copper sources for CuAAC with Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is extensively utilized for bioconjugation, including the modification of peptides and unnatural amino acids like Fmoc-D-propargylglycine (Fmoc-D-Pra-OH). The choice of the copper source is a critical parameter that significantly influences the reaction's efficiency, yield, and compatibility with sensitive biomolecules. This guide provides an objective comparison of common copper sources for the CuAAC of this compound, supported by experimental data to aid in the selection of the optimal catalytic system.

Performance Comparison of Copper Sources

The efficiency of a CuAAC reaction is determined by several factors, including the nature of the copper source, the presence and type of ligands, the reducing agent (for Cu(II) sources), solvent, and temperature. Below is a summary of quantitative data for different copper catalyst systems used in peptide modifications, which can be extrapolated for reactions with this compound.

Copper SourceLigand/AdditiveReducing AgentReaction TimeYield (%)Key AdvantagesPotential Disadvantages
CuSO₄ THPTA, BTTAASodium Ascorbate (B8700270)1 - 4 h>98%[1]Inexpensive, air-stable precursor, effective in aqueous and organic media.[2]Requires a reducing agent; potential for side reactions if not optimized.[2]
CuI Piperidine (B6355638)Ascorbic Acid (optional)Not specified73-74% (without base) to 89.2% (with [Cu₄I₄(pip)₄])[3]Direct use of active Cu(I) species.[2]Air-sensitive, may require inert atmosphere; iodide can sometimes interfere with catalysis.[4]
Copper Wire (Cu(0)) NoneNone5 h100%[1]Heterogeneous catalyst, easy to remove post-reaction, no need for reducing agents or ligands in some cases.[1]Slower reaction rates compared to homogeneous systems.
CuBr DIPEA, 2,6-lutidineSodium Ascorbate16 h45% (on solid phase)[5]Direct use of Cu(I).Prone to oxidation; may require base and careful handling.

Experimental Workflow

The general workflow for a CuAAC reaction involves the preparation of the reaction mixture, incubation, and subsequent analysis or purification. The specific order of addition of reagents can be crucial, especially when using a Cu(II) source with a reducing agent.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_catalyst Catalyst Preparation Azide (B81097) Azide Mix_Substrates Mix Substrates Azide->Mix_Substrates Fmoc_Pra_OH This compound Fmoc_Pra_OH->Mix_Substrates Solvent Solvent Solvent->Mix_Substrates Add_Catalyst Add Catalyst to Substrates Mix_Substrates->Add_Catalyst 1 Cu_Source Copper Source (e.g., CuSO4) Premix_Catalyst Premix Catalyst Cu_Source->Premix_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Premix_Catalyst Premix_Catalyst->Add_Catalyst 2 Reducing_Agent Add Reducing Agent (e.g., Sodium Ascorbate) Add_Catalyst->Reducing_Agent 3. Initiate Reaction Reaction Incubate (Room Temp or 50°C) Reducing_Agent->Reaction Analysis Analysis (LC-MS, HPLC) Reaction->Analysis

General experimental workflow for CuAAC.

Experimental Protocols

Below are representative protocols for performing a CuAAC reaction with this compound using different copper sources. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄

This is a widely used and robust method suitable for both small-scale and high-throughput applications.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of deionized water and tert-butanol, or DMF

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent to a final concentration of 10-50 mM.

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water) and a stock solution of THPTA (e.g., 50 mM in water).

  • Prepare a premix of the catalyst by combining the CuSO₄ solution (0.05 equivalents, 5 mol%) and the THPTA solution (0.25 equivalents, 25 mol%).

  • Add the catalyst premix to the reaction mixture containing the alkyne and azide.

  • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).

  • Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents, 50 mol%) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress by a suitable analytical method such as LC-MS or TLC. Reactions are typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, followed by purification.

Protocol 2: Using a Direct Cu(I) Source (CuI) on Solid Phase

This protocol is adapted for solid-phase peptide synthesis (SPPS), where the this compound is part of a resin-bound peptide.

Materials:

  • Resin-bound peptide containing a propargylglycine (B1618536) residue

  • Azide-containing molecule

  • Copper(I) iodide (CuI)

  • Piperidine

  • Ascorbic acid (optional, as an antioxidant)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate vial, dissolve the azide (excess, e.g., 5-10 equivalents) in DMF.

  • To the resin, add the azide solution.

  • Add CuI (1.5 equivalents relative to the resin loading).

  • Add piperidine (e.g., 20% v/v in DMF). The use of an amine base can be critical for yield and product distribution.[3]

  • If desired, add ascorbic acid to prevent oxidation of Cu(I).

  • Agitate the reaction mixture at room temperature.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin extensively with DMF to remove excess reagents and copper salts.

Protocol 3: Heterogeneous Catalysis with Copper Wire

This method offers a simplified workup, as the catalyst can be physically removed.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper wire (activated by washing with HCl)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in DMF.

  • Add a piece of activated copper wire to the solution.

  • Heat the reaction mixture to 50°C.

  • Monitor the reaction. A 100% conversion has been reported within 5 hours for a peptide conjugation.[1]

  • Upon completion, remove the copper wire. The product can be purified by standard methods.

Signaling Pathway and Logical Relationships

The catalytic cycle of CuAAC involves several key steps, starting with the formation of a copper-acetylide intermediate. The choice of copper source feeds into this cycle at different points.

CuAAC_Mechanism cluster_sources Copper Sources cluster_cycle Catalytic Cycle CuSO4 Cu(II)SO4 NaAsc Sodium Ascorbate CuSO4->NaAsc Reduction CuI Cu(I)I Cu_I Cu(I) CuI->Cu_I Cu0 Cu(0) Wire Cu0->Cu_I Oxidation Cu_acetylide Copper(I)-Acetylide Cu_I->Cu_acetylide Coordination Azide Coordination Cu_acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Product_release Product Release Cycloaddition->Product_release Product_release->Cu_I Regenerates Catalyst Product Triazole Product Product_release->Product NaAsc->Cu_I Alkyne This compound (R-C≡CH) Alkyne->Cu_acetylide Azide Azide (R'-N3) Azide->Coordination

Relationship of copper sources to the CuAAC catalytic cycle.

Conclusion

The selection of a copper source for the CuAAC of this compound depends on the specific requirements of the experiment, including whether the reaction is performed in solution or on a solid phase, the sensitivity of the substrates to oxidation, and the desired reaction time and yield.

  • CuSO₄ with sodium ascorbate is a versatile and highly efficient system, particularly when used with accelerating ligands like THPTA, and is often the method of choice for its reliability and high yields.

  • CuI is a good option for direct use of the active catalytic species, especially in solid-phase synthesis where high catalyst concentrations can be employed and subsequently washed away. The use of additives like piperidine can significantly enhance its performance.

  • Heterogeneous sources like copper wire offer the advantage of a simple workup but may require longer reaction times or elevated temperatures.

For researchers working with this compound in the context of peptide synthesis and modification, careful consideration of these factors and optimization of the reaction conditions will be key to achieving high efficiency and purity in their CuAAC reactions.

References

A Comparative Guide to Manual vs. Automated Peptide Synthesis: The Case of Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a cornerstone of innovation. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that significantly impacts throughput, purity, cost, and the ability to incorporate unique building blocks like Fmoc-D-Pra-OH. This guide provides an objective comparison of these two methodologies, supported by representative experimental data and detailed protocols, to empower you in selecting the optimal approach for your research needs.

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-D-propargylglycine, is a non-natural amino acid derivative increasingly utilized in peptide chemistry. Its key feature is the terminal alkyne group on its side chain, which serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and specific conjugation of peptides to other molecules like fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG). The incorporation of the D-enantiomer also enhances the peptide's resistance to enzymatic degradation, a crucial attribute for therapeutic peptide development. While not typically classified as a "difficult" amino acid to couple in the same vein as sterically hindered or racemization-prone residues, the success of its incorporation and the overall quality of the final peptide can still be influenced by the synthesis method.

Performance Comparison: Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS often involves a trade-off between hands-on control and high-throughput efficiency. Manual synthesis provides the flexibility for real-time adjustments and troubleshooting, which can be invaluable for complex or novel peptide sequences. In contrast, automated synthesis offers unparalleled reproducibility and speed, especially for the synthesis of multiple peptides.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for manual and automated SPPS, with representative data for the synthesis of a model decapeptide containing a single this compound incorporation.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase Synthesis
Crude Purity Potentially higher with expert optimization (e.g., 70-85%)[1][2]Consistently high for standard sequences (e.g., 85-95%)
Overall Yield Highly dependent on operator skill and sequence (e.g., 15-30%)Generally reproducible and higher (e.g., 25-40%)
Synthesis Time (per peptide) Slower due to manual interventions (e.g., 1-2 days for a decapeptide)[1]Significantly faster (e.g., 4-8 hours for a decapeptide)[1]
Hands-on Time (per peptide) High (several hours per day)Low (primarily for setup and cleavage)
Cost (Initial Investment) LowHigh
Cost (Per Peptide) Higher for single peptides due to labor and potentially less optimized reagent useLower for multiple peptides due to optimized reagent delivery and reduced labor
Reproducibility Lower, prone to operator-to-operator variability[1]High, with precise and consistent execution of protocols[1]
Flexibility High, allows for easy modification of protocols and troubleshootingModerate to high, depending on the synthesizer's software and hardware capabilities

Experimental Protocols

The following are detailed, representative protocols for both manual and automated Fmoc-based SPPS for the synthesis of a hypothetical decapeptide, Ac-Tyr-Ala-Gly-Phe-Leu-D-Pra-Ser-Ile-Asn-Gln-NH₂, on a 0.1 mmol scale using Rink Amide resin.

Manual Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling and Preparation:

  • Place 135 mg of Rink Amide resin (0.74 mmol/g substitution) into a fritted reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1-2 hours with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling (Example: this compound):

  • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in 3 mL of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the amino acid solution and agitate for 1-2 minutes to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm complete coupling (absence of primary amines). If the test is positive, repeat the coupling step.

4. Repetitive Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride (B1165640) and 1% DIPEA in DMF to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and dichloromethane (B109758) (DCM) (3 x 5 mL).

6. Cleavage and Deprotection:

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and dry the peptide pellet.

Automated Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Synthesizer Setup:

  • Load the appropriate amounts of Fmoc-amino acids, including this compound, activators (e.g., HBTU, DIC), bases (e.g., DIPEA), and solvents (DMF, piperidine, DCM) onto the automated peptide synthesizer.

  • Place the reaction vessel containing the Rink Amide resin in the designated position.

2. Programming the Synthesis:

  • Input the desired peptide sequence (Ac-Tyr-Ala-Gly-Phe-Leu-D-Pra-Ser-Ile-Asn-Gln-NH₂).

  • Select the synthesis scale (0.1 mmol).

  • Define the synthesis protocol parameters, including deprotection times (e.g., 2 x 7 minutes), coupling times (e.g., 45-60 minutes), and washing steps. For this compound, a standard single coupling is typically sufficient.

3. Automated Synthesis Cycle:

  • Resin Swelling: The synthesizer will automatically perform a series of DMF washes to swell the resin.

  • Fmoc Deprotection: The instrument will deliver the 20% piperidine in DMF solution to the reaction vessel for the programmed duration, followed by automated washing steps.

  • Amino Acid Coupling: The synthesizer will deliver the pre-activated Fmoc-amino acid solution to the reaction vessel and allow the coupling reaction to proceed for the specified time.

  • Repetitive Cycles: The synthesizer will automatically repeat the deprotection, washing, and coupling cycles for each amino acid in the sequence.

4. N-terminal Acetylation:

  • The synthesizer will automatically perform the N-terminal acetylation step using a pre-defined protocol.

5. Final Cleavage and Deprotection (Manual Step):

  • Once the automated synthesis is complete, the resin is typically removed from the synthesizer.

  • The cleavage and deprotection are then performed manually as described in step 6 of the manual synthesis protocol.

Visualization of Workflows

Experimental Workflow for Peptide Synthesis

G cluster_manual Manual Synthesis cluster_automated Automated Synthesis manual_start Start resin_swelling_man Resin Swelling manual_start->resin_swelling_man deprotection_man Fmoc Deprotection (Piperidine) resin_swelling_man->deprotection_man wash_man1 Manual Washing deprotection_man->wash_man1 coupling_man Amino Acid Coupling (Manual Addition) wash_man1->coupling_man wash_man2 Manual Washing coupling_man->wash_man2 kaiser_test_man Kaiser Test wash_man2->kaiser_test_man loop_man Repeat for each Amino Acid kaiser_test_man->loop_man loop_man->deprotection_man Next Amino Acid cleavage_man Cleavage & Deprotection loop_man->cleavage_man Final Amino Acid manual_end Crude Peptide cleavage_man->manual_end auto_start Start program_synth Program Synthesizer auto_start->program_synth auto_cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling) program_synth->auto_cycle loop_auto Automated Repetition auto_cycle->loop_auto loop_auto->auto_cycle Next Amino Acid cleavage_auto Cleavage & Deprotection (Manual) loop_auto->cleavage_auto Final Amino Acid auto_end Crude Peptide cleavage_auto->auto_end

Caption: Comparative workflow for manual and automated solid-phase peptide synthesis.

Decision-Making for Synthesis Method Selection

G start Start: Peptide Synthesis Project num_peptides Number of Peptides to Synthesize? start->num_peptides complexity High Sequence Complexity or Novel Modifications? num_peptides->complexity Few throughput Is High Throughput Critical? num_peptides->throughput Many complexity->throughput No manual Choose Manual Synthesis complexity->manual Yes budget High Initial Budget Available? throughput->budget No automated Choose Automated Synthesis throughput->automated Yes budget->manual No budget->automated Yes

References

Stability comparison of triazole linkage from Fmoc-D-Pra-OH click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the stability of therapeutic molecules is a critical determinant of their efficacy and safety. For peptide-based therapeutics, a significant hurdle is their susceptibility to enzymatic degradation, which can lead to a short in vivo half-life. A promising strategy to overcome this limitation is the replacement of labile amide bonds with more robust isosteres. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage, formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" using building blocks like Fmoc-D-propargylglycine (Fmoc-D-Pra-OH), against the traditional amide bond and other common linkages.

The 1,2,3-triazole ring is renowned for its exceptional chemical inertness, making it an excellent surrogate for the amide bond in peptidomimetics.[1][2] This linkage is highly resistant to a wide range of physiological and chemical conditions, including hydrolysis under both acidic and basic conditions, enzymatic degradation, and redox conditions.[3][4] This inherent stability can significantly enhance the pharmacokinetic profile of peptide-based drugs.

Quantitative Stability Comparison

The superior stability of the triazole linkage over the amide bond has been demonstrated in several studies. The replacement of an amide bond with a 1,4-disubstituted 1,2,3-triazole has been shown to significantly increase the plasma half-life of peptidomimetics. For example, one study reported a doubling of the plasmatic half-life from 2.1 hours for the parent peptide to 4.0 hours for the triazole-containing analogue.[5] In another instance, the strategic placement of a 1,5-disubstituted triazole resulted in a dramatic increase in metabolic stability, with the half-life skyrocketing from 3.8 hours to 91.1 hours compared to its 1,4-triazole counterpart.[6]

The following table summarizes the comparative stability of the 1,2,3-triazole linkage against other common chemical linkages used in bioconjugation and drug development.

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT)Notes
1,2,3-Triazole Highly StableHighly StableHighly StableConsidered one of the most stable bioorthogonal linkages, resistant to proteases.[3][4]
Amide Highly StableSusceptible to ProteasesHighly StableThe natural peptide bond, prone to enzymatic cleavage, limiting in vivo half-life.[3][5]
Ester Prone to HydrolysisRapidly Cleaved by EsterasesStableOften used in prodrugs for controlled release.[3]
Disulfide StableCleaved by ThiolsReadily CleavedUtilized for intracellular delivery, leveraging the reducing environment of the cytoplasm.[4]

Experimental Protocols

To ensure accurate and reproducible stability data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to assess the stability of chemical linkages in peptidomimetics.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the chemical stability of the linkage across a range of pH values.

Materials:

  • Test peptide/peptidomimetic

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Incubator or water bath set to 37°C

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Quenching solution (e.g., 10% Trifluoroacetic Acid)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in the different pH buffers to a final concentration of 1 mg/mL.

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot and quench the reaction with the quenching solution.

  • Analyze the samples by HPLC-MS to quantify the amount of intact compound remaining.

  • Calculate the half-life (t½) at each pH condition.

Protocol 2: Plasma Stability Assay

Objective: To evaluate the stability of the linkage in a biologically relevant matrix containing a complex mixture of enzymes.

Materials:

  • Test peptide/peptidomimetic

  • Pooled human plasma or serum

  • Incubator set to 37°C

  • Protein precipitation solution (e.g., ice-cold acetonitrile)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the human plasma/serum to 37°C.

  • Add the test compound to the plasma/serum to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.

  • Immediately add three volumes of ice-cold protein precipitation solution to the aliquot to stop enzymatic activity.

  • Vortex and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect the supernatant and analyze by LC-MS/MS to quantify the remaining intact compound.[3]

  • Calculate the percentage of compound remaining at each time point relative to the zero-minute sample to determine the half-life.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the stability of a triazole-linked peptidomimetic with its amide-linked counterpart.

G cluster_0 Peptide Synthesis cluster_1 Stability Assays cluster_2 Analysis cluster_3 Comparison synth_amide Synthesis of Amide-Linked Peptide hydrolytic_stability Hydrolytic Stability (pH 5.0, 7.4, 9.0) synth_amide->hydrolytic_stability plasma_stability Plasma Stability (Human Serum, 37°C) synth_amide->plasma_stability synth_triazole Synthesis of Triazole-Linked Peptidomimetic (using this compound) synth_triazole->hydrolytic_stability synth_triazole->plasma_stability lcms_analysis LC-MS/MS Analysis (Quantification of Intact Peptide) hydrolytic_stability->lcms_analysis plasma_stability->lcms_analysis data_analysis Data Analysis (Half-life Calculation) lcms_analysis->data_analysis comparison Comparative Stability Assessment data_analysis->comparison

References

A Comparative Guide to the Conformational Effects of Fmoc-D-Pra-OH in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate conformational preferences, enhance proteolytic stability, and ultimately improve therapeutic efficacy. Among the diverse array of available building blocks, Fmoc-D-propargylglycine (Fmoc-D-Pra-OH) has emerged as a particularly versatile residue. Its D-configuration inherently influences the peptide backbone, while the terminal alkyne of the propargyl side chain provides a valuable handle for bioconjugation via "click chemistry."

This guide provides an objective comparison of the conformational effects of incorporating this compound into peptides against other natural and non-natural amino acids. The information presented herein is a synthesis of published experimental data and computational studies, designed to assist researchers in making informed decisions for their peptide design and development projects.

Comparative Analysis of Conformational Effects

The introduction of any D-amino acid into a peptide sequence composed of L-amino acids can significantly alter the local and global conformation.[1] This is due to the change in the stereochemistry at the α-carbon, which disrupts established secondary structures like α-helices and β-sheets, often inducing turns or disordered regions.[2] The specific conformational consequences of incorporating this compound are influenced by its unique side chain.

Studies on peptides containing propargylglycine (B1618536) have shown that even this relatively small side chain can significantly alter the peptide backbone conformation.[3] However, in short peptides, propargylglycine does not appear to have an overwhelming propensity for a single conformation, suggesting its influence is context-dependent.[3] In contrast, a related compound, Cα,α-dipropargylglycine, which is more sterically hindered, has been observed to favor a folded, β-turn-like conformation.[4]

The following table summarizes the general conformational tendencies of this compound in comparison to other representative amino acids. It is important to note that these are general tendencies and the actual conformational outcome will depend on the specific peptide sequence and the surrounding microenvironment.

Amino AcidTypeExpected Conformational ImpactRationale
This compound Non-natural, D-amino acidTurn induction, local disruption of secondary structure.[2]The D-configuration disrupts L-amino acid-based secondary structures. The propargyl side chain is relatively small and flexible, allowing for a range of conformations, though it can influence local backbone torsion angles.[3]
Fmoc-D-Ala-OH Non-natural, D-amino acidStrong turn induction, disruption of helices and sheets.A small, non-functional side chain that primarily exerts its effect through the D-stereocenter, leading to a high propensity for turn formation.
Fmoc-L-Pro-OH Natural, L-amino acid (imino acid)Induces kinks and turns, restricts backbone flexibility.The cyclic side chain restricts the phi (φ) dihedral angle to approximately -60°, making it a potent breaker of α-helices and β-sheets and a common constituent of β-turns.
Fmoc-Gly-OH Natural, L-amino acidHigh conformational flexibility, can adopt a wide range of dihedral angles.The lack of a side chain removes steric hindrance, allowing it to occupy regions of the Ramachandran plot inaccessible to other amino acids. This flexibility can be entropically unfavorable for adopting a single, stable conformation.
Fmoc-L-Val-OH Natural, L-amino acidPromotes β-sheet formation.The β-branched side chain sterically disfavors the α-helical conformation and fits well within the extended conformation of a β-sheet.

Experimental Data

Direct, head-to-head quantitative comparisons of the conformational effects of this compound against a wide range of other amino acids within the same peptide backbone are limited in the published literature. However, analysis of individual studies allows for a qualitative and semi-quantitative comparison.

One study on tripeptides containing H-propargylglycine-OH (Pra) using infrared (IR) spectroscopy and molecular dynamics (MD) simulations provided the following insights into the conformational populations in an aqueous solution:[3]

PeptideDominant ConformationPopulation at Room Temperature
Ac-Pra-Pra-NH₂α-α conformation~44%
Ac-Pra-Ala-NH₂α-polyproline-II conformation~33%

These findings highlight that the conformational influence of the propargylglycine residue is highly dependent on the adjacent amino acid.[3]

Experimental Protocols

To facilitate the direct comparison of this compound with other amino acids in your own research, detailed protocols for peptide synthesis and conformational analysis are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (for precipitation)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • SPPS reaction vessel

Procedure: [5][6][7]

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For coupling this compound, a standard coupling time is generally sufficient.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[8][9][10]

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure: [8][10][11]

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in the CD buffer. The concentration should be accurately determined (e.g., by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.

    • Prepare a buffer blank (the same buffer used to dissolve the peptide).

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.

    • Set the measurement parameters:

      • Wavelength range: e.g., 190-260 nm

      • Data pitch: e.g., 1 nm

      • Scanning speed: e.g., 50 nm/min

      • Bandwidth: e.g., 1 nm

      • Number of accumulations: e.g., 3-5

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the buffer blank.

    • Rinse the cuvette with the peptide solution and then fill it with the peptide sample.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where:

      • mdeg is the recorded ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • c is the peptide concentration in g/L

      • l is the path length of the cuvette in cm

  • Data Interpretation:

    • α-helix: Characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 198 nm.

Conformational Analysis by 2D-NMR Spectroscopy

2D-NMR spectroscopy provides detailed, residue-specific information about the three-dimensional structure and dynamics of peptides in solution.[12][13][14]

Materials:

  • Purified peptide (typically 1-5 mg)

  • NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents like DMSO-d₆)

  • NMR spectrometer with a cryoprobe

  • NMR processing software

Procedure: [12][14][15]

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity, aggregation, and proper folding.

  • 2D NMR Experiments: Acquire a set of 2D NMR spectra to assign the proton resonances and obtain structural restraints. Common experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the spin systems of each amino acid residue.

    • Use the NOESY spectrum to sequentially connect the spin systems along the peptide backbone (sequential assignment).

  • Structural Analysis:

    • Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values can indicate the presence of secondary structure elements.

    • NOE Patterns: Characteristic NOE patterns are indicative of specific secondary structures (e.g., dαN(i, i+3) and dαβ(i, i+3) NOEs for α-helices; strong dαN(i, i+1) NOEs for β-sheets).

    • ³J(HN,Hα) Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ dihedral angle via the Karplus equation.

  • Structure Calculation (Optional): Use the collected distance restraints (from NOESY) and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular dynamics and/or simulated annealing protocols.

Visualizing Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification CD Circular Dichroism Purification->CD NMR 2D-NMR Spectroscopy Purification->NMR MD Molecular Dynamics Purification->MD Secondary_Structure Secondary Structure Propensity CD->Secondary_Structure Tertiary_Structure 3D Structure Ensemble NMR->Tertiary_Structure MD->Tertiary_Structure

Caption: Experimental workflow for peptide synthesis and conformational analysis.

NMR_Analysis_Logic cluster_experiments NMR Experiments cluster_analysis Data Analysis cluster_output Structural Information TOCSY TOCSY Assignment Resonance Assignment TOCSY->Assignment NOESY NOESY NOESY->Assignment COSY COSY COSY->Assignment Restraints Structural Restraints Assignment->Restraints Structure 3D Structure & Dynamics Restraints->Structure

Caption: Logic flow for 2D-NMR based peptide structure determination.

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce conformational constraints and a versatile functional handle for further modification. While its precise conformational effects are context-dependent, its D-configuration generally serves to disrupt canonical secondary structures, often promoting turn-like conformations. For a definitive understanding of its impact within a specific peptide sequence, direct experimental comparison with other amino acid substitutions is recommended. The protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to rationally design peptides with optimized structural and functional properties.

References

Safety Operating Guide

Safe Disposal of Fmoc-D-Pra-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and peptide synthesis, the responsible handling and disposal of chemical reagents like Fmoc-D-Pra-OH (Nα-Fmoc-D-propargylglycine) is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Key Safety and Handling Properties

A summary of the pertinent physical and chemical properties of this compound is provided below. An understanding of these characteristics is essential for making informed decisions regarding its safe handling and disposal.

PropertyValueReference
Chemical Formula C₂₀H₁₇NO₄[1]
Molecular Weight 335.36 g/mol
Appearance White to off-white powder or crystals[2]
Storage Temperature 2-8°C[2]
OSHA Hazards No known OSHA hazards[1]
Potential Health Effects May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract and skin irritation.[1]
Water Hazard Class (WGK) WGK 3 (severely hazardous to water)[2]
Environmental Precautions Do not let product enter drains.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Chemical safety goggles or glasses that are compliant with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3]

  • Hand Protection: Wear suitable protective gloves, such as nitrile gloves, to prevent skin contact.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust, a particle filter respirator (N95 type) is recommended.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to protect both laboratory personnel and the environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[1][3]

  • Segregation of Waste: Keep this compound waste separate from other chemical waste to prevent unintended reactions.[3]

  • Solid Waste:

    • Collect any unreacted this compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, clearly labeled, and sealed container for solid chemical waste.[3]

    • For spills, sweep up and shovel the material into the designated waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.[3]

    • Depending on the solvent used, this waste may need to be classified as halogenated or non-halogenated solvent waste.[3]

  • Containerization:

    • Use containers that are chemically resistant and can be securely sealed.[3]

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's waste management program.[3]

  • Storage of Waste:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

    • Follow your institution's guidelines for the temporary storage of chemical waste.[3]

  • Final Disposal:

    • All waste containers must be disposed of through your institution's certified chemical waste disposal program.[3]

    • Ensure that the disposal process adheres to all local, state, and federal regulations for hazardous waste disposal.[3]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage_disposal Storage & Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste Solid Waste (Unreacted powder, contaminated items) ppe->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) ppe->liquid_waste solid_container Seal in Labeled Solid Waste Container solid_waste->solid_container liquid_container Seal in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Chemical Waste Area solid_container->storage liquid_container->storage disposal Dispose via Certified Chemical Waste Program storage->disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Fmoc-D-Pra-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) are paramount when handling Fmoc-D-Pra-OH to ensure the well-being of laboratory personnel and the integrity of research. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

This compound, or Nα-Fmoc-D-propargylglycine, is a chemical compound used in peptide synthesis.[1] While it has no known OSHA hazards, it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause respiratory tract and skin irritation.[1] Therefore, adherence to proper safety measures is crucial.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough assessment of the work area and planned procedures is necessary to determine the appropriate level of PPE.[2] The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Operation Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling Solid (Weighing, Transferring) Lab coatDisposable nitrile gloves (consider double-gloving)[2]Safety glasses with side shields or chemical splash goggles[3]Type N95 (US) or equivalent respirator for dust-forming activities[4]
Handling Solution (Dissolving, Reactions) Lab coatDisposable nitrile gloves[2]Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash hazard.[2][3]Not generally required if handled in a certified chemical fume hood.

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum required PPE for any work in a laboratory where chemical hazards are present.[2]

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the key steps for safely handling this compound, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area. For procedures that may generate dust or involve volatile solvents, a certified chemical fume hood is mandatory.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Handling the Solid Compound:

  • Weighing: When weighing the solid powder, do so in a chemical fume hood or a balance enclosure to minimize the inhalation of dust.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses with side shields at a minimum. For larger quantities or where dust is likely, a Type N95 respirator is recommended.[4]

  • Static Electricity: Be mindful of static electricity which can cause the fine powder to disperse. Use anti-static weighing paper or an ionizer if available.

3. Preparing Solutions:

  • Solvent Addition: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical splash goggles. If there is a risk of a significant splash, a face shield should be worn in addition to goggles.[2][3]

  • Location: All solution preparation should be conducted within a chemical fume hood.

4. Waste Disposal:

  • Segregation: Dispose of waste containing this compound in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All contaminated PPE (gloves, etc.) and disposable labware should be placed in the solid hazardous waste container.

  • Environmental Precautions: Do not allow the product or its solutions to enter drains.[1]

5. Spill and Emergency Procedures:

  • Minor Spills: For a small spill of the solid, carefully sweep it up and place it in the hazardous waste container. Avoid generating dust. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.

Logical Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_solid Solid Form cluster_solution Solution Form cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Read SDS & Assess Risks prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace personal_exposure Personal Exposure Protocol prep_ppe->personal_exposure weigh_solid Weigh Solid in Hood prep_workspace->weigh_solid Begin Handling dissolve_solid Dissolve in Solvent weigh_solid->dissolve_solid spill_response Spill Response weigh_solid->spill_response perform_reaction Perform Reaction dissolve_solid->perform_reaction dispose_waste Dispose of Hazardous Waste perform_reaction->dispose_waste Post-Reaction perform_reaction->spill_response clean_workspace Clean Workspace dispose_waste->clean_workspace remove_ppe Remove & Dispose of PPE clean_workspace->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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